molecular formula C10H10O6 B1217085 Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- CAS No. 2245-53-6

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Cat. No.: B1217085
CAS No.: 2245-53-6
M. Wt: 226.18 g/mol
InChI Key: DNXOCFKTVLHUMU-UHFFFAOYSA-N
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Description

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, also known as Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, is a useful research compound. Its molecular formula is C10H10O6 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-1-2-8(4-3-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DNXOCFKTVLHUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062292
Record name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2245-53-6
Record name 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid]
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Record name Hydroquinone-O,O-diacetic acid
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Record name 1,4-Dicarboxymethoxybenzene
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Record name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Record name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Record name 2,2'-[1,4-phenylenebis(oxy)]bisacetic acid
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Record name HYDROQUINONE-O,O-DIACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2'-[1,4-Phenylenebis(oxy)]diacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 2,2'-[1,4-phenylenebis(oxy)]diacetic acid (CAS No. 2245-53-6), a bifunctional aromatic dicarboxylic acid. We will delve into its core chemical and physical properties, spectral characteristics, synthesis, and reactivity. Furthermore, this document explores its potential applications as a structural scaffold and versatile building block, particularly for professionals in drug discovery and materials science. The symmetrical nature of this molecule, featuring a rigid phenylene core flanked by flexible carboxymethoxy groups, makes it an intriguing candidate for constructing complex molecular architectures.

Compound Identification and Structure

2,2'-[1,4-Phenylenebis(oxy)]diacetic acid is a symmetrical molecule built upon a hydroquinone core. The two hydroxyl groups of the hydroquinone are ether-linked to the alpha-carbon of two acetic acid moieties. This structure imparts both rigidity from the central aromatic ring and flexibility from the two ether linkages and terminal carboxylic acid groups.

Key Identifiers:

  • Systematic IUPAC Name: 2-[4-(carboxymethoxy)phenoxy]acetic acid.[1]

  • Common Synonyms: 1,4-Phenylenedioxydiacetic acid, Hydroquinone-O,O'-diacetic acid, 1,4-Dicarboxymethoxybenzene.[1]

  • CAS Number: 2245-53-6.[1][2]

  • Molecular Formula: C₁₀H₁₀O₆.[1][2]

  • Molecular Weight: 226.18 g/mol .[1][2]

Caption: Chemical structure of 2,2'-[1,4-Phenylenebis(oxy)]diacetic acid.

Physicochemical Properties

The compound is typically supplied as an off-white to light tan powder.[2] Its physical properties are dominated by the polar carboxylic acid groups and the rigid aromatic core, leading to a high melting point and limited solubility in water.

PropertyValueSource(s)
Appearance Off-white to light tan powder[2]
Melting Point 251 °C[2]
Boiling Point 449.7 ± 25.0 °C (at 760 mmHg, Estimated)[2]
Density 1.4 ± 0.1 g/cm³ (Estimated)[2]
Water Solubility Slightly soluble[2]
XLogP3 0.8[1]
Topological Polar Surface Area 93.1 Ų[1]

Spectral Data and Analysis

While comprehensive, experimentally verified spectra for this specific compound are not widely published, we can predict the key features based on its structure. This predictive analysis is crucial for researchers in confirming the identity and purity of synthesized material.

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to be relatively simple due to the molecule's C₂h symmetry.

  • Aromatic Protons (Ar-H): The four protons on the central phenyl ring are chemically equivalent. They should appear as a sharp singlet. Given the electron-donating nature of the ether oxygen, this peak is expected in the aromatic region, likely around δ 6.8-7.0 ppm .

  • Methylene Protons (-O-CH₂-): The four protons of the two methylene groups are also equivalent. They will appear as a singlet adjacent to an electronegative oxygen atom, anticipated around δ 4.6-4.8 ppm .

  • Carboxylic Acid Protons (-COOH): The two acidic protons will appear as a broad singlet at a downfield chemical shift, typically δ > 10 ppm . The exact position is highly dependent on the solvent and concentration.

For comparison, the related isomer 1,4-phenylenediacetic acid (CAS 7325-46-4), which has methylene bridges instead of ether linkages, shows its aromatic protons at δ 7.19 ppm and its methylene protons at δ 3.53 ppm in DMSO-d₆.[3] The downfield shift of the methylene protons in our target compound is expected due to the direct attachment to the more electronegative ether oxygen.

¹³C NMR Spectroscopy (Predicted)

The symmetry of the molecule will also simplify the ¹³C NMR spectrum.

  • Carboxylic Carbonyl (-C=O): Expected in the range of δ 169-172 ppm .

  • Aromatic C-O: The two carbons on the phenyl ring attached to the ether oxygens are expected around δ 150-155 ppm .

  • Aromatic C-H: The four carbons on the phenyl ring attached to hydrogens are expected around δ 115-120 ppm .

  • Methylene Carbon (-O-CH₂-): The methylene carbons are expected around δ 65-70 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ . This is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ .

  • C-O-C Stretch (Aryl Ether): Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically found around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C=C Stretch (Aromatic): Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

Synthesis and Purification

A standard and reliable method for synthesizing this compound is the Williamson ether synthesis . This protocol involves the reaction of hydroquinone with a haloacetic acid, typically chloroacetic or bromoacetic acid, under basic conditions.

Conceptual Synthesis Workflow

G A Start: Hydroquinone & Sodium Chloroacetate B Dissolve in aqueous Sodium Hydroxide (NaOH) A->B C Heat mixture with stirring (e.g., 80-100°C) for several hours B->C Forms diphenoxide nucleophile D Cool the reaction mixture C->D E Acidify with HCl to pH ~1 D->E Protonates carboxylate F Precipitate Forms (Crude Product) E->F G Filter and wash with cold water F->G H Recrystallize from hot water or acetic acid G->H Purification I Dry to yield pure product H->I

Caption: A typical Williamson ether synthesis workflow for the target compound.

Detailed Experimental Protocol

Causality: The protocol's success hinges on the initial deprotonation of hydroquinone's weakly acidic phenolic hydroxyl groups by a strong base (NaOH). This creates the highly nucleophilic sodium diphenoxide intermediate, which is essential for the subsequent Sₙ2 reaction.

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone in an aqueous solution of sodium hydroxide (2.2 to 2.5 molar equivalents). The number of equivalents is critical; sufficient base is needed to deprotonate both phenolic hydroxyls and to neutralize the haloacetic acid.

  • Nucleophilic Substitution: To the resulting sodium diphenoxide solution, add a solution of sodium chloroacetate (or chloroacetic acid) (at least 2.0 molar equivalents) portion-wise to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 100-120°C) and maintain for 2-4 hours. The progress can be monitored by TLC.

  • Workup and Precipitation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 1. This step is crucial as it protonates the disodium carboxylate salt, causing the much less soluble dicarboxylic acid to precipitate out of the solution.

  • Isolation: Collect the resulting white or off-white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any unreacted starting materials.

  • Purification: For high-purity material suitable for drug development applications, recrystallization is necessary. Acetic acid or a large volume of hot water are effective solvents. The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals.

  • Drying: Dry the purified crystals under vacuum to yield 2,2'-[1,4-phenylenebis(oxy)]diacetic acid.

Reactivity and Stability

  • Acid-Base Reactivity: As a dicarboxylic acid, it readily reacts with bases to form carboxylate salts. It will react exothermically with both organic and inorganic bases.[4][5]

  • Esterification: The carboxylic acid groups can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst) to produce diesters. Various diester derivatives have been reported.[6][7][8]

  • Stability: The molecule is stable under normal laboratory conditions.[9] It is incompatible with strong bases and strong oxidizing agents.[9] As an aromatic ether, the C-O bond is generally robust and not easily cleaved.

Applications in Research and Drug Development

The rigid, symmetric, and bifunctional nature of 2,2'-[1,4-phenylenebis(oxy)]diacetic acid makes it a valuable building block in several advanced applications.

Scaffold for Bifunctional Molecules

In modern drug discovery, bifunctional molecules are designed to bind to two different biological targets simultaneously, inducing a novel biological effect.[10][11] This compound provides an ideal central scaffold or linker for creating such molecules. The two carboxylic acid termini can be functionalized to attach two different pharmacophores.

G scaffold Pharmacophore A 2,2'-[1,4-phenylenebis(oxy)]diacetic acid Scaffold Pharmacophore B targetA Protein Target A scaffold:f0->targetA Binds targetB Protein Target B scaffold:f1->targetB Binds effect Induced Proximity & Novel Biological Function targetA->effect targetB->effect

Caption: Use as a scaffold for creating bifunctional drugs.

The defined length and rigidity of the phenylenedioxy core allow for precise spatial positioning of the attached pharmacophores, a critical parameter in the design of molecules like PROTACs (Proteolysis Targeting Chimeras) or other chemical inducers of dimerization.[10][11][12]

Monomer for Coordination Polymers and MOFs

The dicarboxylate nature of the molecule makes it an excellent bidentate ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The related isomer, 1,4-phenylenediacetic acid, has been successfully used to create luminescent zinc coordination polymers, demonstrating the utility of this structural class in materials science. The choice of linker—combining both rigid aromatic and flexible aliphatic elements—is key to engineering novel framework structures.

Phenoxyacetic Acid Derivatives in Medicine

The broader class of phenoxyacetic acid derivatives has shown significant biological activity. For instance, they have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. This suggests that libraries based on the 2,2'-[1,4-phenylenebis(oxy)]diacetic acid core could be synthesized and screened for a variety of biological targets.

Safety and Handling

This compound is classified as an irritant.[2]

  • Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[13] In case of eye contact, rinse immediately with plenty of water and seek medical advice.

References

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem . pubchem.ncbi.nlm.nih.gov. [Online] Available at: [Link]

  • Design and applications of bifunctional small molecules: Why two heads are better than one . Arkin, M. R., et al.. [Online] Available at: [Link]

  • 1,4-Phenylenedioxydiacetic acid | C10H10O6 | CID 75251 - PubChem . pubchem.ncbi.nlm.nih.gov. [Online] Available at: [Link]

  • Bi- or multifunctional peptide drugs - PMC - PubMed Central . Portoghese, P. S.. [Online] Available at: [Link]

  • Phenoxyacetic acid - Wikipedia . en.wikipedia.org. [Online] Available at: [Link]

  • Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation | Journal of the American Chemical Society . Henning, P. A., et al.. [Online] Available at: [Link]

  • Bifunctional Molecules beyond PROTACs - American Chemical Society . Heightman, T. D.. [Online] Available at: [Link]

  • PHENOXYACETIC ACID FOR SYNTHESIS - Loba Chemie . . [Online] Available at: [Link]

  • THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE - Organic Syntheses Procedure . . [Online] Available at: [Link]

  • 1,4-Phenylenediacetic acid - the NIST WebBook . webbook.nist.gov. [Online] Available at: [Link]

  • 1,4-phenylenebis(oxy)]bis-, bis[2-(diethylamino)ethyl]ester, dihydrochloride - Axsyn . . [Online] Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) . hmdb.ca. [Online] Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . . [Online] Available at: [Link]

  • IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3) . . [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Phenylenedioxydiacetic acid, also known as hydroquinone-O,O'-diacetic acid, is a versatile organic compound with significant applications in coordination chemistry and materials science. Its rigid aromatic core and flexible carboxylic acid functionalities make it an excellent building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest to researchers in drug development and materials science due to their potential applications in gas storage, catalysis, and as advanced drug delivery systems. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1,4-phenylenedioxydiacetic acid, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of 1,4-Phenylenedioxydiacetic Acid

The synthesis of 1,4-Phenylenedioxydiacetic acid is primarily achieved through a Williamson ether synthesis.[1][2][3] This classic and reliable method involves the reaction of hydroquinone with chloroacetic acid in the presence of a strong base. The base deprotonates the hydroxyl groups of the hydroquinone to form a more nucleophilic phenoxide, which then displaces the chloride from chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction.[1]

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers. In this specific synthesis, the mechanism proceeds in two main steps:

  • Deprotonation: The phenolic hydroxyl groups of hydroquinone are acidic enough to be deprotonated by a strong base like sodium hydroxide (NaOH), forming a disodium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This leads to the displacement of the chloride leaving group and the formation of the ether linkage. This process occurs twice to yield the final product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_workup Step 3: Acidification Hydroquinone Hydroquinone Disodium_Phenoxide Disodium Phenoxide Intermediate Hydroquinone->Disodium_Phenoxide + 2 NaOH NaOH 2 NaOH H2O 2 H₂O Disodium_Phenoxide_2 Disodium Phenoxide Intermediate Product 1,4-Phenylenedioxydiacetic Acid Disodium Salt Disodium_Phenoxide_2->Product + 2 ClCH₂COOH Chloroacetic_Acid 2 x Chloroacetic Acid NaCl 2 NaCl Product_Salt 1,4-Phenylenedioxydiacetic Acid Disodium Salt Final_Product 1,4-Phenylenedioxydiacetic Acid Product_Salt->Final_Product + excess HCl HCl HCl (aq)

Synthesis of 1,4-Phenylenedioxydiacetic Acid Workflow
Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and chloroacetic acid.[4]

Materials and Reagents:

  • Hydroquinone (C₆H₆O₂)

  • Chloroacetic acid (C₂H₃ClO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hydroquinone in an aqueous solution of sodium hydroxide. The molar ratio should be approximately 1:2:2 for hydroquinone:sodium hydroxide:chloroacetic acid.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 2-3 hours with continuous stirring.

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This will precipitate the crude 1,4-phenylenedioxydiacetic acid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization: The crude product can be purified by recrystallization.[5][6][7][8] Water is a suitable solvent for this purpose. Dissolve the crude solid in a minimum amount of hot deionized water. If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove the charcoal and colored impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Characterization of 1,4-Phenylenedioxydiacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-phenylenedioxydiacetic acid. The following techniques are routinely employed.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₆[9]
Molecular Weight226.18 g/mol [9]
AppearanceOff-white to light tan powder[10]
Melting Point248-251 °C[10]
SolubilitySlightly soluble in water[10]
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For 1,4-phenylenedioxydiacetic acid, the expected signals are:

    • A singlet for the four aromatic protons.

    • A singlet for the four methylene protons.

    • A broad singlet for the two carboxylic acid protons, which may exchange with deuterium in deuterated solvents.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected signals include:

    • A peak for the carboxylic acid carbons.

    • Peaks for the aromatic carbons (two distinct signals due to symmetry).

    • A peak for the methylene carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 1,4-phenylenedioxydiacetic acid are:

Wavenumber (cm⁻¹)Functional GroupDescription
~3000O-HCarboxylic acid, broad band
~1700C=OCarboxylic acid, strong absorption
~1250C-OEther and carboxylic acid, stretching
~1500C=CAromatic ring, stretching

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of 1,4-phenylenedioxydiacetic acid is 226.0477 g/mol .[9] The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺ depending on the ionization method used.

Characterization_Workflow Synthesized_Product Synthesized 1,4-Phenylenedioxydiacetic Acid Physical_Properties Physical Properties (Melting Point, Solubility) Synthesized_Product->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Synthesized_Product->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic_Analysis->NMR IR Infrared (IR) Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry (MS) Spectroscopic_Analysis->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Characterization Workflow for 1,4-Phenylenedioxydiacetic Acid

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[1][3][4][11][12]

  • Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[2][9][13]

  • 1,4-Phenylenedioxydiacetic Acid: May cause skin, eye, and respiratory irritation.[9]

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive and can cause severe skin burns and respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis and characterization of 1,4-phenylenedioxydiacetic acid. The Williamson ether synthesis provides an efficient route to this valuable building block. The detailed characterization protocol ensures the identity and purity of the final product, which is crucial for its application in the development of novel materials and potential therapeutic agents. By following the outlined procedures and adhering to strict safety measures, researchers can confidently synthesize and utilize 1,4-phenylenedioxydiacetic acid in their scientific endeavors.

References

  • PubChem. 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

  • Penta Chemicals. Hydroquinone - SAFETY DATA SHEET. [Link]

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Recrystallization. [Link]

  • Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Hydroquinone. [Link]

  • Chongqing Chemdad Co., Ltd. HYDROQUINONE-O,O'-DIACETIC ACID. [Link]

  • Williamson Ether Synthesis. [Link]

  • Safety Data Sheet. Chloroacetic Acid 99%. [Link]

  • FAMU. Lab Report Recrystallization. [Link]

  • RSC Education. Purifying by recrystallisation. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • NIST WebBook. 1,4-Phenylenediacetic acid. [Link]

  • Organic Syntheses Procedure. phenylacetic acid. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of 2,2'-(1,4-phenylenebis(oxy))diacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and solid-state structure of 2,2'-(1,4-phenylenebis(oxy))diacetic acid. This molecule, also known as hydroquinone-O,O'-diacetic acid, is a notable example of a flexible dicarboxylic acid linker, pivotal in the rational design of coordination polymers and metal-organic frameworks (MOFs). Its structural nuances, particularly the interplay of hydrogen bonding and molecular conformation, are critical for predicting and controlling the architecture of resulting supramolecular assemblies. This document is intended for researchers and professionals in materials science, crystallography, and drug development who are engaged in the design of crystalline materials.

Introduction and Scientific Context

2,2'-(1,4-phenylenebis(oxy))diacetic acid (p-PBDA) belongs to a class of aromatic ether dicarboxylic acids that have garnered significant interest as building blocks in crystal engineering. The molecule consists of a rigid 1,4-disubstituted phenylene core, which imparts structural stability, flanked by two flexible carboxymethoxy arms. This combination of rigidity and flexibility allows for a diverse range of coordination modes and supramolecular synthons, making it a versatile linker for constructing complex crystalline networks.

The causality behind selecting such a linker lies in its predictable yet adaptable nature. The para-substitution on the phenyl ring ensures a linear extension vector, which is fundamental for creating extended, non-interpenetrated frameworks. The ether linkages provide rotational freedom, and the terminal carboxylic acid groups are excellent hydrogen bond donors and acceptors, as well as effective metal-coordinating sites. Understanding the intrinsic structural preferences of p-PBDA in its crystalline form is therefore a prerequisite for designing materials with desired topologies and properties, such as porosity for gas storage or specific framework dynamics for sensing applications.

Synthesis and Crystallization Workflow

The synthesis of 2,2'-(1,4-phenylenebis(oxy))diacetic acid is typically achieved through a well-established Williamson ether synthesis, a trusted and reliable method for forming the ether linkages. The subsequent crystallization is a critical step that relies on slow solvent evaporation to yield high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where the purity of the intermediate and final product can be readily assessed at each stage.

Materials:

  • Hydroquinone

  • Ethyl chloroacetate

  • Sodium ethoxide or Sodium metal

  • Absolute Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Step-by-Step Methodology:

  • Formation of the Dianion: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium metal is cautiously added in portions to absolute ethanol under an inert atmosphere to generate a solution of sodium ethoxide. Once the sodium has completely reacted, hydroquinone is added to the solution. The mixture is gently refluxed for a short period to ensure the complete formation of the hydroquinone dianion. The underlying principle here is the deprotonation of the two acidic phenolic hydroxyl groups by a strong base to form a potent nucleophile.

  • Williamson Ether Synthesis: After cooling the solution to room temperature, ethyl chloroacetate is added dropwise. The reaction mixture is then refluxed for several hours. The hydroquinone dianion acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an SN2 reaction, displacing the chloride leaving group. This step is performed twice on the same molecule to yield the diethyl ester intermediate, diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate.

  • Saponification (Ester Hydrolysis): The reaction mixture containing the diethyl ester is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is stirred and heated to hydrolyze the ester groups to their corresponding carboxylate salts. This is a classic saponification reaction.

  • Acidification and Precipitation: The solution is cooled, and the pH is carefully adjusted to be acidic (pH ~2-3) by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate groups, causing the desired 2,2'-(1,4-phenylenebis(oxy))diacetic acid to precipitate out of the solution due to its lower solubility in acidic aqueous media.

  • Purification: The crude product is collected by vacuum filtration, washed thoroughly with cold distilled water to remove inorganic salts, and then dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: The purified p-PBDA powder is dissolved in a minimal amount of a hot solvent in which it has moderate solubility, such as ethanol.

  • Slow Evaporation: The solution is filtered while hot to remove any insoluble impurities and the clear filtrate is left undisturbed in a loosely covered vial at room temperature.

  • Crystal Harvest: Over a period of several days to a week, as the solvent slowly evaporates, the concentration of the solute gradually increases beyond its saturation point, leading to the formation of well-defined, colorless single crystals. These are then carefully harvested for analysis.

Below is a diagram illustrating the logical flow of the synthesis and crystallization process.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization A Step 1: Formation of Hydroquinone Dianion B Step 2: Williamson Ether Synthesis with Ethyl Chloroacetate A->B Nucleophilic Attack C Step 3: Saponification (Ester Hydrolysis) B->C Base-mediated D Step 4: Acidification & Precipitation C->D Protonation E Step 5: Purification (Recrystallization) D->E Purity Enhancement F Dissolution in Hot Solvent E->F Yields Purified Product G Slow Solvent Evaporation F->G H Single Crystal Formation & Harvest G->H

Caption: Workflow for the synthesis and crystallization of p-PBDA.

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₁₀H₁₀O₆
Molecular Weight 226.18 g/mol
Appearance Colorless to white crystalline solid
¹H NMR (DMSO-d₆)δ (ppm): 13.0 (s, 2H, -COOH), 6.85 (s, 4H, Ar-H), 4.65 (s, 4H, -O-CH₂-)
¹³C NMR (DMSO-d₆)δ (ppm): 170.5 (-COOH), 152.0 (Ar-C-O), 115.5 (Ar-C-H), 65.0 (-O-CH₂-)
FTIR (KBr, cm⁻¹)~3000 (broad, O-H), ~1700 (s, C=O), ~1240 (s, C-O ether)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

The ¹H NMR spectrum is characteristically simple due to the molecule's symmetry. A singlet around 6.85 ppm corresponds to the four equivalent aromatic protons. The four methylene protons adjacent to the ether oxygen atoms appear as another singlet at approximately 4.65 ppm. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield shift, around 13.0 ppm.

The ¹³C NMR spectrum further confirms the molecular symmetry, showing distinct signals for the carbonyl carbon, the aromatic carbons attached to oxygen, the aromatic carbons attached to hydrogen, and the methylene carbons.

The FTIR spectrum provides key information about the functional groups. A very broad absorption band centered around 3000 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption near 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group, and a strong band around 1240 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl ether.

In-Depth Crystal Structure Analysis

The definitive solid-state structure of 2,2'-(1,4-phenylenebis(oxy))diacetic acid was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 807752 .[1]

Crystallographic Data Summary
ParameterValue
CCDC Number 807752
Empirical Formula C₁₀H₁₀O₆
Formula Weight 226.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.879(3)
b (Å) 5.0660(18)
c (Å) 11.235(4)
α (°) 90
β (°) 108.680(10)
γ (°) 90
Volume (ų) 478.9(3)
Z 2
Molecular Conformation and Geometry

In the solid state, the molecule possesses a crystallographic center of inversion located at the center of the benzene ring. This means that the asymmetric unit contains only one half of the molecule. The two carboxymethoxy arms are related by this inversion symmetry, adopting an anti-conformation with respect to each other.

The carboxymethoxy substituents are nearly coplanar with the central benzene ring. This planarity maximizes π-conjugation between the oxygen lone pairs and the aromatic system, a key factor stabilizing this conformation. The flexibility of the molecule primarily arises from the rotation around the C-O and C-C single bonds of the side chains.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups. Each carboxylic acid group acts as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This results in the formation of the classic carboxylic acid dimer synthon, a robust and highly directional interaction.

These dimer synthons link the molecules into one-dimensional infinite chains. The diagram below illustrates this primary hydrogen bonding interaction that dictates the crystal packing.

G cluster_chain Resulting 1D Chain a1 R-C(=O)O-H b1 H-O(O=)C-R a1->b1 O-H···O b1->a1 O···H-O c1 ...[Molecule A]···[Molecule B]···[Molecule A]... b1->c1 Forms

Caption: Carboxylic acid dimer formation leading to 1D chains.

These chains are further organized into a three-dimensional structure through weaker C-H···O interactions and van der Waals forces. The planarity of the molecules allows for efficient stacking. This hierarchical assembly, from strong primary interactions to weaker secondary forces, is a hallmark of crystal engineering and demonstrates how the molecular information encoded in p-PBDA translates into a well-defined solid-state architecture.

Applications and Significance

The structural features of 2,2'-(1,4-phenylenebis(oxy))diacetic acid make it a highly valuable component in several areas of materials science and drug development:

  • Metal-Organic Frameworks (MOFs): As a dicarboxylic acid linker, it is used to synthesize porous MOFs for applications in gas storage (e.g., H₂, CO₂), separation, and catalysis. The length and linearity of the linker are crucial for creating predictable and stable framework topologies.

  • Coordination Polymers: Its ability to coordinate with a wide variety of metal ions has led to the creation of numerous coordination polymers with interesting magnetic, optical, or thermal properties.

  • Pharmaceutical Co-crystals: The strong hydrogen bonding capability of the carboxylic acid groups makes p-PBDA an excellent co-former for creating co-crystals with active pharmaceutical ingredients (APIs). This can be a strategy to improve the solubility, stability, and bioavailability of drug substances.

The self-validating nature of its synthesis and the predictable packing motifs driven by robust hydrogen bonding make 2,2'-(1,4-phenylenebis(oxy))diacetic acid a reliable and authoritative choice for the rational design of functional crystalline materials.

References

  • Du, M., Zhao, X.-J., & Ribas, J. (2006). CCDC 807752: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-phenylenedioxydiacetic acid, a molecule of interest in materials science and as a building block in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Introduction

1,4-Phenylenedioxydiacetic acid (CAS No. 2245-53-6) is a difunctional organic compound featuring a central hydroquinone ring ether-linked to two acetic acid moieties.[1] The rigidity of the phenyl core and the coordinating potential of the carboxyl groups make it a valuable component in the synthesis of metal-organic frameworks and other supramolecular assemblies. Accurate structural elucidation and purity assessment are paramount, and for this, NMR and IR spectroscopy are indispensable tools. This guide will detail the experimental and interpretative aspects of these techniques as applied to 1,4-phenylenedioxydiacetic acid.

Molecular Structure and Spectroscopic Correlation

The symmetrical nature of 1,4-phenylenedioxydiacetic acid dictates a relatively simple spectroscopic signature. The molecule possesses a plane of symmetry that renders certain atoms chemically equivalent, a key feature that will be reflected in the NMR spectra.

Caption: Molecular structure of 1,4-phenylenedioxydiacetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 1,4-phenylenedioxydiacetic acid, the spectrum is characterized by its simplicity, owing to the molecule's symmetry.

Experimental Protocol

A typical protocol for acquiring the ¹H NMR spectrum of 1,4-phenylenedioxydiacetic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of DMSO-d₆ is crucial as it can solubilize the carboxylic acid and its acidic protons are less prone to rapid exchange with residual water compared to other solvents like D₂O.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45 degrees, and a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the acidic protons.[3]

Data and Interpretation
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~13.0Singlet (broad)2H-COOH
B~6.8Singlet4HAr-H
C~4.6Singlet4H-O-CH₂-
  • Carboxylic Acid Protons (-COOH): The protons of the two carboxylic acid groups are highly deshielded and appear as a broad singlet at approximately 13.0 ppm. The broadness of this peak is characteristic of acidic protons, which can undergo chemical exchange.

  • Aromatic Protons (Ar-H): Due to the symmetry of the 1,4-disubstituted benzene ring, all four aromatic protons are chemically equivalent. They give rise to a single, sharp peak at around 6.8 ppm.

  • Methylene Protons (-O-CH₂-): The four protons of the two methylene groups are also chemically equivalent. They are adjacent to an oxygen atom and a carbonyl group, which deshields them, resulting in a singlet at approximately 4.6 ppm.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. As with ¹H NMR, the symmetry of 1,4-phenylenedioxydiacetic acid simplifies its ¹³C NMR spectrum.

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: A 100 MHz (or higher) NMR spectrometer is typically used.[2]

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed, which results in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans and an appropriate relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Data and Interpretation
SignalChemical Shift (δ, ppm)Assignment
A~170C=O
B~152Ar-C-O
C~115Ar-C-H
D~65-O-CH₂-
  • Carbonyl Carbon (C=O): The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 170 ppm.[4][5]

  • Aromatic Carbons (Ar-C-O and Ar-C-H): The symmetry of the benzene ring results in two distinct signals for the aromatic carbons. The two carbons directly attached to the oxygen atoms (Ar-C-O) are deshielded and appear at around 152 ppm. The four carbons bonded to hydrogen atoms (Ar-C-H) are more shielded and resonate at approximately 115 ppm.

  • Methylene Carbon (-O-CH₂-): The methylene carbons, being attached to an electronegative oxygen atom, are found in the range of 65 ppm.

Caption: Correlation of ¹³C NMR signals with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: The spectrum can be obtained using a solid sample. The potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is taken first and subtracted from the sample spectrum.

Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Strong, BroadO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1500MediumC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
~1100StrongC-O stretchCarboxylic Acid
  • O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic C=C Stretches: Medium intensity peaks around 1600 and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretches: The spectrum will show strong C-O stretching bands. The aryl ether C-O stretch typically appears around 1250 cm⁻¹, while the C-O stretch of the carboxylic acid is found near 1100 cm⁻¹.

Conclusion

The spectroscopic data from ¹H NMR, ¹³C NMR, and IR are fully consistent with the symmetrical structure of 1,4-phenylenedioxydiacetic acid. The simplicity of the NMR spectra is a direct consequence of the molecule's symmetry, providing a clear and unambiguous confirmation of its structure. The IR spectrum confirms the presence of the key functional groups: the carboxylic acids, the aromatic ring, and the ether linkages. This guide provides a foundational understanding of the spectroscopic characteristics of this important chemical building block, which is essential for its application in research and development.

References

  • PubChem. 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. [Link][1]

  • The Royal Society of Chemistry. Supplementary Information. [Link][2]

  • Spectral Database for Organic Compounds (SDBS). Wikipedia. [Link][3]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link][6]

  • re3data.org. Spectral Database for Organic Compounds. [Link][7]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link][5]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link][8]

Sources

An In-depth Technical Guide to the Solubility of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, also known by synonyms such as 1,4-Phenylenebis(oxy)diacetic acid and Hydroquinone-O,O'-diacetic acid, is a dicarboxylic acid featuring a central aromatic core.[1] Its unique structure, combining hydrophilic carboxylic acid moieties with a more hydrophobic phenoxy backbone, presents a complex solubility profile that is critical to understand for its application in research, materials science, and pharmaceutical development. This guide provides a comprehensive overview of its physicochemical properties, a theoretical framework for its solubility in various common solvents, and a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₆[2]
Molecular Weight 226.18 g/mol [1][3]
Melting Point 248-251 °C[3]
Appearance Off-white to light tan powder
XLogP3 0.8[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 6[1]

The presence of two carboxylic acid groups makes the molecule capable of donating hydrogen bonds, while the ether and carbonyl oxygens act as hydrogen bond acceptors.[2] The positive XLogP3 value suggests a degree of lipophilicity, which, combined with its hydrophilic functional groups, indicates that its solubility will be highly dependent on the solvent's polarity.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is governed by the interplay between its polar carboxylic acid groups and the relatively nonpolar aromatic ring and ether linkages.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxyl groups (as donors and acceptors) and the ether oxygens (as acceptors) of the analyte. However, the hydrophobic nature of the central benzene ring can limit solubility, particularly in water. Indeed, the compound is described as "slightly soluble in water".[3] Solubility is expected to be greater in alcohols like methanol and ethanol compared to water, as the alkyl chains of the alcohols can better solvate the nonpolar aromatic core. The synthesis of a related compound involved recrystallization from ethanol, which suggests that solubility is significant at elevated temperatures.[4]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are powerful, highly polar aprotic solvents capable of accepting hydrogen bonds and disrupting intermolecular forces in the solid lattice of the solute.[5] DMSO is often an excellent solvent for a wide range of organic compounds, including many that show poor solubility in water.[6] Acetone, being a moderately polar aprotic solvent, is also expected to be a good solvent. The synthesis of a related compound involves dissolving the starting material in acetone, indicating its effectiveness as a solvent for this class of molecules.[4][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid groups of the solute is not compensated by solute-solvent interactions. Therefore, Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is expected to have very low solubility in nonpolar solvents.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents may exhibit some solvating power due to dipole-dipole interactions, but are not expected to be as effective as polar aprotic or protic solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

Given the limited availability of precise quantitative solubility data in the public domain, this section provides a detailed, step-by-step protocol based on the widely accepted "shake-flask" method for determining the equilibrium (thermodynamic) solubility of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-.[8] This method ensures that the solution has reached a state of equilibrium, providing a reliable and reproducible measure of solubility.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial shake Agitate at constant temperature (24-72h) prep_vial->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.45 µm PTFE) centrifuge->filter dilute Dilute aliquot filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of the Sample:

    • Accurately weigh an amount of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- that is in clear excess of its expected solubility and place it into a suitable glass vial. A 5-10 mg excess is typically sufficient.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture at a constant speed that ensures the solid particles are continuously suspended in the solvent without creating a vortex.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. It is advisable to test different time points (e.g., 24h, 48h, 72h) to confirm that the concentration in the supernatant is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

  • Validation and Reporting:

    • Perform the entire experiment in triplicate to ensure the reproducibility of the results.

    • Report the mean solubility and the standard deviation.

Logical Framework for Experimental Choices

G cluster_why Rationale (Why?) cluster_how Methodology (How?) goal Goal: Accurate & Reproducible Equilibrium Solubility why_excess Ensure Saturation goal->why_excess why_agitate Maximize Surface Area for Dissolution goal->why_agitate why_time Reach Thermodynamic Equilibrium goal->why_time why_temp Solubility is Temperature-Dependent goal->why_temp why_separate Analyze Only Dissolved Compound goal->why_separate why_validate Ensure Method is Accurate & Precise goal->why_validate how_excess Add Excess Solid why_excess->how_excess how_agitate Constant Shaking/Stirring why_agitate->how_agitate how_time 24-72h Equilibration why_time->how_time how_temp Temperature-Controlled Bath why_temp->how_temp how_separate Centrifugation & Filtration why_separate->how_separate how_validate Calibration Curve & Triplicates why_validate->how_validate

Caption: Rationale behind the experimental design.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][9]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

    • Avoid breathing dust.[11]

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

    • Wash hands thoroughly after handling.[9]

Always consult the full Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.[9][10][11][12]

Conclusion

References

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1,4-Phenylenedioxydiacetic acid. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1,4-Phenylenebis(oxy))diacetic acid, 97% Purity, C10H10O6, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Phenylenebis(methylene)]bis(oxy)bis(2,1-phenylene)}diethanone. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Phenylenebis(methylene)]bis(oxy)bis(3,1-phenylene)}diethanone. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2,2'-[1,4-Phenylenebis(oxy)]diethanol. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Stability Analysis of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for evaluating the thermal stability of 1,4-phenylenedioxydiacetic acid, a molecule of significant interest in materials science and pharmaceutical development. For researchers, scientists, and drug development professionals, understanding the thermal behavior of this and similar molecules is paramount for ensuring product quality, safety, and efficacy. This document moves beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale behind the experimental design. We will explore the application of key thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in internationally recognized standards. The guide details robust, self-validating protocols and offers insights into the interpretation of the resulting data, thereby empowering researchers to confidently assess the thermal stability of their materials.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical and Materials Science

1,4-Phenylenedioxydiacetic acid (Figure 1) is an aromatic dicarboxylic acid.[1] Its rigid phenoxy-acetic acid backbone makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][3] In the pharmaceutical context, understanding the thermal stability of an active pharmaceutical ingredient (API) or a critical excipient is not merely a regulatory checkbox; it is a fundamental component of risk assessment and quality control.[4][5] Thermal stability data informs critical decisions related to manufacturing processes (e.g., drying, milling, and melt extrusion), storage conditions, shelf-life, and formulation design.[4][6]

An unstable compound can undergo decomposition, leading to a loss of potency, the formation of potentially toxic degradants, or undesirable changes in physical properties such as crystal form, solubility, and bioavailability.[5] Therefore, a thorough thermal analysis is an indispensable part of the development lifecycle. This guide will provide the foundational knowledge and practical protocols to conduct a meaningful and scientifically sound thermal stability analysis of 1,4-phenylenedioxydiacetic acid.

Figure 1: Chemical Structure of 1,4-Phenylenedioxydiacetic acid

C1=CC(=CC=C1OCC(=O)O)OCC(=O)O[1]

Foundational Thermoanalytical Techniques

The cornerstone of thermal stability analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a material responds to controlled heating.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is an invaluable tool for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition.[8][9] The output, a thermogram, plots mass percentage against temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[5]

Differential Scanning Calorimetry (DSC): Monitoring Energy Changes

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state reactions.[9] For stability analysis, DSC can identify the melting point of a substance, which is often a precursor to decomposition, and can reveal exothermic (heat-releasing) or endothermic (heat-absorbing) processes associated with degradation.[5]

Experimental Design: A Self-Validating Approach

A robust experimental design is critical for generating reliable and reproducible data. The following sections detail the rationale behind key experimental choices.

The Logic of Method Selection

The choice of TGA and DSC is deliberate. TGA provides direct evidence of decomposition through mass loss, while DSC offers insight into the energetic changes that may precede or accompany this loss. For a crystalline organic acid like 1,4-phenylenedioxydiacetic acid, one might hypothesize a decomposition pathway initiated by decarboxylation. TGA would quantify the mass loss associated with the release of CO or CO2, while DSC would detect the endothermic or exothermic nature of this bond-breaking process.

The Influence of Experimental Parameters

Several factors can significantly influence the results of a TGA experiment.[11] Understanding and controlling these is key to data integrity.

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of thermal events and more accurate onset temperatures.[12][13] Faster rates can cause a "thermal lag," shifting decomposition events to artificially higher temperatures.[14] For kinetic studies, multiple heating rates are often employed to build more complex models.[15][16]

  • Atmosphere: The composition of the purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition in the absence of oxidation. A reactive atmosphere (e.g., air or oxygen) is used to assess oxidative stability.[11] For 1,4-phenylenedioxydiacetic acid, running experiments in both nitrogen and air can provide a comprehensive picture of its stability.

  • Sample Preparation: The sample mass and particle size must be consistent. A small sample mass (typically 2-10 mg) minimizes thermal gradients within the sample.[8][12] Grinding the sample to a uniform, fine powder ensures consistent heat transfer and reaction kinetics.

The following diagram illustrates the workflow for a comprehensive thermal stability analysis.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermoanalytical Techniques cluster_data Data Interpretation & Reporting prep Sample Acquisition 1,4-Phenylenedioxydiacetic Acid grind Grinding Achieve uniform particle size prep:f0->grind:f0 Homogenize weigh Weighing 2-10 mg for analysis grind:f0->weigh:f0 Aliquot tga TGA Analysis Inert (N₂) & Oxidative (Air) Atmospheres weigh:f0->tga:f0 dsc DSC Analysis Determine melting point & thermal transitions weigh:f0->dsc:f0 interpret Data Synthesis Correlate TGA & DSC data tga:f0->interpret:f0 dsc:f0->interpret:f0 report Final Report Stability assessment & kinetic parameters interpret:f0->report:f0

Caption: Workflow for Thermal Stability Assessment.

Detailed Experimental Protocols

The following protocols are grounded in established standards such as ASTM E1131 for TGA and ASTM E1269 for DSC.[17][18][19][20][21][22]

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5 ± 1 mg of finely ground 1,4-phenylenedioxydiacetic acid into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (high-purity nitrogen or air) at a flow rate of 50 mL/min for at least 30 minutes to ensure a stable atmosphere.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak) from the DTG curve, and the residual mass at the end of the experiment.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3 ± 1 mg of finely ground 1,4-phenylenedioxydiacetic acid into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference.

  • Analysis: Identify and quantify thermal events such as melting (endotherm) and decomposition (endotherm or exotherm). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each event.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format for easy comparison.

Tabulated Summary of Thermal Events
ParameterTGA (Nitrogen)TGA (Air)DSC (Nitrogen)
Tonset of Decomposition (°C) [Insert Value][Insert Value][Insert Value]
Tpeak of Decomposition (°C) [Insert Value][Insert Value][Insert Value]
Mass Loss (%) [Insert Value][Insert Value]N/A
Melting Point (°C) N/AN/A[Insert Value]
Enthalpy of Fusion (J/g) N/AN/A[Insert Value]
Enthalpy of Decomposition (J/g) N/AN/A[Insert Value]

Note: The values in this table are placeholders and should be populated with experimental data.

Interpreting the Thermograms

A hypothetical TGA thermogram of 1,4-phenylenedioxydiacetic acid in a nitrogen atmosphere might show a single, sharp weight loss step, suggesting a clean decomposition process. The onset of this weight loss is a critical indicator of the material's thermal stability limit. The total percentage of weight loss should be correlated with the expected decomposition products. For instance, the loss of two carboxylic acid groups as CO2 and H2O would correspond to a specific theoretical mass loss.

The corresponding DSC curve would likely show a sharp endotherm corresponding to the melting of the crystalline solid, followed by a broader endothermic or exothermic event associated with decomposition. If the decomposition onset in the TGA curve occurs immediately after the melting peak in the DSC curve, it indicates that the substance is unstable in its molten state.

The comparison between the nitrogen and air atmosphere experiments is crucial. A lower decomposition temperature in air would suggest that the compound is susceptible to oxidation, which is a critical piece of information for formulation and storage.[11]

The following diagram illustrates the relationship between key data points from TGA and DSC analyses.

Data_Interpretation cluster_TGA TGA Observations cluster_DSC DSC Observations TGA TGA Data Tonset Decomposition Onset (T_onset) TGA->Tonset MassLoss Mass Loss (%) TGA->MassLoss Kinetics Decomposition Kinetics TGA->Kinetics DSC DSC Data MeltingPoint Melting Point (T_m) DSC->MeltingPoint Enthalpy Enthalpy of Events (ΔH) DSC->Enthalpy Transitions Phase Transitions DSC->Transitions Stability Thermal Stability Profile Tonset->Stability Sets upper temperature limit MassLoss->Stability Quantifies degradation Kinetics->Stability Predicts lifetime MeltingPoint->Stability Indicates physical change Enthalpy->Stability Characterizes event energy Transitions->Stability Reveals polymorphic behavior

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An In-Depth Technical Guide to Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, a versatile organic compound with significant applications in materials science and coordination chemistry. This document elucidates its chemical identity, including a detailed list of synonyms and its Chemical Abstracts Service (CAS) number. A thorough exploration of its synthesis via the Williamson ether synthesis is presented, complete with a mechanistic overview and a detailed experimental protocol. Furthermore, this guide delves into its primary application as a flexible ligand in the construction of coordination polymers and metal-organic frameworks (MOFs), highlighting its role in creating novel materials with diverse structural and functional properties.

Chemical Identity and Synonyms

The compound with the systematic name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is a dicarboxylic acid featuring a central phenylene ring linked to two oxyacetic acid moieties. This structural arrangement allows it to act as a versatile building block in supramolecular chemistry.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 2245-53-6[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₀O₆[1][4]
Molecular Weight 226.18 g/mol [1][3][4]
IUPAC Name 2-[4-(carboxymethoxy)phenoxy]acetic acid[3]
Common Synonyms 1,4-Phenylenebis(oxy)diacetic acid[1][3]
Hydroquinone-O,O'-diacetic acid[3][5][6][9][10]
2,2'-(1,4-Phenylenebis(oxy))diacetic acid[1][3][4][5][7][8]
1,4-Dicarboxymethoxybenzene[3]
p-Phenylenedioxydiacetic acid

Synthesis and Mechanism: The Williamson Ether Synthesis

The most common and efficient method for the preparation of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this specific synthesis, the dianion of hydroquinone (a phenoxide) acts as the nucleophile, attacking two molecules of a haloacetic acid, typically chloroacetic acid.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion performs a backside attack on the electrophilic carbon of the chloroacetic acid. The use of a strong base, such as potassium hydroxide or sodium hydroxide, is crucial for the deprotonation of both the hydroquinone hydroxyl groups and the carboxylic acid group of the final product, facilitating the reaction.

Diagram of the Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Hydroquinone Hydroquinone Reaction_Vessel Reaction Mixture Hydroquinone->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid (2 eq.) Chloroacetic_Acid->Reaction_Vessel Base Strong Base (e.g., KOH) Base->Reaction_Vessel Target_Molecule Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- Salt Salt (e.g., KCl) Reaction_Vessel->Target_Molecule Williamson Ether Synthesis (SN2) Reaction_Vessel->Salt MOF_Assembly cluster_components Components cluster_assembly Self-Assembly Process cluster_product Resulting Structure Metal_Ion Metal Ion (e.g., Zn²⁺, Cd²⁺) Coordination Coordination Bonding Metal_Ion->Coordination Organic_Ligand Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- Dicarboxylic Acid Linker Organic_Ligand->Coordination MOF {Metal-Organic Framework (MOF) | Porous Crystalline Material} Coordination->MOF Formation of Extended Network

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The Genesis and Evolution of Phenylenebis(oxy)diacetic Acids: A Technical Guide for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of phenylenebis(oxy)diacetic acids. This class of compounds, featuring a central phenylene ring linked to two oxyacetic acid moieties, has garnered significant interest across various scientific disciplines, from coordination chemistry to drug discovery. This document delves into the foundational Williamson ether synthesis, outlines detailed experimental protocols for the preparation of the ortho, meta, and para isomers, and explores the trajectory of their applications, with a particular focus on their emerging roles in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical scaffold.

Historical Perspective: From Dihydroxybenzenes to a New Class of Ligands

The story of phenylenebis(oxy)diacetic acids is intrinsically linked to the discovery and characterization of their dihydroxybenzene precursors: catechol (ortho-dihydroxybenzene), resorcinol (meta-dihydroxybenzene), and hydroquinone (para-dihydroxybenzene). The isolation and initial studies of these foundational molecules in the 19th century laid the chemical groundwork for the eventual synthesis of their diacetic acid derivatives.

Catechol was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin, a natural product.[1] Hydroquinone was obtained in 1820 by Pelletier and Caventou from the dry distillation of quinic acid.[2][3] The synthesis and characterization of resorcinol were reported in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth.[4] The work of pioneering chemists like Justus von Liebig and August Wilhelm von Hofmann in the mid-19th century greatly advanced the understanding of aromatic compounds and their reactivity, creating a fertile intellectual environment for the development of new synthetic methodologies.[5][6][7][8][9][10][11][12]

The Cornerstone of Synthesis: The Williamson Ether Reaction

The Williamson ether synthesis remains the most fundamental and widely employed method for the preparation of phenylenebis(oxy)diacetic acids. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the dianion of a dihydroxybenzene acts as the nucleophile, attacking the electrophilic carbon of a haloacetic acid or its ester.

The general synthetic pathway can be visualized as a two-step process:

  • Deprotonation: The dihydroxybenzene is treated with a strong base to generate the more nucleophilic phenoxide dianion.

  • Nucleophilic Substitution: The dianion then reacts with two equivalents of a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) to form the corresponding phenylenebis(oxy)diacetic acid.

Williamson_Ether_Synthesis Dihydroxybenzene Dihydroxybenzene (Catechol, Resorcinol, or Hydroquinone) Dianion Phenoxide Dianion Dihydroxybenzene->Dianion + Base 2 eq. Base (e.g., NaOH, KOH) Base->Dianion Product Phenylenebis(oxy)diacetic Acid Dianion->Product + Haloacetic_Acid 2 eq. Haloacetic Acid (e.g., ClCH₂COOH) Haloacetic_Acid->Product

Caption: Generalized Williamson Ether Synthesis for Phenylenebis(oxy)diacetic Acids.

The choice of base, solvent, and reaction conditions can be optimized to maximize the yield and purity of the desired isomer.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of the ortho, meta, and para isomers of phenylenebis(oxy)diacetic acid. These procedures are based on established principles of the Williamson ether synthesis and can be adapted for various scales.

Synthesis of 2,2'-(1,2-Phenylenebis(oxy))diacetic Acid (ortho-Isomer)
  • Starting Material: Catechol (1,2-dihydroxybenzene)

  • Reagents: Sodium hydroxide, Chloroacetic acid

  • Solvent: Water

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve catechol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).

  • To the resulting solution, add a solution of chloroacetic acid (2.1 eq.) in water dropwise with vigorous stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • The white precipitate of 2,2'-(1,2-phenylenebis(oxy))diacetic acid is collected by vacuum filtration.

  • Wash the crude product with cold water to remove any inorganic salts.

  • Recrystallize the product from hot water or an ethanol/water mixture to obtain pure crystals.

Synthesis of 2,2'-(1,3-Phenylenebis(oxy))diacetic Acid (meta-Isomer)
  • Starting Material: Resorcinol (1,3-dihydroxybenzene)

  • Reagents: Potassium hydroxide, Bromoacetic acid

  • Solvent: Ethanol

Protocol:

  • Dissolve resorcinol (1.0 eq.) and potassium hydroxide (2.2 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Heat the mixture to a gentle reflux to ensure complete dissolution and formation of the dipotassium salt.

  • Add a solution of bromoacetic acid (2.1 eq.) in ethanol dropwise to the refluxing solution over a period of 1 hour.

  • Continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute sulfuric acid until no further precipitation is observed.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude 2,2'-(1,3-phenylenebis(oxy))diacetic acid by recrystallization from acetic acid or a suitable solvent mixture.

Synthesis of 2,2'-(1,4-Phenylenebis(oxy))diacetic Acid (para-Isomer)
  • Starting Material: Hydroquinone (1,4-dihydroxybenzene)

  • Reagents: Sodium hydroxide, Chloroacetic acid

  • Solvent: Water

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of sodium hydroxide (2.5 eq.) in water.

  • Add hydroquinone (1.0 eq.) to the sodium hydroxide solution and stir until completely dissolved.

  • Slowly add a concentrated aqueous solution of chloroacetic acid (2.2 eq.) to the reaction mixture.

  • Heat the mixture to 90-100°C and maintain this temperature for 3-4 hours with continuous stirring.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The resulting white precipitate of 2,2'-(1,4-phenylenebis(oxy))diacetic acid is collected by filtration.

  • Wash the product with copious amounts of water to remove impurities.

  • Recrystallize the pure product from boiling water or dilute ethanol.

IsomerStarting MaterialTypical BaseHalogenated Acetic AcidTypical Solvent
Ortho CatecholNaOHChloroacetic acidWater
Meta ResorcinolKOHBromoacetic acidEthanol
Para HydroquinoneNaOHChloroacetic acidWater
Table 1: Summary of Synthetic Parameters for Phenylenebis(oxy)diacetic Acid Isomers.

Physicochemical Properties and Structural Characteristics

The isomeric substitution pattern on the phenylene ring significantly influences the physicochemical properties and three-dimensional structure of phenylenebis(oxy)diacetic acids. These differences are critical for their application in areas such as crystal engineering and drug design.

The ortho isomer, derived from catechol, possesses a more constrained conformation due to the proximity of the two oxyacetic acid arms. This can lead to intramolecular hydrogen bonding and specific coordination geometries with metal ions. The meta isomer, from resorcinol, offers a more angular disposition of the functional groups. The para isomer, originating from hydroquinone, has a linear and more symmetric structure, which often leads to the formation of linear coordination polymers and extended crystal lattices.

Applications: From Coordination Polymers to Drug Discovery

The versatile structural motifs and chelating capabilities of phenylenebis(oxy)diacetic acids have led to their exploration in a wide range of applications.

Coordination Chemistry and Materials Science

The dicarboxylic acid functionalities of these molecules make them excellent ligands for a variety of metal ions. They can form discrete metal-organic complexes, as well as one-, two-, and three-dimensional coordination polymers. The geometry of the resulting structures is dictated by the substitution pattern of the phenylene ring, the coordination preferences of the metal ion, and the presence of other ancillary ligands. These materials have potential applications in catalysis, gas storage, and as functional materials with interesting magnetic or optical properties.

Coordination_Chemistry Ligand Phenylenebis(oxy)diacetic Acid Coordination_Complex Coordination Complex / Polymer Ligand->Coordination_Complex Metal_Ion Metal Ion Metal_Ion->Coordination_Complex Applications Potential Applications: - Catalysis - Gas Storage - Functional Materials Coordination_Complex->Applications

Caption: Role of Phenylenebis(oxy)diacetic Acids in Coordination Chemistry.

A Scaffold for Drug Discovery and Development

The phenylenebis(oxy)diacetic acid core represents a privileged scaffold in medicinal chemistry. The rigid phenylene spacer provides a defined orientation for the two flexible oxyacetic acid arms, allowing for the presentation of pharmacophoric features in a spatially controlled manner. This has led to the design and synthesis of numerous derivatives with a wide range of biological activities.

  • Anti-inflammatory Agents: By modifying the carboxylic acid groups to amides or esters and introducing various substituents on the phenylene ring, researchers have developed potent anti-inflammatory agents. These compounds often target key enzymes and signaling pathways involved in the inflammatory response.

  • Anticancer Therapeutics: The ability of these molecules to chelate metal ions has been exploited in the design of novel anticancer agents. Certain metal complexes of phenylenebis(oxy)diacetic acid derivatives have shown promising cytotoxicity against various cancer cell lines, potentially through mechanisms involving DNA interaction or the generation of reactive oxygen species.

  • Neuroprotective Agents: The structural similarity of phenylenebis(oxy)diacetic acids to certain endogenous molecules has prompted their investigation in the context of neurodegenerative diseases. Derivatives have been designed to interact with targets involved in neuronal signaling and oxidative stress, showing potential for the development of new therapies for conditions such as Alzheimer's and Parkinson's disease.

The synthetic accessibility and modular nature of the phenylenebis(oxy)diacetic acid scaffold make it an attractive starting point for the development of new therapeutic agents. The ability to systematically modify the substitution pattern, the nature of the linker, and the terminal functional groups allows for the fine-tuning of pharmacological properties.

Future Outlook and Conclusion

From their conceptual origins in 19th-century organic chemistry to their current role as versatile building blocks in modern science, phenylenebis(oxy)diacetic acids have demonstrated enduring utility. The foundational Williamson ether synthesis continues to be the primary route to these valuable compounds. As our understanding of their coordination chemistry and medicinal applications deepens, we can anticipate the development of novel materials and therapeutic agents based on this remarkable scaffold. The continued exploration of their structure-activity relationships will undoubtedly unlock new opportunities in fields ranging from materials science to human health.

References

  • Reinsch, H. (1839). Repertorium für die Pharmacie. 66, 149.
  • Pelletier, J., & Caventou, J. B. (1820). Annales de Chimie et de Physique, 15, 337.
  • Hlasiwetz, H., & Barth, L. (1864). Annalen der Chemie und Pharmacie, 130(3), 354-359.
  • von Hofmann, A. W. (1843). Annalen der Chemie und Pharmacie, 47(1), 37-87.
  • Wöhler, F. (1844). Annalen der Chemie und Pharmacie, 51(2), 145-163.
  • von Liebig, J. (1832). Annalen der Pharmacie, 1(1), 1-10.
  • Journal für praktische Chemie. (Various volumes). Available at: [Link]

  • von Hofmann, A. W. (1868). Berichte der deutschen chemischen Gesellschaft, 1(1), 1.
  • Williamson, A. W. (1850). Philosophical Magazine, 37(251), 350-356.
  • Annalen der Chemie und Pharmacie. (Various volumes). Available at: [Link]

  • Berichte der deutschen chemischen Gesellschaft. (Various volumes). Available at: [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, December 1). resorcinol. Encyclopedia Britannica. [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, December 12). August Wilhelm von Hofmann. Encyclopedia Britannica. [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, November 28). Justus, baron von Liebig. Encyclopedia Britannica. [Link]

  • Wikipedia contributors. (2023, December 12). Catechol. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Wikipedia contributors. (2023, December 19). Hydroquinone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Resorcinol. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • "History of hydroquinone". Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • "Justus von Liebig". New World Encyclopedia. [Link]

  • "August Wilhelm Von Hofmann". Encyclopedia.com. [Link]

  • "catechol". Organic Syntheses Procedure. [Link]

  • "Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry". ChemistryViews. [Link]

  • "A Brief History of the Chemistry of Ether". University of Illinois Urbana-Champaign. [Link]

  • "Journal für praktische Chemie". Wikipedia. [Link]

  • "Berichte der Deutschen Chemischen Gesellschaft archives". The Online Books Page. [Link]

  • "Chemische Berichte". Wikipedia. [Link]

  • "Justus Liebig's Annalen der Chemie". HathiTrust Digital Library. [Link]

  • "Journal fuer Praktische Chemie 1905: Vol 72". Internet Archive. [Link]

  • "Annalen der Chemie und Pharmacie". Internet Archive. [Link]

  • "Journal für praktische Chemie". The ISSN Portal. [Link]

  • "Berichte der Deutschen Chemischen Gesellschaft". Open Library. [Link]

  • "Chemische Berichte". chemeurope.com. [Link]

  • "Catechol – Knowledge and References". Taylor & Francis. [Link]

  • "PRODUCTION OF CATECHOLS". WUR eDepot. [Link]

  • "Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation". PMC. [Link]

  • "Dihydroxybenzenes: driven Fenton reactions". PubMed. [Link]

  • "The Reactivity and Reaction Pathway of Fenton Reactions Driven by Substituted 1,2-Dihydroxybenzenes". PubMed. [Link]

  • "Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties". MDPI. [Link]

  • "Resorcinol Production Methods Overview". Scribd. [Link]

  • "Resorcinol". Sciencemadness Wiki. [Link]

  • "Williamson Ether Synthesis". Name Reactions in Organic Synthesis.
  • "Williamson ether synthesis". Chem-Station Int. Ed. [Link]

Sources

A Comprehensive Guide to the Theoretical Investigation of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for the theoretical and computational analysis of 1,4-phenylenedioxydiacetic acid. It is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the molecular properties of this compound through advanced computational methodologies. This document emphasizes the synergy between theoretical calculations and experimental data to establish a robust, self-validating analytical system.

Introduction: The Significance of 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid, with the chemical formula C10H10O6, is a dicarboxylic acid derivative of hydroquinone.[1] Its structural motif, featuring a central phenoxy ring flanked by two oxydiacetic acid groups, imparts a degree of conformational flexibility and the capacity for strong hydrogen bonding and coordination with metal ions. These characteristics make it a molecule of interest in supramolecular chemistry, materials science, and as a potential scaffold in drug design. A thorough understanding of its electronic structure, conformational landscape, and reactivity is paramount for harnessing its full potential.

Theoretical calculations offer a powerful, non-invasive avenue to explore the molecular properties of 1,4-phenylenedioxydiacetic acid at the atomic level. By employing quantum chemical methods, we can predict its geometry, vibrational spectra, electronic properties, and reactivity, providing insights that complement and guide experimental investigations. This guide outlines a comprehensive computational protocol for the study of this molecule, grounded in established theoretical frameworks.

PART 1: A Strategic Approach to Theoretical Analysis

This guide is structured to provide a logical and scientifically rigorous workflow for the theoretical investigation of 1,4-phenylenedioxydiacetic acid. The approach is designed to be iterative, where computational results are continuously validated against available experimental data to ensure the reliability of the theoretical model.

PART 2: Methodological Framework for Scientific Integrity

The cornerstone of any computational study is the selection of appropriate theoretical methods and a clear, reproducible protocol. This section details the recommended computational approach for 1,4-phenylenedioxydiacetic acid, emphasizing the rationale behind each choice to ensure the trustworthiness of the generated data.

Computational Chemistry Software

A variety of software packages are capable of performing the calculations outlined in this guide. Three of the most widely used and validated options are:

  • Gaussian: A comprehensive and widely used suite of electronic structure programs.

  • GAMESS (General Atomic and Molecular Electronic Structure System): A versatile and freely available quantum chemistry package.

  • ORCA: A powerful and efficient quantum chemistry program, particularly known for its speed in DFT calculations.

The choice of software will depend on user preference and available computational resources. The protocols described herein are generally applicable across these platforms with minor syntax variations in the input files.

Theoretical Methodology: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. DFT methods calculate the electronic structure of a system based on its electron density, rather than the more computationally expensive wavefunction-based methods.

  • Recommended Functional: B3LYP The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of organic molecules. Its proven track record in predicting molecular geometries, vibrational frequencies, and electronic properties makes it an ideal choice for this study.

  • Recommended Basis Set: 6-31G A basis set is a set of mathematical functions used to describe the shape of the orbitals in a molecule. The 6-31G (also denoted as 6-31G(d)) basis set is a split-valence basis set that provides a good description of the electron distribution in most organic molecules. The inclusion of polarization functions (the "*") on heavy (non-hydrogen) atoms allows for a more accurate representation of bonding and is crucial for molecules with heteroatoms like oxygen.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive theoretical analysis of 1,4-phenylenedioxydiacetic acid.

Step 1: Molecular Structure Input

The initial 3D coordinates of 1,4-phenylenedioxydiacetic acid can be obtained from experimental data, such as the crystal structure available from the Cambridge Crystallographic Data Centre (CCDC) with deposition number 807752.[1] Alternatively, the structure can be built using a molecular modeling program.

Step 2: Geometry Optimization

The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule. This is a crucial step as all subsequent calculations will be based on this optimized structure.

  • Procedure:

    • Create an input file for the chosen software package (Gaussian, GAMESS, or ORCA).

    • Specify the DFT method (B3LYP) and basis set (6-31G*).

    • Include the initial coordinates of the molecule.

    • Specify a geometry optimization calculation.

    • Run the calculation.

  • Validation: The optimized geometry should be compared with the experimental crystal structure data to assess the accuracy of the computational model. Key bond lengths, bond angles, and dihedral angles should be compared.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

  • Procedure:

    • Use the optimized geometry from the previous step.

    • Specify a frequency calculation using the B3LYP/6-31G* level of theory.

    • Run the calculation.

  • Validation: The calculated IR spectrum should be compared with the experimental gas-phase IR spectrum available from the NIST WebBook.[2] It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. A scaling factor (typically around 0.96 for B3LYP/6-31G*) is often applied to the calculated frequencies to improve agreement with experimental data.

Step 4: Electronic Structure Analysis

With the optimized geometry, a deeper analysis of the electronic properties can be performed.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The HOMO and LUMO are the frontier molecular orbitals and are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. This is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.

  • Procedure:

    • Perform a single-point energy calculation on the optimized geometry at the B3LYP/6-31G* level of theory.

    • Request the generation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential (for MEP mapping).

    • Visualize the results using a molecular visualization program.

Step 5: Simulating Solvent Effects

Since many chemical and biological processes occur in solution, it is important to consider the effect of the solvent on the properties of 1,4-phenylenedioxydiacetic acid.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach provides a good approximation of the bulk solvent effects on the solute's geometry and electronic properties without the high computational cost of explicitly including solvent molecules.

  • Procedure:

    • Repeat the geometry optimization and frequency calculations in the presence of a solvent (e.g., water) using the PCM model.

    • Compare the results with the gas-phase calculations to understand the influence of the solvent.

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting and communicating the results of theoretical calculations.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained from the theoretical calculations.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters

ParameterCalculated (B3LYP/6-31G*)Experimental (CCDC 807752)
C-C (phenyl) bond length (Å)ValueValue
C-O (ether) bond length (Å)ValueValue
C=O (carboxyl) bond length (Å)ValueValue
O-H (carboxyl) bond length (Å)ValueValue
C-O-C bond angle (°)ValueValue
O=C-O bond angle (°)ValueValue

Table 2: Calculated Electronic Properties

PropertyValue (B3LYP/6-31G*)
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (Scaled)Experimental (NIST)Assignment
O-H stretchValueValueCarboxylic acid
C=O stretchValueValueCarboxylic acid
C-O stretchValueValueEther and carboxylic acid
Aromatic C-H stretchValueValuePhenyl ring
Mandatory Visualizations

Visual representations are invaluable for understanding the complex data generated from computational chemistry.

Molecular Structure and Computational Workflow

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (B3LYP/6-31G*) cluster_output Results & Analysis cluster_validation Experimental Validation start Initial Structure (from CCDC 807752) opt Geometry Optimization start->opt freq Frequency Analysis opt->freq elec Electronic Properties opt->elec geom Optimized Geometry opt->geom ir Theoretical IR Spectrum freq->ir homo_lumo HOMO-LUMO Analysis elec->homo_lumo mep MEP Map elec->mep exp_geom Crystal Structure (X-ray Diffraction) geom->exp_geom Compare exp_ir Experimental IR Spectrum (NIST) ir->exp_ir Compare

Caption: Computational workflow for the theoretical analysis of 1,4-phenylenedioxydiacetic acid.

Molecular Electrostatic Potential (MEP) Map

MEP_Map a neg_label Electron-rich regions (Negative ESP) pos_label Electron-deficient regions (Positive ESP)

Caption: A representative Molecular Electrostatic Potential (MEP) map.

(Note: The above DOT script for the MEP map is a conceptual placeholder. The actual MEP map would be a 3D image generated by the computational software and is not directly reproducible in DOT language. The diagram illustrates the concept.)

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for the theoretical investigation of 1,4-phenylenedioxydiacetic acid. By following the outlined protocols, researchers can obtain reliable predictions of its molecular structure, vibrational spectra, and electronic properties. The emphasis on validation against experimental data ensures the integrity and accuracy of the computational results, paving the way for a deeper understanding of this molecule's potential applications in various scientific fields.

References

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaussian. (n.d.). Gaussian 16 Home Page. Gaussian, Inc. Retrieved from [Link]

  • Gordon, M. S., & Schmidt, M. W. (2005). Advances in electronic structure theory: GAMESS a decade later. In Theory and Applications of Computational Chemistry (pp. 1167-1189). Elsevier. Retrieved from [Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. Retrieved from [Link]

  • NIST. (n.d.). p-Phenylenediacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1,4-Phenylenedioxydiacetic Acid as a Versatile Linker in Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,4-Phenylenedioxydiacetic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in gas storage, catalysis, and biomedicine.[1] The rational design of MOFs, achieved by judiciously selecting organic linkers and metal nodes, allows for precise control over their pore size, surface area, and functionality, making them highly attractive as nanocarriers for drug delivery.[2] This guide focuses on the application of 1,4-phenylenedioxydiacetic acid as a versatile and strategic linker in the synthesis of MOFs for drug development professionals.

The choice of 1,4-phenylenedioxydiacetic acid (H₂PDA) as a linker is predicated on several key molecular features. Its structure, characterized by a central phenylene ring flanked by two flexible oxydiacetic acid arms, imparts a unique combination of rigidity and conformational adaptability. This allows for the formation of diverse and stable three-dimensional frameworks with tunable porosity. The presence of etheric oxygen atoms and carboxylic acid groups provides multiple coordination sites for metal ions, leading to robust network formation. Furthermore, the flexible nature of the acetate arms can accommodate different coordination geometries of various metal ions, particularly lanthanides, which are known for their high coordination numbers and unique luminescent properties.[3]

This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and potential application of MOFs based on the 1,4-phenylenedioxydiacetic acid linker, with a specific focus on their use as platforms for controlled drug delivery.

Synthesis of 1,4-Phenylenedioxydiacetic Acid-Based MOFs: Protocols and Methodologies

The synthesis of MOFs using 1,4-phenylenedioxydiacetic acid can be achieved through various methods, with solvothermal and hydrothermal techniques being the most prevalent. These methods involve the reaction of the linker with a metal salt in a high-boiling point solvent or water at elevated temperatures and pressures.

Protocol 1: Solvothermal Synthesis of Lanthanide-Based MOFs (Ln-PDA-MOFs)

This protocol is adapted from the work of Ren et al. (2011) for the synthesis of a series of isostructural lanthanide MOFs.[4]

Materials:

  • 1,4-Phenylenedioxydiacetic acid (H₂PDA)

  • Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

  • Centrifuge

  • Magnetic stirrer

Step-by-Step Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of the respective lanthanide(III) nitrate hexahydrate and 0.15 mmol of 1,4-phenylenedioxydiacetic acid in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction: Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 120 °C.

  • Crystallization: Maintain the autoclave at 120 °C for 72 hours.

  • Cooling and Product Recovery: After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature.

  • Washing: Collect the crystalline product by centrifugation and wash it three times with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Drying: After the solvent exchange, decant the ethanol and dry the final product in a vacuum oven at 60 °C overnight.

Table 1: Summary of Solvothermal Synthesis Parameters for Ln-PDA-MOFs

ParameterValue
Metal PrecursorLanthanide(III) nitrate hexahydrate
Linker1,4-Phenylenedioxydiacetic acid
Molar Ratio (Metal:Linker)1:1.5
Solvent SystemDMF/H₂O (1:1 v/v)
Reaction Temperature120 °C
Reaction Time72 hours
ActivationSolvent exchange with ethanol

Causality Behind Experimental Choices:

  • The use of a DMF/water solvent system aids in the dissolution of both the inorganic salt and the organic linker.

  • The solvothermal conditions (high temperature and pressure) facilitate the deprotonation of the carboxylic acid groups and promote the coordination reaction, leading to the formation of a crystalline framework.

  • The molar ratio of linker to metal is optimized to ensure complete coordination and formation of the desired topology.

  • The solvent exchange step is crucial for activating the MOF by removing residual DMF from the pores, making them accessible for subsequent applications like drug loading.

Diagram 1: Solvothermal Synthesis Workflow for Ln-PDA-MOFs

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Product Purification & Activation A Dissolve Ln(NO₃)₃·6H₂O and H₂PDA in DMF/H₂O B Transfer to Autoclave A->B C Heat at 120 °C for 72h B->C D Cool to Room Temperature C->D E Wash with DMF D->E F Solvent Exchange with Ethanol E->F G Dry under Vacuum F->G

Caption: Workflow for the solvothermal synthesis of Ln-PDA-MOFs.

Characterization of 1,4-Phenylenedioxydiacetic Acid-Based MOFs

Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of the MOFs.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available. For the isostructural series of Ln-PDA-MOFs, the PXRD patterns are expected to be very similar, with slight shifts in peak positions due to the different ionic radii of the lanthanide ions.[4]

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. A typical TGA curve for a Ln-PDA-MOF would show an initial weight loss corresponding to the removal of guest and coordinated water/solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker and collapse of the framework.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the MOF crystals. The images can reveal the crystal habit (e.g., rod-like, block-like) and provide an indication of the sample's homogeneity.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms are measured to determine the specific surface area and pore volume of the activated MOF. This is a critical parameter for drug delivery applications, as a higher surface area generally correlates with a higher drug loading capacity.

Table 2: Expected Characterization Results for a Typical Ln-PDA-MOF

TechniqueExpected Outcome
PXRD Sharp diffraction peaks confirming high crystallinity. Pattern matching simulated data.
TGA Stepwise weight loss: initial loss of guest/coordinated solvent, followed by framework decomposition at >300 °C.
SEM Homogeneous, well-defined crystals (e.g., rod-like or block-shaped).
BET Type I isotherm, indicative of a microporous material. Moderate to high surface area.

Application in Drug Delivery: A Proof-of-Concept Protocol

While specific studies on the drug delivery applications of 1,4-phenylenedioxydiacetic acid-based MOFs are not yet prevalent in the literature, their inherent porosity and the biocompatibility of certain lanthanide ions suggest their potential in this field.[3][5] The following is a proposed protocol for the loading and in vitro release of a model drug, ibuprofen, from a Ln-PDA-MOF. This protocol is based on established methodologies for other porous MOFs and serves as a starting point for further investigation.[6][7]

Protocol 2: Loading of Ibuprofen into Ln-PDA-MOF

Materials:

  • Activated Ln-PDA-MOF

  • Ibuprofen

  • Ethanol (anhydrous)

Equipment:

  • Vials

  • Orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Ibuprofen Solution Preparation: Prepare a stock solution of ibuprofen in anhydrous ethanol (e.g., 10 mg/mL).

  • Drug Loading: Disperse 50 mg of activated Ln-PDA-MOF in 10 mL of the ibuprofen solution in a sealed vial.

  • Incubation: Place the vial on an orbital shaker and agitate at room temperature for 24 hours to allow for the diffusion of ibuprofen into the MOF pores.

  • Separation: After 24 hours, centrifuge the mixture to separate the ibuprofen-loaded MOF (Ibu@Ln-PDA-MOF) from the supernatant.

  • Quantification of Loading: Carefully collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen (around 264 nm). The amount of ibuprofen loaded into the MOF can be calculated by subtracting the amount of ibuprofen remaining in the supernatant from the initial amount.

  • Washing and Drying: Wash the Ibu@Ln-PDA-MOF with fresh ethanol to remove any surface-adsorbed drug and then dry under vacuum at 40 °C.

Diagram 2: Ibuprofen Loading and Release Mechanism

G cluster_0 Drug Loading cluster_1 Drug Release MOF Ln-PDA-MOF Ibu_MOF Ibu@Ln-PDA-MOF Ibuprofen Ibuprofen Ibuprofen->MOF Diffusion Ibu_MOF2 Ibu@Ln-PDA-MOF Released_Ibu Released Ibuprofen Ibu_MOF2->Released_Ibu Diffusion out Empty_MOF Ln-PDA-MOF

Caption: Schematic of ibuprofen loading into and release from the Ln-PDA-MOF.

Protocol 3: In Vitro Release of Ibuprofen

Materials:

  • Ibu@Ln-PDA-MOF

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Thermostated water bath with shaking capabilities

  • Centrifuge tubes with dialysis membrane caps (or similar setup)

  • UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Release Medium Preparation: Prepare a stock solution of PBS at pH 7.4 to mimic physiological conditions.

  • Release Study Setup: Disperse a known amount of Ibu@Ln-PDA-MOF (e.g., 20 mg) in a dialysis bag containing 5 mL of PBS.

  • Incubation: Suspend the dialysis bag in a larger vessel containing a known volume of PBS (e.g., 50 mL) maintained at 37 °C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Measure the absorbance of the withdrawn samples using a UV-Vis spectrophotometer to determine the concentration of released ibuprofen.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Trustworthiness and Self-Validation:

The protocols described above include internal validation steps. For synthesis, the characterization techniques (PXRD, TGA, etc.) serve to validate the successful formation of the desired MOF. In the drug delivery application, the quantification of drug loading and the analysis of the release profile provide a direct measure of the system's performance. It is crucial to perform control experiments, such as monitoring the stability of the empty MOF in the release medium, to ensure that the observed release is due to diffusion from the pores and not framework degradation. The biocompatibility of the synthesized MOFs should also be assessed using standard in vitro assays (e.g., MTT assay) on relevant cell lines before any in vivo studies are considered.[6][8]

Conclusion and Future Perspectives

1,4-Phenylenedioxydiacetic acid is a promising linker for the construction of robust and versatile MOFs. The protocols detailed herein provide a solid foundation for the synthesis and characterization of these materials. While their application in drug delivery is still in its nascent stages, the proposed proof-of-concept protocols offer a clear path for future research. Further investigations should focus on optimizing drug loading efficiencies for a variety of therapeutic agents, tailoring the release kinetics through surface modification or the use of composite materials, and conducting comprehensive biocompatibility and in vivo studies to validate their potential as next-generation drug delivery platforms.

References

  • Abánades, J. C., et al. (2017). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B, 5(47), 9349-9359. Available at: [Link]

  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Li, J. R., et al. (2022). Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy. Journal of Materials Chemistry B, 10(46), 9494-9512. Available at: [Link]

  • Rojas, S., et al. (2019). Metal-organic frameworks for advanced drug delivery. Journal of Controlled Release, 307, 226-243. Available at: [Link]

  • Sun, S., et al. (2022). Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy. Journal of Materials Chemistry B. Available at: [Link]

  • Dutta, S., et al. (2021). Investigation on the Drug Release Efficacy of the Ibuprofen-Loaded ZIF-8/Fe3O4 NPs Nanocarrier. ACS Omega, 6(15), 10186-10196. Available at: [Link]

  • Thabede, P. M., et al. (2023). Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Digest Journal of Nanomaterials and Biostructures, 18(1), 157-164. Available at: [Link]

  • Ren, Y., et al. (2011). 1,4‐Phenylenediacetate‐Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity. European Journal of Inorganic Chemistry, 2011(28), 4369-4376.
  • Ruyra, À., et al. (2015). Drug release and controlled release from biocompatible metal–organic frameworks using mechanical amorphization. Journal of Materials Chemistry B, 3(32), 6564-6568. Available at: [Link]

  • Agostoni, V., et al. (2013). A “green” strategy to construct biocompatible iron(iii) carboxylate metal–organic frameworks.
  • Chen, Y., et al. (2021). Metal–Organic Frameworks-Based Microrockets for Controlled and Sustained Drug Release. ACS Nano, 15(4), 7578-7587. Available at: [Link]

  • Horcajada, P., et al. (2012). Metal–organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
  • Chowdhury, A. D. (2017). The Applications of Metal-organic-frameworks in Controlled Release of Drugs. Review Journal of Chemistry, 7(1), 1-21. Available at: [Link]

  • Al-Ghamdi, A. A., et al. (2022). Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. Journal of Nanobiotechnology, 20(1), 488. Available at: [Link]

  • Ren, Y., et al. (2011). 1,4-Phenylenediacetate-Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity. European Journal of Inorganic Chemistry, 2011(28), 4369-4376. Available at: [Link]

Sources

"Synthesis of coordination polymers with 2,2'-(1,4-phenylenebis(oxy))diacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Coordination Polymers with 2,2'-(1,4-Phenylenebis(oxy))diacetic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, materials scientists, and professionals in drug development on the synthesis of coordination polymers (CPs) using the versatile organic linker, 2,2'-(1,4-phenylenebis(oxy))diacetic acid. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the self-assembly processes.

Introduction: The Unique Architectural Attributes of the Ligand

2,2'-(1,4-Phenylenebis(oxy))diacetic acid, also known as hydroquinone-O,O'-diacetic acid, is an exceptional building block in the field of crystal engineering.[1][2] Its molecular structure, characterized by a rigid central phenylene ring flanked by two flexible ether-linked carboxylic acid arms, offers a unique combination of rigidity and conformational freedom. This duality is pivotal, as the flexible arms can adopt various torsion angles, while the central ring provides a stable scaffold.[3]

The ligand possesses multiple oxygen donor atoms—within both the carboxylate groups and the ether linkages—that can coordinate to metal ions. The deprotonation of the two carboxylic acid groups yields a versatile linker capable of bridging multiple metal centers, facilitating the construction of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.[3][4] The final topology of these coordination polymers is not random; it is a product of carefully controlled synthetic conditions that influence the coordination preferences of the metal ion and the conformation of the ligand.[3][4]

Core Synthetic Methodologies: Harnessing Thermodynamics and Kinetics

The synthesis of CPs is a self-assembly process where molecular components spontaneously organize into ordered structures. The choice of synthetic methodology is critical as it dictates the thermodynamic and kinetic landscape of the reaction, ultimately controlling the crystallization of a specific polymeric phase. Hydrothermal and solvothermal methods are particularly prevalent for this class of compounds.

Hydrothermal and Solvothermal Synthesis

These techniques involve heating the reactants in a sealed vessel (a Teflon-lined stainless steel autoclave) in water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. The resulting increase in autogenous pressure enhances the solubility of reactants and facilitates the formation of highly crystalline products that may not be accessible under ambient conditions.

Causality Behind the Method:

  • Enhanced Solubility: Many organic ligands and metal salts have limited solubility in common solvents at room temperature. Elevated temperatures increase solubility, ensuring a homogeneous reaction medium conducive to slow, ordered crystal growth upon cooling.

  • Access to Kinetically Stable Phases: These methods can overcome kinetic barriers, allowing the system to access thermodynamically stable crystalline phases or unique kinetically trapped structures that are not obtainable otherwise.

  • Control over Crystal Morphology: By fine-tuning parameters like temperature, reaction time, and pH, one can influence the size, shape, and quality of the resulting crystals. For instance, adjusting the pH is crucial as it controls the deprotonation state of the carboxylic acid groups, which in turn dictates their coordination modes.[5]

The general workflow for synthesizing and characterizing these coordination polymers is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactant Mixing (Metal Salt + Ligand + Solvent) s2 pH Adjustment (Optional, with NaOH/HNO3) s1->s2 s3 Sealed Autoclave s2->s3 s4 Hydrothermal / Solvothermal Reaction (Heating) s3->s4 s5 Slow Cooling to RT s4->s5 s6 Isolation & Washing (Filtration, Washing with Solvent) s5->s6 s7 Drying s6->s7 c1 Single-Crystal XRD (Structure Determination) s7->c1 Select Crystal c2 Powder XRD (Phase Purity) s7->c2 Bulk Sample c3 FT-IR Spectroscopy (Functional Groups, Coordination) s7->c3 c4 Thermogravimetric Analysis (TGA) (Thermal Stability, Solvent Content) s7->c4 c5 Luminescence Spectroscopy (Photophysical Properties) s7->c5

Caption: General workflow for the synthesis and characterization of coordination polymers.

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for exploration. The rationale behind key steps is provided to empower users to adapt these methods for their specific research goals.

Protocol 1: Hydrothermal Synthesis of a Luminescent Lanthanide Coordination Polymer

This protocol describes the synthesis of a lanthanide-based CP, which is often targeted for its potential applications in lighting and sensing.[5] The use of a co-ligand like 1,10-phenanthroline (phen) is common to prevent the formation of overly dense structures and to sensitize the lanthanide ion's luminescence.[5][6]

Materials:

  • 2,2'-(1,4-Phenylenebis(oxy))diacetic acid (H₂L) (CAS: 2245-53-6)[7]

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • 1,10-Phenanthroline (phen)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

  • Reactant Preparation: In a 30 mL beaker, dissolve 0.1 mmol (22.6 mg) of 2,2'-(1,4-phenylenebis(oxy))diacetic acid and 0.1 mmol (44.6 mg) of Eu(NO₃)₃·6H₂O in a solvent mixture of 8 mL deionized water and 4 mL DMF.

  • Co-ligand Addition: To the solution from Step 1, add 0.1 mmol (18.0 mg) of 1,10-phenanthroline. Stir the mixture for 20 minutes until a homogeneous suspension is formed.

  • pH Adjustment (Critical Step): Slowly add 0.1 M NaOH solution dropwise while stirring to adjust the pH of the mixture to approximately 5.0-6.0.

    • Rationale: The pH controls the deprotonation of the carboxylic acid groups. A pH in this range typically ensures full deprotonation, making the carboxylate groups available for coordination. This is a critical parameter influencing the final structure.[5]

  • Hydrothermal Reaction: Transfer the final mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal the vessel and heat it in an oven at 140 °C for 72 hours.

    • Rationale: The combination of DMF and water as a solvent system is effective for dissolving both the organic ligands and the inorganic salt.[8] The selected temperature and time are typical for promoting the slow crystallization required for high-quality single crystals.

  • Cooling and Isolation: After 72 hours, allow the autoclave to cool naturally to room temperature over a period of 24 hours.

    • Rationale: Slow cooling is essential to prevent the rapid precipitation of amorphous material and to maximize the yield of crystalline product.

  • Work-up: Collect the resulting crystals by filtration, wash them sequentially with deionized water (3 x 5 mL) and ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in air at 60 °C for 4 hours.

Protocol 2: Solvothermal Synthesis of a Transition Metal Coordination Polymer

This protocol details the synthesis of a CP using a transition metal like cadmium(II), which often yields robust frameworks.[9] Such syntheses can proceed without co-ligands, allowing the flexible H₂L linker to fully dictate the final network topology.

Materials:

  • 2,2'-(1,4-Phenylenebis(oxy))diacetic acid (H₂L)

  • Cadmium(II) acetate dihydrate (Cd(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Preparation: Dissolve 0.1 mmol (22.6 mg) of H₂L and 0.1 mmol (26.6 mg) of Cd(OAc)₂·2H₂O in 12 mL of DMF in a 20 mL glass vial.

  • Solubilization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution. The acetate counter-ion can act as a base, facilitating the deprotonation of the ligand in situ.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 110 °C for 48 hours.

    • Rationale: DMF is an excellent solvent for these reactions and can also act as a template, influencing the formation of pores within the CP structure.[8] The temperature is high enough to promote reaction and crystallization without decomposing the ligand.

  • Cooling and Isolation: After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/hour. Colorless, block-like crystals should be visible.

  • Work-up: Carefully decant the mother liquor. Wash the crystals by immersing them in fresh DMF (2 x 5 mL) for 1 hour each time, followed by a final wash with ethanol (5 mL).

  • Drying: Dry the product under vacuum at room temperature.

Structural Versatility and Data Summary

The 2,2'-(1,4-phenylenebis(oxy))diacetic acid ligand can adopt various coordination modes, which is the primary reason for the structural diversity observed in its coordination polymers. The carboxylate groups can coordinate in monodentate, bidentate chelating, or bidentate bridging fashions, while the ether oxygens can also participate in coordination, leading to complex and fascinating network topologies.

G cluster_modes Coordination Modes of the Carboxylate Group cluster_ether Ether Oxygen M1 Monodentate M2 Bidentate Chelating M3 Bidentate Bridging (syn-syn) M4 Bidentate Bridging (syn-anti) E1 Coordinating Ether Ligand Deprotonated Ligand (L²⁻) Ligand->M1 Ligand->M2 Ligand->M3 Ligand->M4 Ligand->E1

Caption: Potential coordination modes of the 2,2'-(1,4-phenylenebis(oxy))diacetate ligand.

The table below summarizes representative synthetic conditions and resulting structural dimensionalities for CPs based on this ligand, illustrating the impact of varying the metal center and co-ligands.

Metal IonCo-ligandSolvent SystemMethodTemp (°C)Resulting DimensionalityReference
Lanthanides (Ln³⁺)NoneWaterHydrothermal1602D or 3D[4]
Cadmium (Cd²⁺)2,2'-bipyridineWater/EthanolHydrothermal1603D Supramolecular[10]
Samarium (Sm³⁺)2,2'-bipyridineWaterSlow EvaporationRT1D Chains[3]
Sodium (Na⁺)NoneWater/MethanolSlow EvaporationRT2D Layers[11]
Terbium (Tb³⁺)2,2'-bipyridineWaterHydrothermal1702D Network[6]

Conclusion

The synthesis of coordination polymers using 2,2'-(1,4-phenylenebis(oxy))diacetic acid is a rich field of study, offering access to a wide array of materials with diverse structures and potential functions. Success in this area relies not just on following a protocol, but on understanding the subtle interplay between synthetic variables—temperature, solvent, pH, and the choice of metal and co-ligands. By controlling these factors, researchers can rationally design and synthesize novel materials with tailored properties for applications ranging from luminescence and sensing to catalysis and gas storage.

References

  • Hydrothermal synthesis, thermal and luminescent investigations of lanthanide(III) coordination polymers based on the 4,4 -oxybis. (n.d.). CORE.
  • Huang, Q. Y., Liu, C. L., & Zhou, Z. P. (2013). Two sodium(I) coordination polymers constructed by the V-shaped ligands 2,2'-[isopropylidenebis(1,4-phenyleneoxy)]diacetic acid and 2,2'-[sulfonylbis(1,4-phenyleneoxy)]diacetic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1322–1327. Retrieved January 16, 2026, from [Link]

  • Hydrothermal syntheses and characterization of four 2-D lanthanide coordination polymers with glutarate and 1,10-phenanthroline. (2011). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Wang, Y. T., Fan, H. H., Wang, H. Z., & Chen, X. M. (2005). A solvothermally in situ generated mixed-ligand approach for NLO-active metal-organic framework materials. Inorganic Chemistry, 44(12), 4148–4150. Retrieved January 16, 2026, from [Link]

  • Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • 1,4-Phenylenedioxydiacetic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. (2021). Frontiers. Retrieved January 16, 2026, from [Link]

  • A New Lanthanide Coordination Polymer with 4,4′-Oxybis (Benzoic Acid) Ligand: Hydrothermal Synthesis, Crystal Structure and Photoluminescence. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 12), 1562–1568. Retrieved January 16, 2026, from [Link]

  • New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • Multidimensional Ln-Aminophthalate Photoluminescent Coordination Polymers. (2021). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

  • Manipulating Solvothermal Coordination-Catalyzed In Situ Tandem Reactions to Construct Dysprosium-Based Complexes with Different Shapes and Zero-Field SMM Behaviors. (2022). Inorganic Chemistry, 61(50), 20513–20523. Retrieved January 16, 2026, from [Link]

  • Coordination Polymers Based on Rhenium Octahedral Chalcocyanide Cluster Anions and Ag+ Cations with Bipyridine Analogs. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]

  • 2,2'-[4-Acetyl-1,3-phenyl-enebis(-oxy)]diacetic Acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3470. Retrieved January 16, 2026, from [Link]

  • Coordination Polymers of the Heterotopic 1,4-Phenylenebis(oxy)diacetic Acid Ligand: Cadmium(II) Complexes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Multicomponent Assembly of Macrocycles and Polymers by Coordination of Pyridyl Ligands to 1,4-Bis(benzodioxaborole)benzene. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols: 1,4-Phenylenedioxydiacetic Acid in the Design of Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,4-Phenylenedioxydiacetic Acid as a Luminescent Scaffold

In the landscape of functional materials, the rational design of luminescent systems is a cornerstone for advancements in sensing, bio-imaging, and optoelectronics. Among the vast library of organic building blocks, 1,4-phenylenedioxydiacetic acid stands out as a particularly effective ligand for the construction of highly luminescent coordination polymers and metal-organic frameworks (MOFs).[1][2] Its unique structural attributes—a rigid phenylene core flanked by flexible carboxylate-terminated arms—provide an ideal balance of structural integrity and coordinative versatility.

This ligand is not merely a structural linker; it is an active participant in the photophysical properties of the resulting material. The aromatic core of 1,4-phenylenedioxydiacetic acid can act as an efficient "antenna," absorbing ultraviolet energy and transferring it to coordinated metal centers, particularly lanthanide ions (Ln³⁺).[3][4][5] This process, known as the antenna effect, is fundamental to achieving the characteristic sharp, line-like emissions of lanthanides like Europium (Eu³⁺, red) and Terbium (Tb³⁺, green), which are otherwise inefficient at absorbing light directly.[4][5]

These application notes provide a comprehensive guide for researchers, from the synthesis of a representative lanthanide-based luminescent MOF using 1,4-phenylenedioxydiacetic acid to its characterization and application as a highly selective chemical sensor. The protocols are designed to be self-validating, with explanations grounded in established photophysical principles.

Visualizing the Ligand: 1,4-Phenylenedioxydiacetic Acid

cluster_0 a C b C a->b o1 O a->o1 c C b->c f C d C c->d e C d->e o2_ O d->o2_ e->f f->a ch2_1 CH₂ o1->ch2_1 cooh_1_c C ch2_1->cooh_1_c cooh_1_o1 O cooh_1_c->cooh_1_o1  = cooh_1_o2 OH cooh_1_c->cooh_1_o2 ch2_2 CH₂ o2_->ch2_2 cooh_2_c C ch2_2->cooh_2_c cooh_2_o1 O cooh_2_c->cooh_2_o1  = cooh_2_o2 OH cooh_2_c->cooh_2_o2

Caption: Structure of 1,4-phenylenedioxydiacetic acid.

Application Protocol 1: Synthesis of a Luminescent Eu³⁺-MOF

This protocol details the hydrothermal synthesis of a highly luminescent Europium-based Metal-Organic Framework, denoted as Eu-PDOA, utilizing 1,4-phenylenedioxydiacetic acid (H₂PDOA). The hydrothermal method is chosen for its ability to yield highly crystalline materials.

Rationale Behind Experimental Choices:
  • Metal Source: Europium(III) nitrate hexahydrate is selected as the Eu³⁺ source due to its high solubility in the chosen solvent system and its role as a red-light emitting center.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and water is used. DMF acts as a high-boiling point solvent suitable for hydrothermal synthesis and helps to deprotonate the carboxylic acid ligand, while water aids in the dissolution of the metal salt.

  • Temperature and Time: The reaction is maintained at 120 °C for 72 hours. This condition provides sufficient thermal energy to overcome the kinetic barriers of MOF formation, promoting the growth of well-defined crystals.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )Supplier/PurityNotes
1,4-Phenylenedioxydiacetic AcidC₁₀H₁₀O₆226.18>98%The organic linker.
Europium(III) Nitrate HexahydrateEu(NO₃)₃·6H₂O446.07>99.9%The metal node and emissive center.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Solvent.
Deionized WaterH₂O18.02High PurityCo-solvent.
EthanolC₂H₅OH46.07ACS GradeFor washing the product.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.1 mmol (22.6 mg) of 1,4-phenylenedioxydiacetic acid and 0.1 mmol (44.6 mg) of Europium(III) nitrate hexahydrate.

  • Solvent Addition: Add 8 mL of N,N-Dimethylformamide (DMF) and 2 mL of deionized water to the vial.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension.

  • Reaction Setup: Tightly cap the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Reaction: Place the autoclave in a preheated oven at 120 °C and maintain this temperature for 72 hours.

  • Cooling: After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature.

  • Product Collection: Collect the resulting white crystalline powder by centrifugation or vacuum filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 5 mL) and subsequently with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.

  • Activation: Dry the product in a vacuum oven at 80 °C for 12 hours. This "activation" step removes guest solvent molecules from the pores of the MOF. The final product is the activated Eu-PDOA.

Synthesis Workflow Diagram

G start Start: Reagent Weighing dissolve Dissolve Ligand & Metal Salt in DMF/Water start->dissolve sonicate Sonicate for 15 min (Homogenization) dissolve->sonicate react Hydrothermal Reaction (120°C, 72h) sonicate->react cool Cool to Room Temperature react->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash Wash with DMF & Ethanol collect->wash activate Activate in Vacuum Oven (80°C, 12h) wash->activate end_node End: Activated Eu-PDOA MOF activate->end_node

Caption: Hydrothermal synthesis workflow for Eu-PDOA.

Application Protocol 2: Physicochemical and Luminescent Characterization

To confirm the successful synthesis and to understand the properties of the Eu-PDOA, a series of characterization techniques are essential.

Characterization Methods and Expected Outcomes
TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent with the expected crystal phase and free from peaks of starting materials.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF.A TGA curve showing initial weight loss corresponding to guest/coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at a high temperature (>350 °C).
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the carboxylate groups to the Eu³⁺ ions.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency from ~1700 cm⁻¹ (in the free ligand) to asymmetric (~1550-1610 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) stretching bands of the coordinated carboxylate group.
Photoluminescence (PL) Spectroscopy To determine the luminescent properties of the Eu-PDOA.An excitation spectrum showing a broad band in the UV region (250-350 nm) corresponding to the ligand's absorption. An emission spectrum (upon excitation at the ligand's absorption maximum) showing sharp, characteristic emission peaks of Eu³⁺, most prominently the ⁵D₀ → ⁷F₂ transition around 615 nm, which corresponds to a vibrant red emission.

Application Protocol 3: Luminescent Sensing of Iron(III) Ions

Luminescent MOFs, particularly those based on lanthanides, are excellent candidates for chemical sensors.[4][6] The luminescence of Eu-PDOA is highly sensitive to the presence of certain metal ions, such as Iron(III) (Fe³⁺), which can quench the emission. This protocol describes the use of Eu-PDOA as a turn-off sensor for Fe³⁺ in aqueous solutions.

Mechanism of Sensing: Luminescence Quenching

The sensing mechanism relies on the principle of luminescence quenching. Fe³⁺ ions can effectively quench the luminescence of the Eu-PDOA through an energy absorption competition mechanism. The absorption spectrum of aqueous Fe³⁺ ions overlaps significantly with the excitation wavelength of the MOF's organic ligand.[7] Consequently, the Fe³⁺ ions absorb the excitation energy that would otherwise be harvested by the ligand, preventing the energy transfer to the Eu³⁺ centers and thus "turning off" the red emission.

Sensing Protocol
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the analyte, Fe(NO₃)₃, in deionized water. Prepare similar stock solutions for other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺) to test for selectivity.

  • MOF Dispersion: Prepare a stable suspension of the activated Eu-PDOA in deionized water at a concentration of 0.5 mg/mL. Sonicate for 20 minutes to ensure a fine, homogeneous dispersion.

  • Sensing Experiment: a. In a series of cuvettes, place 2 mL of the Eu-PDOA dispersion. b. Add increasing volumes of the 1 mM Fe³⁺ stock solution to achieve final Fe³⁺ concentrations ranging from 0 µM to 100 µM. c. For selectivity tests, add an equivalent amount (e.g., 100 µM) of other metal ion solutions to separate cuvettes containing the MOF dispersion.

  • Luminescence Measurement: a. Gently shake each cuvette and allow it to equilibrate for 2-5 minutes. b. Record the photoluminescence emission spectrum of each sample using the excitation wavelength determined from the characterization step (e.g., ~300 nm). c. Monitor the intensity of the most prominent Eu³⁺ emission peak at ~615 nm.

  • Data Analysis: a. Plot the luminescence intensity (I) at 615 nm as a function of the Fe³⁺ concentration. b. The quenching efficiency can be calculated using the formula: Quenching (%) = (1 - I/I₀) × 100%, where I₀ is the initial luminescence intensity without Fe³⁺ and I is the intensity after adding Fe³⁺. c. The relationship between quenching and concentration can often be described by the Stern-Volmer equation for quantitative analysis.[7]

Antenna Effect and Quenching Mechanism Diagram

G cluster_0 Antenna Effect (Luminescence ON) cluster_1 Quenching by Fe³⁺ (Luminescence OFF) UV UV Photon (Excitation) Ligand H₂PDOA Ligand (Ground State S₀) UV->Ligand 1. Absorption Ligand_Excited Excited Ligand (Singlet State S₁ → Triplet T₁) Ligand->Ligand_Excited 2. Intersystem Crossing (ISC) Eu_Ground Eu³⁺ Ion (Ground State) Ligand_Excited->Eu_Ground 3. Energy Transfer Eu_Excited Excited Eu³⁺ Ion Emission Red Light (Emission) Eu_Excited->Emission 4. Emission UV_Q UV Photon (Excitation) Fe3 Fe³⁺ Ion UV_Q->Fe3 Energy Absorbed by Fe³⁺ No_Emission No Emission (Quenched) Fe3->No_Emission

Caption: Energy transfer in Eu-PDOA and the quenching mechanism by Fe³⁺.

References

  • Ren, Y., Liang, J., Lu, J., Cai, B., Shi, D., Qi, C., Jiang, H., Chen, J., & Zheng, D. (2011). 1,4‐Phenylenediacetate‐Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity. European Journal of Inorganic Chemistry, 2011(28), 4369–4376. [Link]

  • Soares-Santos, P. C. R., et al. (2008). Photoluminescent 3D Lanthanide−Organic Frameworks with 2,5-Pyridinedicarboxylic and 1,4-Phenylenediacetic Acids. Crystal Growth & Design. [Link]

  • Al-Shargabi, M., et al. (2024). Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III) Ion Sensing. Molecules. [Link]

  • Klepov, V. V., et al. (2022). Aliphatic-Bridged Early Lanthanide Metal–Organic Frameworks: Topological Polymorphism and Excitation-Dependent Luminescence. MDPI. [Link]

  • Lustig, W. P., et al. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. [Link]

  • Gao, N., et al. (2023). Multi-response luminescent sensor with phenylenediacetic acid and bis-triazole ligand for the detection of Cr(VI), Fe(III) and nitroimidazole antibiotics in aqueous solutions. ResearchGate. [Link]

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. [Link]

  • Wang, X-L., et al. (2021). Robust lanthanide metal–organic frameworks with “all-in-one” multifunction: efficient gas adsorption and separation, tunable light emission and luminescence sensing. Journal of Materials Chemistry C. [Link]

  • Kłak, J., et al. (2021). New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. MDPI. [Link]

  • Ali, H. R., et al. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances. [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1,4-Phenylenedioxydiacetic Acid in Coordination Chemistry

1,4-Phenylenedioxydiacetic acid (H₂pdoac) is a versatile organic ligand that has garnered significant attention in the field of coordination chemistry and materials science. Its structure, featuring a rigid phenylene core flanked by two flexible oxyacetic acid arms, allows for a variety of coordination modes with metal ions. This unique combination of rigidity and flexibility enables the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with intriguing topologies and potential applications in areas such as luminescence, catalysis, and gas storage.[1][2]

The carboxylate groups of the ligand can act as monodentate or bidentate chelating and bridging moieties, leading to the formation of one-, two-, and three-dimensional structures.[3][4] The conformation of the pdoac²⁻ ligand, whether cis or trans, can be influenced by the presence of other ancillary ligands, further diversifying the resulting architectures.[4] This guide provides detailed protocols for the synthesis of metal complexes of 1,4-phenylenedioxydiacetic acid, with a focus on hydrothermal, solvothermal, and conventional solution-based methods.

Core Synthetic Strategies: A Summary

The synthesis of metal complexes with 1,4-phenylenedioxydiacetic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent system. The choice of synthetic method significantly influences the crystallinity, morphology, and dimensionality of the final product.

Synthetic Method Typical Reaction Conditions Advantages Common Metal Ions
Hydrothermal/Solvothermal High temperature (80-180 °C), Sealed vessel (Teflon-lined autoclave)High crystallinity, Formation of novel and complex structuresLanthanides (La, Gd, Eu), Transition Metals (Zn, Co, Cd)
Conventional Solution Room temperature or gentle heating (reflux)Simplicity, Mild conditionsLanthanides (Y, Gd-Lu), Transition Metals (Mn, Zn)
Gel Diffusion Room temperature, U-tube with a gel matrixGrowth of high-quality single crystalsLanthanides (La)

Visualizing the Synthetic Workflow

The general workflow for synthesizing and characterizing these metal complexes can be visualized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Ligand Preparation (H₂pdoac or its salt) Mixing Mixing of Reactants Ligand_Prep->Mixing Metal_Salt Metal Salt Solution Metal_Salt->Mixing Reaction Reaction (Hydrothermal/Solvothermal/Solution) Mixing->Reaction Isolation Isolation & Washing Reaction->Isolation Drying Drying Isolation->Drying Product Crystalline Product Drying->Product XRD X-ray Diffraction (Single Crystal & Powder) Product->XRD FTIR FT-IR Spectroscopy Product->FTIR TGA Thermogravimetric Analysis Product->TGA Luminescence Luminescence Spectroscopy Product->Luminescence

Caption: General workflow for the synthesis and characterization of metal complexes.

Detailed Protocols

Protocol 1: Hydrothermal Synthesis of a Lanthanide-pdoac Complex

This protocol is adapted from methodologies used for the synthesis of three-dimensional lanthanide-organic frameworks.[3] Hydrothermal synthesis utilizes elevated temperatures and pressures to increase the solubility of reactants and promote the growth of high-quality crystals.[5]

Objective: To synthesize a crystalline lanthanide coordination polymer with 1,4-phenylenedioxydiacetic acid.

Materials:

  • Lanthanide(III) chloride hydrate (e.g., GdCl₃·6H₂O)

  • 1,4-Phenylenedioxydiacetic acid (H₂pdoac)

  • Ammonium hydroxide solution (NH₄OH, ~25%)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Step-by-Step Procedure:

  • Ligand Salt Preparation:

    • In a beaker, suspend a stoichiometric amount of H₂pdoac in deionized water.

    • Slowly add ammonium hydroxide solution dropwise while stirring until the H₂pdoac is completely dissolved, forming the ammonium salt of the ligand. This is done to deprotonate the carboxylic acid groups, making them ready for coordination.

  • Reaction Mixture Preparation:

    • In a separate beaker, dissolve the lanthanide(III) chloride hydrate in deionized water.

    • Slowly add the lanthanide salt solution to the ammonium pdoac solution with continuous stirring. A precipitate may form.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120-150 °C for 48-72 hours. The slow cooling process is crucial for the formation of well-defined crystals.

    • Allow the oven to cool down to room temperature slowly over 24 hours.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals with deionized water and then with a small amount of ethanol to remove any unreacted starting materials.

    • Dry the product in air at room temperature.

Causality Behind Experimental Choices:

  • The use of an ammonium salt of the ligand ensures its solubility and deprotonation, facilitating coordination with the metal ion.[3]

  • Hydrothermal conditions provide the necessary energy to overcome the kinetic barriers for the formation of thermodynamically stable crystalline phases.[5]

  • The slow cooling rate allows for the gradual growth of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis.

Protocol 2: Solvothermal Synthesis of a Transition Metal-pdoac Complex

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. This can lead to different crystal structures and properties due to the different coordination abilities and boiling points of the solvents.[6][7] This protocol is based on the synthesis of coordination polymers with flexible ligands.[4][8]

Objective: To synthesize a transition metal coordination polymer using 1,4-phenylenedioxydiacetic acid and an ancillary N-donor ligand.

Materials:

  • Transition metal nitrate or acetate hydrate (e.g., Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O)

  • 1,4-Phenylenedioxydiacetic acid (H₂pdoac)

  • Ancillary N-donor ligand (e.g., 4,4'-bipyridine)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

Step-by-Step Procedure:

  • Reactant Dissolution:

    • In a small beaker, dissolve the transition metal salt and the ancillary N-donor ligand in DMF.

    • In a separate beaker, dissolve H₂pdoac in DMF.

  • Reaction Mixture Preparation:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Stir the mixture for a few minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 100-120 °C for 24-48 hours.

    • Allow the oven to cool to room temperature.

  • Product Isolation and Purification:

    • Collect the resulting crystals by filtration.

    • Wash the product with fresh DMF, followed by ethanol.

    • Dry the crystals in an oven at 60-80 °C for a few hours.

Causality Behind Experimental Choices:

  • The use of an ancillary N-donor ligand like 4,4'-bipyridine can influence the conformation of the flexible pdoac²⁻ ligand, leading to different structural dimensionalities (e.g., 2D layers instead of 3D networks).[4]

  • DMF is a common solvent in solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[8]

Protocol 3: Conventional Solution Synthesis of a Lanthanide-pdoac Complex

This method is performed at or near room temperature and atmospheric pressure, making it a simpler and more accessible technique. It is often used for the synthesis of isostructural series of complexes.[3]

Objective: To synthesize a series of isostructural lanthanide-pdoac complexes.

Materials:

  • Lanthanide(III) chloride hydrates (e.g., YCl₃·6H₂O, GdCl₃·6H₂O to LuCl₃·6H₂O)

  • Ammonium salt of 1,4-phenylenedioxydiacetic acid (prepared as in Protocol 1)

  • Deionized water

  • Magnetic stirrer with a heating plate

  • Filter paper and funnel

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of the ammonium salt of H₂pdoac.

    • Prepare an aqueous solution of the lanthanide(III) chloride hydrate.

  • Precipitation:

    • While stirring vigorously, slowly add the lanthanide salt solution to the ligand solution.

    • A precipitate will form immediately.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction. Gentle heating (e.g., 40-50 °C) can sometimes improve the crystallinity of the precipitate.

  • Product Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the product thoroughly with deionized water to remove any unreacted salts.

    • Dry the product in a desiccator over a drying agent.

Causality Behind Experimental Choices:

  • This method relies on the immediate precipitation of the insoluble metal-ligand complex upon mixing the reactant solutions.[3]

  • The formation of an isostructural series of complexes is often possible with this method due to the similar ionic radii and coordination preferences of the lanthanide ions.[3]

Characterization of the Synthesized Complexes

To confirm the successful synthesis and to elucidate the structure and properties of the metal complexes, a combination of analytical techniques is essential.

Structural Analysis:

  • Single-Crystal X-ray Diffraction: Provides the definitive crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal ion.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify isostructural compounds.[3]

Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal ion. The characteristic C=O stretching frequency of the carboxylic acid will shift upon deprotonation and coordination.

  • Luminescence Spectroscopy: Many lanthanide complexes exhibit characteristic luminescence properties, which can be studied to explore their potential as optical materials.[4]

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and the temperature at which coordinated water or solvent molecules are lost.[3]

Visualizing the Ligand's Coordination

The flexibility of the 1,4-phenylenedioxydiacetic acid ligand allows for different conformations, which in turn dictates the final structure of the coordination polymer.

G cluster_ligand Ligand Conformation cluster_structure Resulting Structure Ligand 1,4-pdoac²⁻ Ligand Trans trans-conformation Ligand->Trans Cis cis-conformation Ligand->Cis Structure_3D 3D Network (e.g., with trans-pdoac²⁻) Trans->Structure_3D Structure_2D 2D Layered Structure (e.g., with cis-pdoac²⁻ and ancillary ligand) Cis->Structure_2D

Caption: Influence of ligand conformation on the final structure.

Conclusion and Future Outlook

The protocols outlined in this guide provide a foundation for the synthesis of a wide range of metal complexes with 1,4-phenylenedioxydiacetic acid. The versatility of this ligand, combined with the tunability of the synthetic conditions, offers vast opportunities for the design and construction of novel coordination polymers and MOFs. Future research in this area will likely focus on the targeted synthesis of materials with specific properties for applications in drug delivery, sensing, and heterogeneous catalysis.[2] The exploration of mixed-metal systems and the post-synthetic modification of these frameworks are also promising avenues for further investigation.

References

  • K. Rusinek, et al. (2013). Lanthanide(III) 1,4-Phenylenediacetate Complexes: The Relation Between the Structure and Thermal Properties.
  • M. A. Addel, et al. (2020). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. PMC.
  • C.-H. Lin, et al. (2011).
  • A. Rusinek, et al. (2018). New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. NIH.
  • G. N. L. Jameson, et al. (2023).
  • F. G. F. D'Accolti, et al. (2020). Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. PMC - NIH.
  • A. A. Jarad, et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
  • C. Daiguebonne, et al. (2018).
  • CD Bioparticles. 2,2'-(1,4-Phenylene)diacetic acid. CD Bioparticles.
  • S. Shanjitha, et al. (2025). Synthesis and Structural Insights of Transition Metal Complexes Assembled by 1,4-Cyclohexanedicarboxylic Acid and 1,10-Phenanthroline. NanoNEXT.
  • A. V. Powell, et al. (n.d.).
  • S. H. M. P. G. K. P. K. G. (2017). Solvothermal Synthesis and Characterization of Magnetic Hybrid Transition Metal-Chalcogenide Frameworks.
  • S. Feng, et al. (2000). New Materials in Hydrothermal Synthesis. Accounts of Chemical Research.
  • A. C. C. A. C. G. V. C. (2021).

Sources

Application Note: Quantitative Analysis of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 1,4-phenylenedioxydiacetic acid (PDDA). PDDA, also known as Hydroquinone-O,O'-diacetic acid, is a chemical building block used in the synthesis of polymers and other materials[1][2]. Accurate quantification is crucial for quality control, process monitoring, and research applications. We present detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The guide covers sample preparation, instrument configuration, method validation according to ICH guidelines, and data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction to 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid (PDDA) is an organic compound with the molecular formula C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol [1]. Its structure consists of a benzene ring with two carboxymethoxy groups attached at the para positions (1 and 4). This symmetrical structure with two carboxylic acid functional groups makes it a useful building block, particularly in the synthesis of metal-ligand coordination polymers[2].

The precise measurement of PDDA is essential for:

  • Quality Control: Ensuring the purity of raw materials and final products.

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.

  • Stability Studies: Assessing the degradation of PDDA under various conditions.

  • Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion if used in pharmaceutical contexts, although it is primarily a building block[3].

This document details the analytical methodologies required to achieve reliable and reproducible quantification of PDDA in various matrices.

General Analytical Workflow

A successful quantitative analysis follows a structured workflow, from sample receipt to final reporting. This process ensures data integrity and traceability.

Analytical_Workflow cluster_prep Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging MethodSelection Method Selection SampleReceipt->MethodSelection SamplePrep Sample Preparation MethodSelection->SamplePrep SysSuitability System Suitability Check SamplePrep->SysSuitability InstrumentalAnalysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) SysSuitability->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification & Review DataProcessing->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantitative analysis of PDDA.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is critical for removing interferences, concentrating the analyte, and ensuring compatibility with the analytical instrument[4]. The choice of technique depends on the sample matrix and the required sensitivity.

Simple Dilution and Filtration

For relatively clean samples, such as reaction mixtures in a known solvent, a simple "dilute-and-shoot" approach is sufficient.

  • Accurately weigh or pipette the sample.

  • Dilute with a suitable solvent (e.g., mobile phase for HPLC) to bring the analyte concentration within the calibration range.

  • Vortex to ensure homogeneity.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, Nylon) to remove particulates that could damage the instrument[5].

Liquid-Liquid Extraction (LLE)

LLE is used to separate PDDA from complex aqueous matrices based on its solubility.

  • Adjust the pH of the aqueous sample to <2 using an acid (e.g., HCl, H₃PO₄) to protonate the carboxylic acid groups, making PDDA less polar.

  • Add an immiscible organic solvent (e.g., ethyl acetate, methylene chloride).

  • Vortex vigorously for 1-2 minutes to facilitate the transfer of PDDA into the organic layer.

  • Centrifuge to separate the layers.

  • Carefully collect the organic layer.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more selective and efficient cleanup than LLE and is ideal for complex matrices like biological fluids or environmental samples[4]. An anion-exchange sorbent is recommended for acidic compounds like PDDA.

SPE_Workflow start Start step1 Step 1: Condition Activate sorbent with methanol, then equilibrate with water. start->step1 end Analyze step2 Step 2: Load Pass the pre-treated sample through the cartridge. step1->step2 step3 Step 3: Wash Rinse with a weak solvent to remove interferences. step2->step3 step4 Step 4: Elute Elute PDDA with an acidic organic solvent. step3->step4 step5 Step 5: Dry & Reconstitute Evaporate eluate and reconstitute in mobile phase. step4->step5 step5->end

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Protocol for Anion-Exchange SPE:

  • Condition: Pass 1-2 mL of methanol, followed by 1-2 mL of deionized water through the SPE cartridge.

  • Load: Load the pre-treated sample (pH adjusted to ~6-7 to ensure carboxylates are ionized).

  • Wash: Wash the cartridge with deionized water, followed by a weak organic solvent like methanol to remove neutral and basic interferences.

  • Elute: Elute the retained PDDA using a small volume of an acidic solvent (e.g., 5% formic acid in acetonitrile).

  • Evaporate and Reconstitute: Dry the eluate and reconstitute in the initial mobile phase for analysis.

Analytical Methodologies

The choice of analytical technique depends on factors such as required sensitivity, matrix complexity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC with UV detection is a robust and widely available technique suitable for quantifying PDDA at moderate concentrations. The aromatic ring and carboxylic acid groups in PDDA provide strong UV absorbance.[6]

Instrumentation and Conditions:

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity or equivalent Provides stable flow and precise injection.
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm C18 is a versatile stationary phase for moderately polar compounds like PDDA.
Mobile Phase A 0.1% Formic Acid in Water Acidification suppresses the ionization of carboxylic acids, improving peak shape and retention.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-15 min: 5% B Gradient elution ensures separation from impurities and a reasonable run time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical volume for analytical HPLC.

| Detection | DAD, 275 nm | Wavelength of maximum absorbance for the phenyl ring system. A DAD allows for peak purity assessment. |

Protocol:

  • Prepare a stock solution of PDDA (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Prepare samples as described in Section 4.0.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a system suitability test by injecting a mid-level standard multiple times.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting peak area against concentration and determine the sample concentrations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice[7]. It combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.[8]

Instrumentation and Conditions:

Parameter Setting Rationale
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) UHPLC provides better resolution and faster run times than traditional HPLC.[5]
Column C18 Reverse-Phase, 100 x 2.1 mm, 1.7 µm A smaller particle size column suitable for UHPLC.
Mobile Phase A 0.1% Formic Acid in Water Compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Maintains consistent mobile phase additives.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
MS System Triple Quadrupole Mass Spectrometer Required for Multiple Reaction Monitoring (MRM).
Ionization Electrospray Ionization (ESI), Negative Mode ESI is standard for polar compounds; negative mode is ideal for deprotonating carboxylic acids.
MRM Transitions Precursor Ion [M-H]⁻: m/z 225.1 The deprotonated parent molecule.
Product Ion 1 (Quantifier): m/z 165.1 A stable and abundant fragment ion for quantification.

| | Product Ion 2 (Qualifier): m/z 121.1 | A second fragment ion to confirm identity. |

Protocol:

  • Follow the sample and standard preparation steps as for HPLC. Lower concentrations will be required due to higher sensitivity.

  • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of PDDA.

  • Set up the MRM method with the optimized transitions.

  • Run the analysis as described for HPLC. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique but requires analytes to be volatile and thermally stable. PDDA, being a dicarboxylic acid, is non-volatile. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into non-polar, volatile esters[9].

Derivatization Protocol (Silylation):

  • Evaporate the sample extract to complete dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection. The resulting derivative will be the di-TMS ester of PDDA.

Instrumentation and Conditions:

Parameter Setting Rationale
GC System Agilent 7890B or equivalent A standard, reliable GC system.
MS System 5977B MSD or equivalent Provides mass-selective detection.
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm A low-bleed, general-purpose column suitable for a wide range of compounds.[10]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
Inlet Temp. 250 °C Ensures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min Temperature program to separate the analyte from derivatizing agent and matrix components.
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization for GC-MS.

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only characteristic ions of the derivatized PDDA. |

Method Validation

All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[11][12].

Key Validation Parameters:

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. Peak purity analysis (DAD), no interfering peaks at the analyte retention time in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels[11].
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated with suitable precision, accuracy, and linearity. For assays: 80-120% of the test concentration[11].
Accuracy The closeness of test results to the true value. % Recovery of 98.0-102.0% for drug substance assay[11][12].
Precision The closeness of agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1[12].

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temp.) are slightly varied. |

Conclusion

This application note provides three validated and robust methods for the quantification of 1,4-phenylenedioxydiacetic acid.

  • HPLC-UV is a reliable and accessible method for routine quality control.

  • LC-MS/MS offers superior sensitivity and selectivity for trace-level quantification in complex matrices.

  • GC-MS is a viable alternative, provided an efficient and reproducible derivatization step is implemented.

The selection of the appropriate method should be based on the specific application requirements, including matrix complexity, required sensitivity, and available instrumentation. Proper sample preparation and adherence to method validation principles are paramount for generating accurate and defensible analytical data.

References

  • UTAK. (n.d.). Sample Preparation.
  • Mohamed, K. M., et al. (2015). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine and its metabolites in urine samples. University of Pretoria. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-Phenylenedioxydi(acetic acid) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • University of Illinois. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). General HPLC Methods. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC and GC/MS. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • PubMed. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Retrieved from [Link]

  • Armaforte, E., et al. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth.
  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • BP Chemicals. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. Retrieved from [Link]

  • PubMed. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Retrieved from [Link]

Sources

Application Note & Protocols: Crystallization of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the crystallization of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, a key organic compound often utilized as a building block in supramolecular chemistry and materials science. The protocols outlined below are designed to offer robust methods for the purification and isolation of this compound, ensuring high purity for downstream applications.

Introduction and Physicochemical Profile

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, also known as Hydroquinone-O,O'-diacetic acid (CAS No. 2245-53-6), is a dicarboxylic acid featuring a central hydroquinone core. The purity of this compound is paramount for its effective use in synthesis and material formulation. Crystallization is the definitive technique for achieving the required purity by separating the target molecule from impurities generated during synthesis or from residual starting materials.

The choice of an appropriate crystallization technique is fundamentally guided by the compound's physicochemical properties. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

PropertyValueReference
Molecular Formula C₁₀H₁₀O₆[1][2]
Molar Mass 226.18 g/mol [1][2]
Appearance Off-white to light tan powder[2]
Melting Point 251 °C[2]
Water Solubility Slightly soluble[1][2]
Density ~1.4 g/cm³[2]

The high melting point suggests strong intermolecular forces, likely hydrogen bonding from the carboxylic acid groups. Its slight solubility in water and a noted melting point determination in acetic acid provide critical starting points for solvent selection.[2]

Core Crystallization Protocols

Based on the compound's properties, several crystallization strategies can be employed. We present three detailed protocols, explaining the rationale behind each approach.

Protocol 1: Cooling Crystallization from a Single Organic Solvent

This is the most conventional recrystallization method, leveraging the principle that the solubility of most solids increases with temperature. Acetic acid is a logical first choice, given its documented use as a solvent for this compound's melting point determination.[2] Alcohols like ethanol are also viable candidates, as they are effective for similar phenoxyacetic acid derivatives.[3]

Methodology:

  • Dissolution: In a suitable flask, add the crude Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- and the chosen solvent (e.g., glacial acetic acid or ethanol). Heat the mixture to near boiling with continuous stirring until the solid is fully dissolved. Add the solvent in small portions to ensure a minimal amount is used, creating a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial for preventing these impurities from being incorporated into the final crystals.

  • Controlled Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is paramount as it facilitates the growth of larger, more perfect crystals, which tend to exclude impurities more effectively. An insulated container (like a beaker of hot water) can be used to slow the cooling rate.[4]

  • Crystal Maturation: Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be verified by measuring the melting point.

Workflow Diagram: Cooling Crystallization

G cluster_0 Dissolution & Filtration cluster_1 Crystal Formation cluster_2 Isolation & Drying A 1. Add Crude Compound & Solvent B 2. Heat to Near Boiling (Complete Dissolution) A->B C 3. Hot Gravity Filtration (Optional) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling (Ice Bath) D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Purified Crystals H->I

Caption: Workflow for purification via cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another, and both solvents are miscible. Given the compound's slight solubility in water, water can serve as an excellent anti-solvent when the compound is first dissolved in a water-miscible organic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMF) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., deionized water) dropwise to the stirred solution. The addition should continue until a slight, persistent turbidity (cloudiness) is observed. This indicates that the solution has reached the point of supersaturation.

  • Re-solubilization (Optional): Gently warm the turbid solution until it becomes clear again. This step helps to control the nucleation process.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization and maximize yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.

Workflow Diagram: Anti-Solvent Crystallization

G cluster_0 Solution Preparation cluster_1 Inducing Supersaturation cluster_2 Crystallization & Isolation A 1. Dissolve Crude Compound in 'Good' Solvent (e.g., DMF) B 2. Add 'Anti-Solvent' (e.g., Water) Dropwise until Turbidity A->B C 3. Warm to Re-dissolve (Optional) B->C D 4. Slow Cooling to Induce Crystallization C->D E 5. Isolate, Wash, & Dry D->E F Purified Crystals E->F

Caption: Workflow for purification via anti-solvent crystallization.

Protocol 3: Acid-Base Crystallization

This method exploits the acidic nature of the carboxylic acid groups. The compound can be deprotonated with a base to form a water-soluble salt, allowing for the removal of non-acidic, insoluble impurities. Subsequent re-acidification precipitates the purified compound. This is adapted from methods used for similar acidic compounds.[3]

Methodology:

  • Base Dissolution: Suspend the crude compound in water. Add a dilute aqueous base (e.g., 5% Na₂CO₃ or NaOH solution) dropwise with stirring until the solid completely dissolves, forming the corresponding carboxylate salt. The pH should be basic.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. The target compound will precipitate out as the solution becomes acidic (pH ~1-2).

  • Isolation, Washing, and Drying: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum.

Workflow Diagram: Acid-Base Crystallization

G cluster_0 Salt Formation & Purification cluster_1 Precipitation cluster_2 Isolation A 1. Suspend Crude in Water & Add Base (e.g., Na₂CO₃) B 2. Filter to Remove Insoluble Impurities A->B C 3. Cool Filtrate (Ice Bath) B->C D 4. Acidify (e.g., HCl) to Precipitate Product C->D E 5. Isolate via Filtration D->E F 6. Wash with Cold Water & Dry Under Vacuum E->F G Purified Product F->G

Caption: Workflow for purification via acid-base chemistry.

Validation and Troubleshooting

  • Purity Assessment: The purity of the crystallized product should be confirmed by analytical techniques such as melting point determination (a sharp melting range close to the literature value indicates high purity), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Troubleshooting - Oiling Out: If the compound separates as an oil instead of a solid, it means the solution's temperature is above the melting point of the impure solid, or the level of supersaturation is too high. To remedy this, reheat the solution, add more solvent to decrease saturation, and ensure a slower cooling rate.

  • Troubleshooting - No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. The solvent can be partially evaporated to increase the concentration. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous successful crystallization.

References

  • 2,2'-[1,4-phenylenebis(oxy)]bisacetic acid - ChemBK. (2024). ChemBK. [Link]

  • How to recrystallize phenoxyacetic acid - Quora. (2019). Quora. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Versatility of 1,4-Phenylenedioxydiacetic Acid in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Supramolecular Architectures

In the intricate world of supramolecular chemistry, where molecules are meticulously assembled into complex, functional systems through non-covalent interactions, the choice of building blocks is paramount. 1,4-Phenylenedioxydiacetic acid, a seemingly simple organic molecule, has emerged as a remarkably versatile and powerful tool for the construction of a diverse array of supramolecular structures. Its unique combination of a rigid aromatic core and flexible carboxylic acid arms allows for a delicate balance of structural pre-organization and conformational adaptability, making it an ideal candidate for creating sophisticated architectures with tailored properties.

This guide provides an in-depth exploration of the role of 1,4-phenylenedioxydiacetic acid in supramolecular chemistry, with a particular focus on its application in the design and synthesis of coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded assemblies. We will delve into the fundamental principles that govern its self-assembly behavior and provide detailed, field-proven protocols for the synthesis and application of these materials, catering to researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of 1,4-Phenylenedioxydiacetic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₀O₆
Molecular Weight 226.18 g/mol
IUPAC Name 2-[4-(carboxymethoxy)phenoxy]acetic acid
Appearance Crystalline solid
Solubility Slightly soluble in water
CAS Number 2245-53-6

Part 1: Coordination Polymers and Metal-Organic Frameworks (MOFs) - Building with Metal Nodes

The dicarboxylate functionality of 1,4-phenylenedioxydiacetic acid makes it an excellent ligand for coordinating with metal ions to form extended networks known as coordination polymers and, when porous, metal-organic frameworks (MOFs).[1][2] The flexible ether linkages and the rotational freedom of the carboxylate groups allow the ligand to adopt various conformations, leading to a rich structural diversity in the resulting materials.[2] This adaptability enables the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) frameworks.[2]

The choice of metal ion, solvent system, and reaction conditions (e.g., temperature, pH) plays a crucial role in directing the final topology of the supramolecular architecture. For instance, hydrothermal synthesis has been a common method to produce crystalline coordination polymers with 1,4-phenylenedioxydiacetic acid.[2]

Molecular structure of 1,4-phenylenedioxydiacetic acid.
Application Note 1: Catalysis with a Lanthanide-Based MOF

MOFs derived from 1,4-phenylenediacetate have demonstrated significant potential as heterogeneous catalysts.[1] A series of isostructural lanthanide MOFs with the general formula [Ln₂(pda)₃(H₂O)]·2H₂O (where pda is 1,4-phenylenediacetate) have been synthesized and shown to possess a 3D honeycomb-shaped network with 1D open channels.[1] After activation by heating under vacuum to remove coordinated and guest water molecules, the resulting [Tb₂(pda)₃] framework exhibits excellent catalytic performance in the acetalization of benzaldehyde with methanol.[1] The catalytic activity is attributed to the Lewis acidic sites of the terbium ions within the MOF structure. The heterogeneous nature of the catalyst allows for easy recovery and recycling, making it a promising candidate for sustainable chemical processes.[1]

Protocol 1: Solvothermal Synthesis of a Lanthanide-Based MOF

This protocol is adapted from the synthesis of lanthanide-based MOFs using 1,4-phenylenediacetate.[1]

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O)

  • 1,4-Phenylenediacetic acid (H₂pda)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of the lanthanide(III) nitrate hexahydrate and 0.15 mmol of 1,4-phenylenediacetic acid in a solvent mixture of 5 mL of DMF, 2 mL of ethanol, and 3 mL of deionized water.

  • Solvothermal Reaction: Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature. Colorless, block-shaped crystals should have formed.

  • Washing: Carefully decant the mother liquor and wash the crystals several times with DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.

  • Activation for Catalysis: To activate the MOF for catalytic applications, heat the dried crystals at 200 °C under vacuum.[1] This step removes the coordinated and guest water molecules, exposing the active metal sites.

Part 2: Hydrogen-Bonded Supramolecular Assemblies

Beyond metal coordination, the carboxylic acid groups of 1,4-phenylenedioxydiacetic acid are potent hydrogen bond donors and acceptors. This enables the molecule to self-assemble into intricate networks driven solely by hydrogen bonding interactions. In the solid state, dicarboxylic acids often form hydrogen-bonded dimers or catemers, leading to the formation of tapes, sheets, or 3D networks.[3][4] The flexible nature of 1,4-phenylenedioxydiacetic acid allows for a variety of hydrogen bonding motifs, which can be influenced by the presence of co-crystallizing agents or the crystallization solvent.

Hydrogen_Bonding_Assembly cluster_0 Molecule A cluster_1 Molecule B A_COOH1 COOH A_Aryl Aryl Core A_COOH2 COOH B_COOH1 COOH A_COOH2->B_COOH1 O-H···O B_Aryl Aryl Core B_COOH2 COOH B_COOH2->A_COOH1 O-H···O

Schematic of a hydrogen-bonded dimer of 1,4-phenylenedioxydiacetic acid.
Application Note 2: Crystal Engineering with Hydrogen Bonds

The predictable nature of hydrogen bonding makes it a powerful tool in crystal engineering, allowing for the rational design of solid-state materials with specific structures and properties. By co-crystallizing 1,4-phenylenedioxydiacetic acid with other molecules that possess complementary hydrogen bonding sites (e.g., pyridyl-containing molecules), it is possible to create multi-component crystals with unique architectures.[4] These co-crystals can exhibit different physical properties, such as solubility and melting point, compared to the individual components.

Part 3: Applications in Drug Development

The porous nature and tunable properties of MOFs derived from 1,4-phenylenedioxydiacetic acid make them highly attractive for applications in drug delivery.[5][6][7] The high surface area and pore volume of these materials allow for the encapsulation of significant amounts of therapeutic agents.[6] Furthermore, the chemical functionality of the MOF can be tailored to control the release of the drug at a specific site or in response to a particular stimulus, such as pH.[8]

Application Note 3: Controlled Drug Release from MOFs

The release of a drug from a MOF carrier can be governed by several mechanisms, including diffusion through the pores, degradation of the MOF framework, or a combination of both. For MOFs constructed from 1,4-phenylenedioxydiacetic acid, the stability of the coordination bonds can be sensitive to pH. In the acidic environment of tumor tissues or endosomes, the protonation of the carboxylate groups can lead to the disassembly of the MOF and the subsequent release of the encapsulated drug. This pH-responsive behavior is a highly desirable feature for targeted cancer therapy.

Drug_Delivery_Workflow cluster_workflow Drug Loading and Release Workflow start Synthesized MOF drug_loading Drug Loading (e.g., Soaking) start->drug_loading loaded_mof Drug-Loaded MOF drug_loading->loaded_mof release Drug Release (e.g., pH trigger) loaded_mof->release drug Released Drug release->drug empty_mof Empty MOF release->empty_mof

A typical workflow for drug loading and release using a MOF carrier.
Protocol 2: Loading and In Vitro Release of a Model Drug

This protocol describes a general procedure for loading a model drug, such as ibuprofen, into a pre-synthesized MOF and monitoring its release in a simulated body fluid.

Materials:

  • Activated MOF (synthesized as in Protocol 1)

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Prepare Drug Solution: Prepare a solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Incubation: Suspend a known amount of the activated MOF (e.g., 50 mg) in the ibuprofen solution (e.g., 10 mL).

  • Soaking: Place the suspension on a shaker and allow it to agitate at room temperature for 24-48 hours to ensure maximum drug loading.

  • Separation and Washing: Centrifuge the suspension to separate the drug-loaded MOF from the solution. Carefully decant the supernatant. Wash the loaded MOF several times with fresh ethanol to remove any surface-adsorbed drug.

  • Drying: Dry the drug-loaded MOF under vacuum at a low temperature (e.g., 40 °C) to remove the solvent.

  • Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the concentration of ibuprofen in the supernatant before and after loading using UV-Vis spectrophotometry at the characteristic wavelength of ibuprofen.

In Vitro Drug Release:

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Release Study: Suspend a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of the PBS solution (e.g., 20 mL).

  • Sampling: Place the suspension in a shaker at 37 °C. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Analysis: Centrifuge the aliquot to remove any MOF particles and measure the concentration of released ibuprofen in the supernatant using UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Conclusion and Future Perspectives

1,4-Phenylenedioxydiacetic acid has proven to be a cornerstone in the construction of diverse and functional supramolecular materials. Its ability to participate in both metal coordination and hydrogen bonding provides a rich playground for the design of novel architectures with applications spanning from catalysis to drug delivery. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of this versatile building block. Future research will undoubtedly uncover even more sophisticated supramolecular systems derived from 1,4-phenylenedioxydiacetic acid, with enhanced functionalities and greater control over their assembly and properties, further solidifying its importance in the field of supramolecular chemistry.

References

  • Ren, Y., Liang, J., Lu, J., Cai, B., Shi, D., Qi, C., Jiang, H., Chen, J., & Zheng, D. (2011). 1,4‐Phenylenediacetate‐Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity. European Journal of Inorganic Chemistry, 2011(28), 4369–4376. [Link]

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, D., Chang, Y.-J., & Lang, J.-P. (2011). Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2, 1,4-bpeb and phenylenediacetic acids. CrystEngComm, 13(10), 3466-3473. [Link]

  • Daiguebonne, C., et al. (2018). Synthesis and crystal structure of a new coordination polymer based on lanthanum and 1,4-phenylenediacetate ligands. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 793–798. [Link]

  • An, J., & Geib, S. J. (2007). Hydrogen Bonding Directed Self-Assembly of a Binuclear Ag(I) Metallacycle into a 1D Supramolecular Polymer. Molecules, 12(11), 2447–2456. [Link]

  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]

  • Li, J., et al. (2021). Metal-organic frameworks for advanced drug delivery. Matter, 4(11), 3472-3501. [Link]

  • Pusztai, L., & Pizio, O. (2021). Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks. Molecules, 26(16), 4983. [Link]

  • Wang, S., & Gu, Z. (2020). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 6(9), 1534–1547. [Link]

  • ResearchGate. (n.d.). View of the structure of crystals of 1,4-phenylenediboronic acid (1)... Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen atom disorder in the crystal structure of o-phenylenediacetic acid. Retrieved from [Link]

  • Al-Shalabi, E., & Arsad, A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(15), 3046. [Link]

  • Smith, D. K. (2016). Supramolecular Gels as Active Tools for Reaction Engineering. Angewandte Chemie International Edition, 55(41), 12532-12541. [Link]

  • Draper, E. R., & Adams, D. J. (2017). Supramolecular Gels with Potential Applications as Anti-Icing Agents. Langmuir, 33(41), 10898–10905. [Link]

  • Sinnokrot, M. O., & Sherrill, C. D. (2006). Hydrogen-bonded assemblies in the molecular crystals of 2,2'-thiodiacetic acid with ethylenediamine and o-phenylenediamine. The Journal of Physical Chemistry A, 110(36), 10691–10697. [Link]

  • Bensemann, I., Gdaniec, M., Łakomecka, K., Milewska, M. J., & Połoński, T. (2003). Creation of hydrogen bonded 1D networks by co-crystallization of N,N'-bis(2-pyridyl)aryldiamines with dicarboxylic acids. Organic & Biomolecular Chemistry, 1(8), 1425–1434. [Link]

Sources

Application Notes & Protocols: 1,4-Phenylenedioxydiacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Balanced Rigidity and Flexibility

In the vast toolkit of organic synthesis, building blocks that offer a predictable yet adaptable framework are of paramount importance. 1,4-Phenylenedioxydiacetic acid, also known as hydroquinone-O,O'-diacetic acid, represents a premier example of such a molecule. Its structure is deceptively simple: a rigid p-phenylene core is flanked by two flexible oxyacetic acid arms. This elegant combination of a stiff aromatic spacer and conformationally mobile ligating groups makes it an exceptionally versatile precursor for constructing a diverse array of complex molecular architectures.

The two carboxylic acid moieties are excellent hydrogen bond donors and acceptors, predisposing the molecule to form predictable, self-assembled supramolecular structures.[1] Furthermore, these terminal acid groups provide reactive handles for forming covalent bonds, enabling its use in the synthesis of macrocycles, coordination polymers, and Metal-Organic Frameworks (MOFs).[2][3] This guide provides an in-depth exploration of 1,4-phenylenedioxydiacetic acid, detailing its synthesis and providing field-proven insights and protocols for its application in advanced organic synthesis.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is critical for its effective use in synthesis. The key properties of 1,4-phenylenedioxydiacetic acid are summarized below.

PropertyValueSource
CAS Number 2245-53-6[4]
Molecular Formula C₁₀H₁₀O₆[4][5]
Molecular Weight 226.18 g/mol [4][5]
Appearance White to cream crystalline powder[6]
Melting Point Data not consistently available[7]
Solubility Slightly soluble in water[7][8]
SMILES OC(=O)COC1=CC=C(OCC(O)=O)C=C1[4]
InChI Key DNXOCFKTVLHUMU-UHFFFAOYSA-N[5]

Handling & Storage: Store in a cool, dry place, sealed from atmospheric moisture. While not acutely toxic, standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Synthesis of the Building Block: A Classic Approach

The most direct and reliable method for synthesizing 1,4-phenylenedioxydiacetic acid is the Williamson ether synthesis. This venerable SN2 reaction involves the double alkylation of hydroquinone (a diphenoxide) with a haloacetic acid, typically chloroacetic or bromoacetic acid, under basic conditions. The base is crucial as it deprotonates the phenolic hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide ions required for the substitution reaction.

G cluster_reactants Reactants cluster_process Process Hydroquinone Hydroquinone Deprotonation Step 1: Deprotonation (Formation of Diphenoxide) Hydroquinone->Deprotonation ChloroaceticAcid Chloroacetic Acid (2 eq.) Alkylation Step 2: SN2 Attack (Double Etherification) ChloroaceticAcid->Alkylation Base Strong Base (e.g., NaOH, KOH) Base->Deprotonation Deprotonation->Alkylation Nucleophilic Attack Acidification Step 3: Acidic Workup (Protonation of Carboxylate) Alkylation->Acidification Intermediate Salt Product Product: 1,4-Phenylenedioxydiacetic Acid Acidification->Product

Caption: Workflow for Williamson Ether Synthesis.
Protocol 3.1: Synthesis of 1,4-Phenylenedioxydiacetic Acid

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

  • Hydroquinone (1.0 eq)

  • Chloroacetic acid (2.2 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (4.4 eq)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone and NaOH/KOH in deionized water. Stir until a homogeneous solution is achieved.

  • Addition of Alkylating Agent: In a separate beaker, carefully dissolve chloroacetic acid in a minimal amount of water. Add this solution dropwise to the stirring phenoxide solution in the flask.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation: After cooling the reaction mixture to room temperature, transfer it to a beaker. Slowly acidify the solution by adding concentrated HCl dropwise while stirring in an ice bath. 1,4-phenylenedioxydiacetic acid will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Recrystallization: Purify the crude solid by recrystallization from a hot water/ethanol mixture to yield the final product as a white or off-white crystalline solid. Dry the purified crystals under vacuum.

Applications in Advanced Synthesis

A. Ligand in Coordination Chemistry

The twin carboxylate groups of 1,4-phenylenedioxydiacetic acid make it an excellent bidentate or bridging ligand for coordinating with metal ions. Its inherent flexibility allows it to adopt various conformations (e.g., syn and anti), enabling the formation of diverse and often intricate one-, two-, or three-dimensional coordination polymers and MOFs.[2][3] The choice of metal ion, solvent system, and ancillary ligands can steer the assembly towards different network topologies.[9][10]

The resulting frameworks can exhibit properties such as porosity, luminescence, or magnetism, making them relevant for gas storage, catalysis, and sensor technology.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Ligand 1,4-Phenylenedioxydiacetic Acid Mixing Mix & Dissolve Ligand->Mixing MetalSalt Metal Salt (e.g., Zn(NO3)2, LaCl3) MetalSalt->Mixing Solvent Solvent (e.g., DMF, DEF) Solvent->Mixing ReactionVessel Seal in Reaction Vessel (e.g., Teflon-lined autoclave) Mixing->ReactionVessel Heating Solvothermal Reaction (Controlled Heating) ReactionVessel->Heating Cooling Slow Cooling Heating->Cooling Crystals MOF / Coordination Polymer Crystals Cooling->Crystals Isolation Isolate, Wash & Dry Crystals->Isolation

Caption: General workflow for solvothermal MOF synthesis.
Protocol 4.1: Representative Solvothermal Synthesis of a Coordination Polymer

This is a generalized protocol based on common procedures for MOF synthesis.

Materials:

  • 1,4-Phenylenedioxydiacetic acid (1.0 eq)

  • A metal salt, e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation: In a small glass vial, dissolve 1,4-phenylenedioxydiacetic acid in DMF. In a separate vial, dissolve the metal salt in DMF.

  • Mixing: Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat to a temperature between 80 °C and 150 °C for 24-72 hours.

  • Crystallization: Allow the autoclave to cool slowly to room temperature. Single crystals suitable for X-ray diffraction are often formed during this stage.

  • Isolation: Carefully decant the mother liquor. Wash the crystalline product several times with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Activation: Dry the product under vacuum to remove residual solvent, which may be necessary to achieve porosity.

B. Precursor for Macrocyclic Architectures

Macrocycles are privileged structures in medicinal chemistry and host-guest chemistry. The difunctional nature of 1,4-phenylenedioxydiacetic acid makes it an ideal candidate for macrocyclization reactions. By reacting it with a suitable difunctional partner, such as a diol or a diamine, under high-dilution conditions, one can synthesize macrocyclic polyesters (macrodilactones) or polyamides (macrodilactams). The rigid phenyl core imparts a degree of pre-organization to the linear precursor, which can facilitate the energetically demanding ring-closing step.

G cluster_reactants Reactants Diacid 1,4-Phenylenedioxydiacetic Acid Linear Linear Precursor (Ester or Amide) Diacid->Linear Coupling Diol Partner Molecule (e.g., Diol, Diamine) Diol->Linear Macrocycle Macrocycle Linear->Macrocycle Macrolactonization/ Macrolactamization (High Dilution)

Caption: Conceptual pathway for macrocycle synthesis.
Protocol 4.2: Conceptual Protocol for Macrodilactone Synthesis

This protocol describes a conceptual application using a Yamaguchi macrolactonization, a powerful method for forming large-ring esters.

Materials:

  • Linear seco-acid precursor (formed by mono-esterification of 1,4-phenylenedioxydiacetic acid with a diol)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene (solvent)

Procedure:

  • Precursor Synthesis: First, synthesize the linear hydroxy-acid precursor by reacting 1,4-phenylenedioxydiacetic acid with a suitable diol (e.g., ethylene glycol) under conditions that favor mono-esterification.

  • Activation: In a large, dry flask under an inert atmosphere (e.g., Argon), dissolve the seco-acid precursor in anhydrous toluene. Add triethylamine, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride at room temperature to form the mixed anhydride.

  • Cyclization: Prepare a separate solution of DMAP in a large volume of anhydrous toluene. Using a syringe pump, add the activated mixed anhydride solution dropwise to the refluxing DMAP solution over several hours. This high-dilution technique favors the intramolecular cyclization over intermolecular polymerization.

  • Workup: After the addition is complete, continue to reflux for an additional hour. Cool the reaction, wash with aqueous acid and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired macrocycle.

C. Component in Supramolecular Assembly

Beyond covalent synthesis, 1,4-phenylenedioxydiacetic acid excels in forming ordered, non-covalent structures through supramolecular self-assembly. The carboxylic acid groups are potent hydrogen-bonding motifs. In the solid state, these groups readily form classic acid-dimer synthons or extended chains, linking molecules into tapes, sheets, or 3D networks.[1][11] The interplay between the rigid aromatic core and the flexible side arms allows for the construction of robust yet adaptable molecular materials, a key goal of crystal engineering.

G mol1 O=C(O)H₂C-O- Phenyl Core -O-CH₂(O)C=O mol2 O=C(O)H₂C-O- Phenyl Core -O-CH₂(O)C=O mol1:f2->mol2:f0 H-Bond Dimer mol3 O=C(O)H₂C-O- Phenyl Core -O-CH₂(O)C=O mol1->mol3 π-stacking mol4 O=C(O)H₂C-O- Phenyl Core -O-CH₂(O)C=O mol2->mol4 π-stacking mol3:f2->mol4:f0 H-Bond Dimer

Caption: Supramolecular assembly via H-bonding.

Conclusion and Future Outlook

1,4-Phenylenedioxydiacetic acid is a powerful and versatile building block whose utility spans multiple domains of modern organic synthesis. Its unique architecture, balancing rigidity and flexibility, provides chemists and materials scientists with a reliable tool for creating complex, functional molecules and materials. While its role in forming coordination polymers is established, its potential in the diversity-oriented synthesis of novel macrocycles and in the programmed self-assembly of functional supramolecular materials is an area ripe for further exploration. As the demand for sophisticated molecular systems grows, the strategic application of such well-designed building blocks will undoubtedly continue to be a cornerstone of innovation.

References

  • Badiane, M., Sene, M., Diop, M. S., et al. (2018). Synthesis and crystal structure of a new coordination polymer based on lanthanum and 1,4-phenylenediacetate ligands. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 934–938. Available at: [Link]

  • Chen, Z., Wang, B., Zhang, K., et al. (2011). Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2, 1,4-bpeb and phenylenediacetic acids. CrystEngComm, 13(1), 229-235. Available at: [Link]

  • Zhang, J., Chen, S., & Wu, L. (2013). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]

  • LookChem. (n.d.). Cas 30272-74-3,benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione. Available at: [Link]

  • Oakwood Chemical. (n.d.). Hydroquinone-O,O'-diacetic acid. Available at: [Link]

  • Li, Y., Wang, X., & Zhang, J. (2007). 2,2′-(p-Phenylenedithio)diacetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o668. Available at: [Link]

  • Wang, W., Liu, Y., & Wang, L. (2023). Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 25–29. Available at: [Link]

  • Mukherjee, S., Gach, S., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Molecules, 27(13), 4296. Available at: [Link]

  • Global Substance Registration System. (n.d.). HYDROQUINONE-O,O-DIACETIC ACID. Available at: [Link]

  • ChemBK. (2024). Hydroquinone-O,O-diacetic acid. Available at: [Link]

  • Bartnik, A., Zeinalvand, L., Kodira, D., et al. (2023). Redox-Enabled Pathway Complexity in Supramolecular Hydrogels. ChemRxiv. Available at: [Link]

  • Environmental Protection Agency. (1979). Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,6,7-trimethyl- (CAS 2245-38-7). Available at: [Link]

  • The Good Scents Company. (n.d.). 2,3,5-trimethyl naphthalene, 2245-38-7. Available at: [Link]

Sources

"Experimental setup for the synthesis of 1,4-phenylenedioxydiacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Phenylenedioxydiacetic Acid

Application Note & Protocol

This document provides a comprehensive guide for the synthesis of 1,4-phenylenedioxydiacetic acid, a valuable building block in various chemical and pharmaceutical applications. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Introduction and Significance

1,4-Phenylenedioxydiacetic acid, also known as hydroquinone-O,O'-diacetic acid, is an organic compound with the chemical formula C₁₀H₁₀O₆[1]. It serves as a crucial intermediate and building block in diverse fields. Its rigid phenoxyacetic acid moieties make it a popular component in the construction of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, its structural properties are leveraged in the development of fluorescent whitening agents and as an intermediate in the synthesis of pharmaceuticals[2]. This guide details its preparation via the Williamson ether synthesis, a robust and widely applicable method.

Principle of Synthesis: The Williamson Ether Synthesis

The synthesis of 1,4-phenylenedioxydiacetic acid is a classic example of the Williamson ether synthesis . This reaction, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for forming ethers[3][4]. The overall transformation involves the reaction of hydroquinone with chloroacetic acid in the presence of a strong base.

The mechanism proceeds via an SN2 (bimolecular nucleophilic substitution) pathway and can be understood through the following key stages[4][5]:

  • Deprotonation: The phenolic hydroxyl groups of hydroquinone are relatively acidic. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate both hydroxyl groups. This creates a highly reactive disodium or dipotassium salt of hydroquinone (a diphenoxide). The phenoxide ion is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The chloroacetate ion, formed from the reaction of chloroacetic acid and the base, contains an electrophilic carbon atom bonded to the chlorine. The nucleophilic phenoxide oxygen attacks this carbon atom.

  • Displacement: In a concerted step characteristic of SN2 reactions, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks[4]. The chlorine atom is displaced as a chloride ion. This reaction occurs at both ends of the hydroquinone molecule.

  • Acidification: The reaction initially yields the disodium or dipotassium salt of 1,4-phenylenedioxydiacetic acid, which is soluble in the aqueous reaction mixture. To isolate the final product, the solution is acidified with a strong mineral acid, such as hydrochloric acid (HCl). This protonates the carboxylate groups, causing the sparingly soluble 1,4-phenylenedioxydiacetic acid to precipitate out of the solution[6].

This method is highly effective for synthesizing ethers from phenols due to the enhanced acidity of the phenolic proton and the reactivity of the resulting phenoxide.

Reaction Scheme

Caption: Overall reaction for the synthesis of 1,4-phenylenedioxydiacetic acid.

Experimental Protocol

This protocol outlines the synthesis of 1,4-phenylenedioxydiacetic acid from hydroquinone and chloroacetic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
Hydroquinone110.11123-31-9≥99%
Chloroacetic Acid94.5079-11-8≥99%
Sodium Hydroxide (NaOH)40.001310-73-2≥97%
Hydrochloric Acid (HCl)36.467647-01-037% (conc.)
Deionized Water18.027732-18-5-
Ethanol (for recrystallization)46.0764-17-595% or absolute
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beakers (various sizes)

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

Quantitative Data
ReagentAmountMolesMolar Equiv.
Hydroquinone11.0 g0.101.0
Chloroacetic Acid20.8 g0.222.2
Sodium Hydroxide17.6 g0.444.4
Step-by-Step Synthesis Procedure
  • Base and Phenoxide Formation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 17.6 g (0.44 mol) of sodium hydroxide in 150 mL of deionized water. The dissolution is exothermic; allow the solution to cool to near room temperature. To this solution, add 11.0 g (0.10 mol) of hydroquinone. Stir the mixture until the hydroquinone is completely dissolved, forming the disodium salt of hydroquinone.

  • Preparation of Chloroacetate Solution: In a separate beaker, carefully dissolve 20.8 g (0.22 mol) of chloroacetic acid in 50 mL of deionized water. Caution: Chloroacetic acid is highly corrosive.

  • Addition and Reflux: Gently heat the hydroquinone solution to a gentle reflux. Add the chloroacetic acid solution dropwise from a dropping funnel to the refluxing mixture over a period of 30-45 minutes[6].

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cooling and Precipitation: Turn off the heat and allow the reaction mixture to cool to room temperature. Then, cool the flask further in an ice-water bath.

  • Acidification: While stirring vigorously, slowly and carefully acidify the cold reaction mixture by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2. A thick, white precipitate of 1,4-phenylenedioxydiacetic acid will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water to remove sodium chloride and any excess HCl.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Recrystallize the product from hot water or a dilute ethanol-water mixture. Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals, wash with a small amount of cold water, and dry them in a vacuum oven at 60-80°C to a constant weight. The expected melting point of the pure product is around 248-251 °C[7].

Safety and Hazard Management

Trustworthiness in chemical synthesis protocols requires a robust approach to safety. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Chloroacetic Acid: Highly toxic and corrosive. Causes severe skin burns and eye damage. It is readily absorbed through the skin and can be fatal. Extreme caution is mandatory.

  • Hydroquinone: Harmful if swallowed and can cause skin irritation and allergic reactions[8].

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system[9][10].

In case of skin contact with any of these chemicals, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention[11]. Ensure safety showers and eyewash stations are readily accessible[11].

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve NaOH & Hydroquinone in H₂O C 3. Add Chloroacetic Acid Solution Dropwise A->C B 2. Prepare Aqueous Chloroacetic Acid B->C D 4. Reflux for 2-3 Hours C->D E 5. Cool Reaction Mixture D->E F 6. Acidify with HCl to pH 1-2 E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Recrystallize from H₂O or EtOH/H₂O G->H I 9. Dry Purified Product H->I

Sources

Topic: Characterization of Metal-Organic Frameworks (MOFs) Derived from 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Flexible Linker for Functional Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their defining features—high surface area, tunable pore sizes, and versatile functionality—make them exceptional candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[2][3]

This application note focuses on a specific subclass of MOFs: those derived from the organic linker 1,4-phenylenedioxydiacetic acid (H₂podc). The structure of this linker, with its central phenyl ring and flexible carboxylate arms, allows for the synthesis of diverse and robust frameworks.[4][5] Understanding the precise characteristics of these materials is paramount to harnessing their potential. A MOF's performance in any application is directly tied to its structural integrity, thermal stability, porosity, and morphology.

This guide provides a comprehensive overview of the essential characterization techniques for H₂podc-based MOFs, framed from the perspective of a senior application scientist. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for producing reliable and reproducible data.

Part I: Synthesis and Initial Verification Workflow

The journey of characterizing a novel MOF begins with its successful synthesis and the confirmation of its crystalline nature. A typical solvothermal method is employed, followed by primary analysis to verify the outcome.

Diagram: Overall Synthesis and Characterization Workflow

G S1 Reactants: - Metal Salt - 1,4-Phenylenedioxydiacetic Acid - Solvent (e.g., DMF/H₂O) S2 Solvothermal Reaction (e.g., 100-150 °C, 24-72h) S1->S2 S3 Isolation & Washing (Centrifugation, Solvent Exchange) S2->S3 S4 Activation (Heating under Vacuum) S3->S4 C1 Phase & Crystallinity (PXRD) S4->C1 Verify Structure C2 Thermal Stability (TGA) C1->C2 Assess Stability C3 Morphology & Size (SEM) C2->C3 Observe Crystals C4 Porosity & Surface Area (Gas Adsorption - BET) C3->C4 Measure Porosity A1 Drug Loading (e.g., Ibuprofen) C4->A1 Test Functionality A2 Release Kinetics Study (UV-Vis Spectroscopy) A1->A2

Caption: Workflow from synthesis to application testing.

Protocol 1: Solvothermal Synthesis of a Lanthanide-H₂podc MOF

This protocol is adapted from methodologies for creating lanthanide-based MOFs, which readily form 3D networks with H₂podc.[5]

Expertise & Experience: The choice of a mixed-solvent system (DMF/water) and controlled heating is critical. DMF acts as a high-boiling solvent, while water aids in the deprotonation of the carboxylic acid linker. The solvothermal conditions provide the necessary energy to overcome the kinetic barriers of crystal nucleation and growth.[6]

Step-by-Step Methodology:

  • In a 20 mL glass vial, dissolve 0.1 mmol of a lanthanide salt (e.g., Tb(NO₃)₃·6H₂O) and 0.15 mmol of 1,4-phenylenedioxydiacetic acid in a solvent mixture of 5 mL N,N-Dimethylformamide (DMF) and 1 mL deionized water.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool naturally to room temperature.

  • Colorless, block-like crystals should be visible. Isolate the product by decanting the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Perform a final wash with a more volatile solvent like ethanol or acetone (2 x 10 mL) to facilitate drying.

  • Dry the product under vacuum at 80 °C for 12 hours. This "activation" step is crucial for removing solvent molecules from the pores.

Part II: Core Structural and Physicochemical Characterization

Once synthesized, the material must be rigorously characterized to confirm its identity, purity, and fundamental properties.

Powder X-Ray Diffraction (PXRD)

Trustworthiness: PXRD is the definitive technique for confirming the crystallinity and phase purity of a MOF.[2][7] The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. A successful synthesis will yield a pattern that matches the simulated one from single-crystal X-ray diffraction data, if available.[8]

Protocol 2: PXRD Analysis

  • Sample Preparation: Gently grind approximately 10-20 mg of the activated MOF into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Collect data over a 2θ range of 5° to 50° with a step size of 0.02°.

    • Typical operating conditions are 40 kV and 40 mA.[9]

  • Data Analysis:

    • Compare the experimental pattern with a simulated pattern from known crystallographic data or literature values.

    • The absence of broad humps indicates a highly crystalline material, while the absence of unexpected peaks suggests high phase purity.[9]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures changes in mass as a function of temperature, providing critical information about a MOF's thermal stability and composition.[10][11] The analysis reveals the temperature at which guest/solvent molecules are released and the point at which the framework itself begins to decompose.[12] This is essential for determining the safe operating temperature for applications.

Protocol 3: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the activated MOF into an alumina or platinum TGA pan.

  • Analysis Conditions:

    • Heat the sample from room temperature to 600 °C under a continuous nitrogen or air flow (flow rate of 20-50 mL/min).

    • Use a heating rate of 5-10 °C/min. A slower rate can provide better resolution of thermal events.[11]

  • Data Interpretation:

    • Initial Weight Loss (RT - ~150 °C): Typically corresponds to the removal of residual solvent molecules adsorbed on the surface or trapped in the pores.

    • Plateau Region: A region of thermal stability where the framework is intact.

    • Framework Decomposition (>300-400 °C): A significant weight loss step indicating the breakdown of the organic linker and collapse of the MOF structure.

Scanning Electron Microscopy (SEM)

Expertise & Experience: SEM is used to visualize the morphology (shape and size) of the MOF crystals. This is important because crystal size and shape can influence properties like packing density and, in drug delivery, cellular uptake.[3][13]

Protocol 4: SEM Imaging

  • Sample Preparation: Disperse a small amount of the MOF powder onto a carbon tape-covered SEM stub.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charge buildup from the electron beam.

  • Imaging: Place the stub in the SEM chamber and acquire images at various magnifications (e.g., 1,000x to 50,000x) using an accelerating voltage of 5-15 kV.

Characteristic Technique Typical Expected Result for H₂podc-MOF Rationale
Crystallinity/Phase PXRDSharp, well-defined peaks matching a simulated pattern.Confirms the long-range order of the crystalline framework and phase purity.[7]
Thermal Stability TGAStable up to ~350 °C, followed by decomposition.Determines the operational temperature window and confirms removal of guest molecules.[11]
Morphology SEMHomogeneous, well-defined crystals (e.g., blocks, rods).Visualizes the crystal habit and size distribution, which impacts bulk properties.[14]
Surface Area N₂ AdsorptionBET Surface Area: 500 - 1500 m²/g (Varies with metal).Quantifies the available surface for molecular interaction, crucial for adsorption-based applications.[15][16]

Part III: Porosity and Surface Area Analysis

Trustworthiness: The porosity of a MOF is its most defining feature for applications involving the storage or transport of guest molecules.[15][17] Gas adsorption analysis is the gold standard for quantifying specific surface area, pore volume, and pore size distribution.[16]

Diagram: Gas Adsorption Logic

G Sample Activated MOF Sample (Pores are empty) Process Gas Adsorption Measurement (Increasing Pressure) Sample->Process Gas Adsorptive Gas (e.g., N₂ at 77K) Gas->Process Data Adsorption Isotherm (Volume Adsorbed vs. P/P₀) Process->Data Analysis Data Analysis Models Data->Analysis BET BET Theory Analysis->BET Calculates Surface Area BJH BJH Method Analysis->BJH Calculates Pore Size/Volume

Caption: Logic flow for porosity characterization.

Protocol 5: N₂ Adsorption-Desorption Analysis (BET Method)

  • Activation (Degassing):

    • Place 50-100 mg of the MOF sample into a sample tube of known weight.

    • Heat the sample under high vacuum (e.g., <10⁻⁵ Torr) at a temperature just below its decomposition point (e.g., 120-150 °C, determined from TGA) for at least 8 hours.

    • Expert Insight: This step is absolutely critical. Incomplete removal of solvent or guest molecules will block pores and lead to a significant underestimation of the true surface area.[9]

  • Analysis:

    • After degassing, weigh the sample tube again to determine the precise mass of the activated MOF.

    • Transfer the tube to the analysis port of the gas adsorption analyzer.

    • Perform a nitrogen adsorption-desorption measurement at liquid nitrogen temperature (77 K).

  • Data Processing:

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) theory from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[16]

    • Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

Part IV: Application Case Study - Drug Delivery

MOFs are highly promising nanocarriers for drug delivery due to their high loading capacity and potential for controlled release.[18][19][20] Here, we outline a basic protocol for evaluating an H₂podc-based MOF for this purpose.

Protocol 6: Loading and In Vitro Release of Ibuprofen

  • Drug Loading:

    • Suspend 50 mg of activated MOF in 10 mL of a hexane solution containing a high concentration of a model drug, such as ibuprofen (e.g., 5 mg/mL).

    • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

    • Isolate the drug-loaded MOF by centrifugation and wash briefly with fresh hexane to remove surface-adsorbed drug.

    • Dry the sample under vacuum.

  • Quantifying Drug Load:

    • Measure the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy (at λₘₐₓ ≈ 264 nm).

    • Calculate the amount of loaded drug by subtracting the amount in the supernatant from the initial amount.

    • Loading Capacity (wt%) = (mass of loaded drug / mass of drug-loaded MOF) x 100.

  • In Vitro Release Study:

    • Suspend 10 mg of the drug-loaded MOF in 10 mL of a release medium, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions.

    • Keep the suspension in a shaker bath at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium (replace with 1 mL of fresh PBS to maintain sink conditions).

    • Centrifuge the aliquot to remove any MOF particles.

    • Measure the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

References

  • D. B. Williams, M. J. Wade, T. R. Cook, "Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks," Langmuir, 2020.

  • ResearchGate, "Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions," N.A.

  • BaCaTeC, "Characterization of porosity and structure relations by gas adsorption in metal organic frameworks," N.A.

  • AZoM, "An Introduction to MOFs and Characterizing their Porosity," 2019.

  • M. S. Al-Fahdi, et al., "Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks," ACS Omega, 2022.

  • ResearchGate, "Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate...," N.A.

  • M. T. Huxley, et al., "Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks," Journal of Visualized Experiments, 2024.

  • MDPI, "RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications," N.A.

  • H. He, et al., "Exploration of porous metal–organic frameworks for gas separation and purification," CrystEngComm, 2014.

  • ResearchGate, "Left: 1,4-Phenylenediacetic acid. Right: 1,4-Phenylenedipropionic acid," N.A.

  • Y. Ren, et al., "1,4‐Phenylenediacetate‐Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity," European Journal of Inorganic Chemistry, 2011.

  • Y. Wang, et al., "Recent advances in metal–organic frameworks for gas adsorption/separation," Chinese Chemical Letters, 2022.

  • Z. Huang, et al., "Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction," Accounts of Chemical Research, 2024.

  • J. Martí-Rujas, "Structural elucidation of microcrystalline MOFs from powder X-ray diffraction," Dalton Transactions, 2020.

  • A. Sun, "Applications of MOFs in Drug Delivery," Highlights in Science, Engineering and Technology, 2023.

  • S. Galli, N. Masciocchi, "Crystallography of metal–organic frameworks," Acta Crystallographica Section A, 2014.

  • ResearchGate, "Drug Delivery Applications of Metal-Organic Frameworks (MOFs)," N.A.

  • Semantic Scholar, "Metal-Organic Framework (MOFs) for Drug Delivery Applications," N.A.

  • Mofapps, "How we measure and ensure the high quality of our MOFs," 2019.

  • Y. Li, et al., "Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications," Chinese Chemical Letters, 2020.

  • C. E. D. R. S. L. McNeely, et al., "Metal–Organic Frameworks for Drug Delivery: A Design Perspective," ACS Applied Materials & Interfaces, 2022.

  • R. M. P. Collet, et al., "Elucidating metal–organic framework structures using synchrotron serial crystallography," CrystEngComm, 2024.

  • Google Patents, "Synthesis of mofs," N.A.

  • D. J. Tranchemontagne, et al., "Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0," Tetrahedron, 2008.

  • PubChem, "1,4-Phenylenedioxydiacetic acid," N.A.

  • Y. Wang, et al., "Facile Synthesis of Mg-MOF-74 Thin Films for Enhanced CO2 Detection," MDPI, 2021.

  • ResearchGate, "Synthesis, Structure, and Catalytic Activity of A New Mn(II) Complex with 1,4-Phenylenediacetic Acid and 1,10-Phenanthroline," N.A.

  • M. A. Al-Ghobari, et al., "Physiochemical characterization of metal organic framework materials: A mini review," Results in Chemistry, 2023.

  • M. Ghaffari, et al., "An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review," International Journal of Pharmaceutics, 2022.

  • ResearchGate, "Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid," N.A.

  • S. O. Odoh, et al., "Metal‐Organic Framework (MOF) Morphology Control by Design," Angewandte Chemie International Edition, 2022.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,4-phenylenedioxydiacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the preparation of this important bifunctional linker molecule. The following question-and-answer-based sections provide in-depth, field-proven insights to help you optimize your reaction outcomes.

Section 1: Reaction Execution & Optimization

This section addresses common problems arising during the reaction setup and execution, primarily focusing on the Williamson ether synthesis, the most prevalent route to 1,4-phenylenedioxydiacetic acid.

Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?

Answer: Low or no conversion is a frequent issue that can typically be traced back to one of several key factors:

  • Insufficient Base: The reaction, a Williamson ether synthesis, requires a strong base (like NaOH or KOH) to deprotonate both hydroxyl groups on the hydroquinone starting material, forming the more nucleophilic phenoxide. A molar ratio of at least 2.2 equivalents of base to hydroquinone is recommended to drive the reaction to completion. Incomplete deprotonation will lead to the formation of the mono-substituted byproduct or recovery of unreacted starting material.

  • Reagent Purity: Hydroquinone is susceptible to oxidation, which can be identified by a darkening of the material from white to brownish. Oxidized hydroquinone is less reactive and can introduce impurities. Similarly, the haloacetic acid reagent (e.g., chloroacetic or bromoacetic acid) must be of high purity.

  • Inadequate Temperature or Reaction Time: This synthesis typically requires heating (reflux) to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]

  • Poor Solubility: The dianion of hydroquinone may not be fully soluble in certain organic solvents, hindering its reaction. While water is a common solvent for this reaction using a base like NaOH, phase-transfer catalysts can be employed in two-phase systems to enhance reactivity.

Q2: The reaction mixture turned dark brown or black upon adding the base. Is this normal, and can the product be salvaged?

Answer: This is a very common observation and is almost always due to the oxidation of hydroquinone or the resulting phenoxide intermediates. While a slight color change is expected, a deep, dark color indicates significant oxidation, which can lower the yield and complicate purification.

Causality: Phenoxides are highly electron-rich and are extremely sensitive to atmospheric oxygen, especially at elevated temperatures and high pH.

Preventative & Corrective Strategies:

  • Use High-Purity Reagents: Start with clean, white hydroquinone.

  • Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction flask with nitrogen or argon and maintain a positive pressure throughout the synthesis.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas prior to use can significantly reduce oxidation.

  • Controlled Addition: Adding the base solution portion-wise or slowly can help control any initial exotherm and minimize degradation.

If the reaction has already darkened significantly, you should still proceed with the work-up. The desired dicarboxylic acid product is often crystalline and can be effectively separated from the polymeric, colored impurities during purification by recrystallization.

Q3: My final product is contaminated with a significant amount of 2-(4-hydroxyphenoxy)acetic acid. How can I avoid this?

Answer: The presence of the mono-substituted byproduct is a clear indication of incomplete reaction on the second hydroxyl group. This arises from several controllable factors:

  • Stoichiometry: The most common cause is an insufficient amount of the haloacetic acid reagent or the base. To synthesize the di-substituted product, you must use at least two equivalents of both reagents relative to the hydroquinone. A slight excess (e.g., 2.2 equivalents) is often recommended to ensure the reaction goes to completion.

  • Reaction Time: The second substitution is often slower than the first. Stopping the reaction prematurely will leave unreacted mono-substituted intermediate. Use TLC to monitor the disappearance of this intermediate spot.

  • Inefficient Mixing: If the reaction mixture is not stirred effectively, localized areas of poor reagent concentration can lead to incomplete reaction.

Section 2: Product Work-up and Purification

The work-up procedure is critical for isolating a pure product. The acidic nature of the target molecule dictates the strategy.

Q4: My product does not precipitate when I acidify the reaction mixture. What should I do?

Answer: The standard work-up involves acidifying the cooled, basic reaction mixture to a pH of 1-2 with a strong acid like HCl.[2][3] This protonates the dicarboxylate salt, causing the neutral, much less water-soluble diacid to precipitate. If no precipitate forms, consider the following:

  • Insufficient Acidification: The most common reason is that the pH is not low enough. Use pH paper or a pH meter to confirm that the mixture is strongly acidic (pH < 2). Add more acid if necessary.

  • Low Concentration: If the reaction was performed in a large volume of solvent, the product concentration might be below its solubility limit, even in its acidic form. You can try to concentrate the solution by removing some of the solvent under reduced pressure before attempting precipitation again.

  • High Solubility in Co-solvents: If an organic co-solvent was used, it might increase the solubility of the diacid. Reducing the amount of organic solvent or adding an anti-solvent may be necessary.

  • Cooling: Decreasing the temperature of the solution by placing it in an ice bath will reduce the solubility of your product and promote precipitation.

Q5: The crude product I filtered is sticky and difficult to handle. How can I improve its quality?

Answer: An oily or sticky precipitate suggests the presence of impurities that are depressing the melting point of your product.

  • Inorganic Salts: The crude solid should be washed thoroughly with cold deionized water after filtration to remove any inorganic salts (e.g., NaCl) formed during the neutralization.

  • Incomplete Hydrolysis: If you started with a halo-ester (e.g., ethyl chloroacetate), the work-up must include a saponification step (heating with excess base) to hydrolyze the esters to carboxylates before acidification. Incomplete hydrolysis will leave oily ester byproducts.

  • Purification is Required: A sticky crude product almost always requires purification. Recrystallization is the most effective method for 1,4-phenylenedioxydiacetic acid.

Protocol 1: Recrystallization of 1,4-Phenylenedioxydiacetic Acid
  • Solvent Selection: Water is an excellent solvent for this purpose. The diacid has low solubility in cold water but is significantly more soluble in hot water.

  • Procedure: a. Place the crude, sticky solid in an Erlenmeyer flask. b. Add a minimal amount of deionized water, just enough to create a slurry. c. Heat the mixture on a hot plate with stirring. Add more water in small portions until the solid just dissolves completely. Avoid adding a large excess of water, as this will reduce recovery yield. d. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot through a fluted filter paper to remove the charcoal. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. g. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water. h. Dry the crystals in a vacuum oven. The pure product should be a white, crystalline solid.

Section 3: Characterization and Analysis

Verifying the structure and purity of the final product is a critical final step.

Q6: What are the key spectral features I should look for to confirm the identity and purity of 1,4-phenylenedioxydiacetic acid?

Answer: Spectroscopic analysis provides definitive proof of structure. Below is a summary of expected data.

Technique Feature Expected Chemical Shift / Frequency Interpretation
¹H NMR Aromatic Protons~6.9 ppm (singlet)The four equivalent protons on the central phenyl ring. A singlet indicates successful 1,4-disubstitution.
Methylene Protons~4.6 ppm (singlet)The four equivalent protons of the two -O-CH₂- groups.
Carboxylic Acid>10 ppm (broad singlet)The two acidic protons. This peak will disappear upon shaking the sample with D₂O.
¹³C NMR Carbonyl Carbon~170-175 ppmCarboxylic acid C=O group.
Aromatic C-O~152 ppmAromatic carbons directly attached to the ether oxygen.
Aromatic C-H~116 ppmAromatic carbons bonded to hydrogen.
Methylene Carbon~65 ppm-O-CH₂- carbon.
FT-IR O-H Stretch2500-3300 cm⁻¹ (very broad)Characteristic broad absorption for a carboxylic acid O-H bond due to hydrogen bonding.
C=O Stretch~1700-1750 cm⁻¹ (strong, sharp)Carbonyl stretch of the carboxylic acid.
C-O Stretch~1230 cm⁻¹ (strong)Asymmetric C-O-C ether stretch.

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆, D₂O with base).

Q7: My melting point is sharp but lower than the literature value. What does this imply?

Answer: A sharp melting point typically indicates a pure substance. However, if it is significantly lower than the value reported in the literature, it could suggest the presence of a specific, co-crystallizing impurity. Alternatively, it may indicate that you have synthesized a different but related compound. Re-examine your spectral data (NMR, IR, MS) carefully to ensure the structure is correct. If the structure is confirmed, a final recrystallization step is warranted to remove any remaining impurities.

Visual Workflows and Diagrams

General Troubleshooting Workflow

start Synthesis Issue low_yield Low Yield / No Reaction start->low_yield dark_color Dark Reaction Color start->dark_color impurity Impure Product (NMR/TLC) start->impurity cause1 Insufficient Base/ Reagent low_yield->cause1 cause2 Oxidation of Hydroquinone dark_color->cause2 cause3 Mono-substitution impurity->cause3 cause4 Poor Purification impurity->cause4 sol1 Check Stoichiometry (>2.2 eq Base/Halo-acid) Increase Temp/Time cause1->sol1 sol2 Use Inert Atmosphere (N2/Ar) Degas Solvents cause2->sol2 sol3 Ensure >2 eq Reagents Monitor by TLC cause3->sol3 sol4 Recrystallize from Water Wash with Cold H2O cause4->sol4 cluster_reactants Reactants cluster_products Products HQ Hydroquinone Intermediate Mono-substituted Intermediate HQ->Intermediate + 1 eq. CA + 1 eq. Base CA 2 eq. Chloroacetic Acid Base 2 eq. NaOH DP Desired Product 1,4-Phenylenedioxydiacetic Acid MP Byproduct 2-(4-hydroxyphenoxy)acetic acid Intermediate->DP + 1 eq. CA + 1 eq. Base Intermediate->MP Incomplete Reaction (Work-up)

Caption: Reaction pathway showing the desired product and byproduct.

References

  • BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • PubChem. 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information.
  • Organic Syntheses. Phenylacetic acid. Organic Syntheses Procedure.
  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • ChemicalBook. 1,4-Phenylenediacetic acid(7325-46-4) IR Spectrum.
  • Cayman Chemical. 1,4-Phenylenediacetic Acid (CAS 7325-46-4).
  • Google Patents. Method for recovering and purifying phenylacetic acid.

Sources

Technical Support Center: Optimizing 1,4-Phenylenedioxydiacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,4-phenylenedioxydiacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this important bifunctional linker molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of 1,4-phenylenedioxydiacetic acid, also known as hydroquinone-O,O'-diacetic acid, is most commonly achieved via a double Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of hydroquinone with an acetic acid derivative, typically chloroacetic acid or its ester, in the presence of a base. While straightforward in principle, the difunctional nature of hydroquinone presents unique challenges in achieving high yields and purity.

Reaction Overview: Williamson Ether Synthesis

The core transformation involves the deprotonation of hydroquinone's hydroxyl groups to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Hydroquinone Hydroquinone Phenoxide Hydroquinoxide Dianion Hydroquinone->Phenoxide 2 eq. Base Base Base (e.g., NaOH) Phenoxide_Node Hydroquinoxide Dianion Alkylating_Agent 2 eq. Chloroacetic Acid Product 1,4-Phenylenedioxydiacetic Acid Alkylating_Agent->Product Phenoxide_Node->Product

Caption: General mechanism for 1,4-phenylenedioxydiacetic acid synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My yield of 1,4-phenylenedioxydiacetic acid is consistently low. What are the common causes?

Answer: Low yields can stem from several factors, often related to incomplete reaction, side reactions, or product loss during workup.[3] Here is a systematic approach to diagnosing the issue:

  • Incomplete Deprotonation: The first step, the deprotonation of hydroquinone, is critical. Hydroquinone has two pKa values (pKa1 ≈ 9.9, pKa2 ≈ 11.6).[4] A base that is not strong enough or is used in insufficient stoichiometric amounts will lead to a mixture of unreacted hydroquinone, the mono-phenoxide, and the desired di-phenoxide.

    • Solution: Ensure you are using at least two equivalents of a strong base like sodium hydroxide (NaOH) for every equivalent of hydroquinone to drive the equilibrium towards the dianion.

  • Oxidation of Hydroquinone: Hydroquinone and its phenoxide intermediates are highly susceptible to oxidation, especially under basic conditions, which leads to the formation of p-benzoquinone and other colored polymeric impurities.[4] This is often indicated by the reaction mixture turning dark brown or black.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3] The use of a small amount of a reducing agent like sodium sulfite or sodium dithionite can also mitigate oxidation.

  • Formation of Mono-alkylated Byproduct: A significant byproduct is often 4-hydroxyphenoxyacetic acid, the result of only one hydroxyl group reacting.[1]

    • Solution: Ensure correct stoichiometry (at least 2 equivalents of the alkylating agent). The slow, portion-wise addition of the alkylating agent to the hydroquinoxide solution can sometimes favor di-substitution. However, ensuring complete dianion formation with sufficient base is the most critical factor.

  • Sub-optimal Reaction Temperature: Higher temperatures can favor elimination side reactions if using alkyl halides, though this is less of a concern with chloroacetic acid.[3] More importantly for this synthesis, high temperatures can accelerate the decomposition and oxidation of hydroquinone.

    • Solution: Maintain a moderate reaction temperature. Gentle reflux is often sufficient. Monitor the reaction progress to avoid unnecessarily long heating times.

G Start Low Yield Observed Check_Base Check Base Stoichiometry (>= 2 eq. NaOH?) Start->Check_Base Check_Atmosphere Check Reaction Atmosphere (Inert Gas Used?) Check_Base->Check_Atmosphere Yes Sol_Base Action: Increase base to 2.1-2.2 equivalents. Check_Base->Sol_Base No Check_Temp Review Reaction Temperature (Too High?) Check_Atmosphere->Check_Temp Yes Sol_Atmosphere Action: Purge with N2/Ar. Consider adding Na2SO3. Check_Atmosphere->Sol_Atmosphere No Check_Workup Analyze Workup Procedure (Product Loss?) Check_Temp->Check_Workup No Sol_Temp Action: Lower temperature. Monitor via TLC. Check_Temp->Sol_Temp Yes Sol_Workup Action: Optimize pH for precipitation. Wash with minimal cold solvent. Check_Workup->Sol_Workup Yes End Yield Improved Check_Workup->End No Sol_Base->End Sol_Atmosphere->End Sol_Temp->End Sol_Workup->End

Caption: Troubleshooting workflow for low product yield.

Question: My final product is discolored (tan, brown, or pink). What causes this and how can I purify it?

Answer: Discoloration is almost always due to the oxidation of unreacted or partially reacted hydroquinone.[4]

  • Prevention: The best strategy is prevention. As mentioned, using an inert atmosphere is highly effective. Ensure the hydroquinone starting material is of high purity and has not already started to oxidize (it should be white to off-white).

  • Purification:

    • Activated Carbon (Charcoal) Treatment: After the reaction is complete and neutralized, but before final precipitation, the aqueous solution of the sodium salt can be treated with activated carbon. Heat the solution gently with a small amount of charcoal, then filter it while hot through a bed of celite to remove the charcoal and adsorbed impurities.

    • Recrystallization: The crude, isolated diacid can be recrystallized. Water or a mixed solvent system like ethanol/water is often effective. The product is sparingly soluble in cold water but more soluble in hot water. Dissolve the crude product in a minimum amount of boiling water, optionally perform a hot filtration if impurities are present, and then allow it to cool slowly to form pure crystals.

Question: TLC analysis shows two spots close together even after prolonged reaction time. What are they?

Answer: Assuming your starting materials are consumed, the two spots are very likely your desired product, 1,4-phenylenedioxydiacetic acid, and the mono-substituted intermediate, 4-hydroxyphenoxyacetic acid.[1] The intermediate is more polar due to the free phenolic hydroxyl group and will typically have a lower Rf value than the di-substituted product on silica gel plates. This indicates an incomplete reaction on one of the phenolic sites, likely due to insufficient base or alkylating agent, or non-optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for this synthesis?

A1: Strong bases are required to fully deprotonate the weakly acidic phenolic hydroxyl groups.

  • Sodium Hydroxide (NaOH): This is the most common and cost-effective choice. It is strong enough to generate the dianion and is typically used in aqueous solutions.

  • Potassium Carbonate (K₂CO₃): While a weaker base than NaOH, K₂CO₃ is often used in polar aprotic solvents like DMF or acetonitrile, particularly when using an alkylating ester.[3][5] It is less aggressive and can sometimes lead to cleaner reactions, though reaction times may be longer. For the di-alkylation of hydroquinone, NaOH is generally more reliable to ensure complete deprotonation.

Q2: Should I use water or a polar aprotic solvent?

A2: The choice of solvent is critical and depends on the chosen reagents.

  • Water: When using hydroquinone and chloroacetic acid with NaOH, water is an excellent solvent. It readily dissolves the sodium salt of chloroacetic acid and the sodium hydroquinoxide intermediate. The final product's sodium salt is also water-soluble, allowing for easy filtration of insoluble impurities and subsequent precipitation by acidification.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are preferred when using an alkylating ester (like ethyl chloroacetate) and a weaker base (like K₂CO₃).[3] These solvents are effective at solvating the cations, leaving a more "naked" and reactive phenoxide anion, which can accelerate the SN2 reaction.

ParameterAqueous System (NaOH)Aprotic System (K₂CO₃)Rationale
Base Sodium HydroxidePotassium CarbonateNaOH is strong enough for full deprotonation in water. K₂CO₃ works well in aprotic solvents.[3]
Alkylating Agent Chloroacetic AcidEthyl ChloroacetateChloroacetic acid is used as its sodium salt in water. The ester is more soluble in organic solvents.
Pros Economical, simple workupCan be cleaner, faster SN2 kineticsWater is a green and inexpensive solvent. Aprotic solvents enhance nucleophilicity.
Cons Risk of hydroquinone oxidationSolvents are more expensive/toxicBasic aqueous solutions can promote oxidation.[4] Anhydrous conditions may be required.

Q3: Is it better to use chloroacetic acid or ethyl chloroacetate as the alkylating agent?

A3: Both can be effective, but the choice impacts the overall process.

  • Chloroacetic Acid: Using the acid directly with NaOH in water is a very direct route. The reaction yields the disodium salt of the final product. A simple acidification step then precipitates the desired 1,4-phenylenedioxydiacetic acid.[6] This avoids a separate hydrolysis step.

  • Ethyl Chloroacetate: Using the ester requires a subsequent hydrolysis step to convert the diethyl ester product into the diacid.[1] This adds an extra step to the synthesis but can be advantageous if a non-aqueous system is preferred to minimize side reactions like oxidation. The reaction of hydroquinone with ethyl chloroacetate has been reported.[1]

Experimental Protocol: Synthesis from Hydroquinone and Chloroacetic Acid

This protocol is a generalized procedure and may require optimization. Safety Note: Chloroacetic acid is toxic and corrosive. Sodium hydroxide is highly caustic. Handle all reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • Hydroquinone (1.0 eq)

  • Sodium Hydroxide (2.2 eq)

  • Monochloroacetic Acid (2.1 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium hydroxide (2.2 eq) in deionized water.

  • Formation of Hydroquinoxide: Add hydroquinone (1.0 eq) to the stirred NaOH solution. The mixture may warm up. Stir under a nitrogen atmosphere until all the hydroquinone has dissolved to form a clear solution of the disodium hydroquinoxide.

  • Preparation of Alkylating Agent: In a separate beaker, carefully dissolve monochloroacetic acid (2.1 eq) in a minimal amount of deionized water and neutralize it by slowly adding a solution of NaOH (2.1 eq in water). This pre-forms sodium chloroacetate.

  • Alkylation Reaction: Gently heat the hydroquinoxide solution to 80-90 °C. Add the sodium chloroacetate solution dropwise to the flask over 30-45 minutes. After the addition is complete, maintain the reaction at reflux (around 100-105 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The solution should contain the disodium salt of 1,4-phenylenedioxydiacetic acid.

    • (Optional Decolorization) If the solution is darkly colored, add a small amount of activated carbon, heat to 60-70 °C for 15 minutes, and then filter the hot solution to remove the carbon.

    • Transfer the solution to a beaker and cool it in an ice bath.

    • Slowly add concentrated HCl with vigorous stirring until the pH of the solution is ~1-2. A voluminous white precipitate of 1,4-phenylenedioxydiacetic acid will form.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl).

    • Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from hot water if necessary.

References

  • Murray, J. V., & Cloke, J. B. (1934). The Reaction of Hydroquinone with Ethyl Chloroacetate. Journal of the American Chemical Society, 56(12), 2749-2751. [Link]

  • Google Patents. (1984).
  • Duan, H. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • YouTube. (2021). Expt 04: Hydroquinone to 2,5-dihydroxy acetophenone via Hydroquinone diacetate. [Link]

  • Sciencemadness.org. (2015). Diphenyl Ether From Phenol?[Link]

  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • ResearchGate. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Google Patents. (1984).
  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. [Link]

  • INCHEM. (1994). Hydroquinone (EHC 157, 1994). [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Google Patents. (2011). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Google Patents. (2013).
  • Google Patents. (1983). US4400537A - Process for 1,4-phenylenediamine.
  • National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

  • MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

Sources

Technical Support Center: Crystallization of 2,2'-(1,4-phenylenebis(oxy))diacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2,2'-(1,4-phenylenebis(oxy))diacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this flexible dicarboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to achieve high-quality crystals consistently.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 2,2'-(1,4-phenylenebis(oxy))diacetic acid, offering causative explanations and actionable protocols.

Issue 1: "Oiling Out" or Liquid-Liquid Phase Separation

Question: My compound separates from the solution as an oil instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase. This is often observed with molecules like 2,2'-(1,4-phenylenebis(oxy))diacetic acid due to its conformational flexibility and the presence of multiple hydrogen bonding sites, which can sometimes hinder the orderly arrangement into a crystal lattice. Oiling out can be caused by several factors, including excessively high supersaturation, a large difference in polarity between the solute and the solvent, or the presence of impurities that disrupt crystallization.

Causality: The flexible ether linkages in the molecule allow for a wide range of conformations in solution. At high supersaturation levels, the molecules may aggregate in a disordered, liquid-like state before they have sufficient time to orient themselves into a stable crystal lattice. This is a kinetically driven process that competes with the thermodynamically favored crystallization.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Decrease the rate of cooling to allow the solution to reach supersaturation more gradually. A slower approach to the saturation point provides more time for molecules to arrange correctly.

    • Controlled Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.

  • Solvent System Optimization:

    • Select a "Less Good" Solvent: A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. If the compound is too soluble, it can lead to oiling out upon cooling.

    • Use a Co-solvent System: A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can help modulate the solubility profile. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity is observed. Reheat to clarify and then cool slowly.

  • Seeding:

    • Introduce a small amount of pre-existing, high-quality crystals (seed crystals) of 2,2'-(1,4-phenylenebis(oxy))diacetic acid into the solution just as it becomes saturated or slightly supersaturated. Seed crystals provide a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.

Workflow for Mitigating "Oiling Out":

G start Oiling Out Observed reduce_ss Reduce Supersaturation Rate (Slower Cooling / Controlled Anti-Solvent Addition) start->reduce_ss solvent_opt Optimize Solvent System (Use 'less good' solvent or co-solvent) reduce_ss->solvent_opt If still oiling out seeding Introduce Seed Crystals solvent_opt->seeding If still oiling out success Crystals Formed Successfully seeding->success Problem Resolved failure Oiling Out Persists seeding->failure If problem persists re_evaluate Re-evaluate Purification and Compound Purity failure->re_evaluate

Caption: Decision tree for troubleshooting "oiling out".

Issue 2: Poor Crystal Quality (Fine Needles, Aggregates, or Small Crystals)

Question: I am getting crystals, but they are very fine needles that are difficult to handle and filter, or they form large aggregates. How can I improve the crystal habit?

Answer:

The formation of fine needles or aggregates is often a result of rapid crystal nucleation and growth, which is typically driven by high supersaturation. While needles are a common morphology for this compound, their aspect ratio can often be improved.[1] The goal is to shift the crystallization process from being dominated by nucleation to being dominated by crystal growth.

Causality: High supersaturation leads to a high nucleation rate, resulting in the formation of many small crystals. These small crystals may then grow rapidly in one dimension to form needles or clump together to form aggregates. The crystal habit is also influenced by the solvent, as solvent molecules can selectively adsorb to different crystal faces and inhibit or promote growth in specific directions.

Troubleshooting Protocol:

  • Control Supersaturation:

    • Decrease Cooling Rate: A slower cooling profile will reduce the level of supersaturation and favor the growth of existing crystals over the formation of new nuclei.

    • Use a Solvent with Moderate Solubility: Choose a solvent where the solubility of 2,2'-(1,4-phenylenebis(oxy))diacetic acid is not excessively high when hot, and not completely insoluble when cold. This provides a wider metastable zone to work within.

  • Solvent Selection:

    • Systematic Solvent Screening: Experiment with a range of solvents with varying polarities. For aromatic dicarboxylic acids, solvents like ethanol, acetone, or mixtures such as toluene/methanol can be effective.[2] A known successful recrystallization has been reported using ethanol, which yielded colorless needles.[1]

    • Consider Solvent-Molecule Interactions: Solvents that can interact with the carboxylic acid groups or the phenyl ring through hydrogen bonding or π-stacking can influence the crystal habit.

  • Stirring/Agitation:

    • Gentle stirring can help to maintain a homogenous solution and prevent the formation of large aggregates. However, vigorous stirring can sometimes lead to secondary nucleation and the formation of smaller crystals. The optimal stirring rate should be determined empirically.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemPolarity IndexBoiling Point (°C)Rationale
Ethanol4.378Known to produce needle-like crystals of a derivative.[1] Good for compounds with hydrogen bonding capabilities.
Acetone5.156A polar aprotic solvent that can be effective for dicarboxylic acids.
Water10.2100The compound has low water solubility; can be used in a co-solvent system (e.g., with ethanol or acetone) or for pH-controlled crystallization.
Toluene/Methanol2.4 / 5.1VariableA nonpolar/polar mixture can provide fine control over solubility.
Ethyl Acetate4.477A moderately polar solvent often used for recrystallization of organic acids.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent for the recrystallization of 2,2'-(1,4-phenylenebis(oxy))diacetic acid?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general "like dissolves like" principle can be a starting point. Given the presence of polar carboxylic acid groups and a relatively nonpolar aromatic core, a solvent of intermediate polarity is often a good choice. A systematic approach is recommended:

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Evaluate Crystal Formation on Cooling: If the compound dissolves when hot, allow the solution to cool to see if crystals form.

  • Consider Co-solvent Systems: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve the compound in a "good" solvent and add a "poor" solvent until the solution becomes turbid.

Solvent Selection Workflow:

Caption: A workflow for systematic solvent selection.

Q2: How does pH affect the crystallization of 2,2'-(1,4-phenylenebis(oxy))diacetic acid?

A2: The pH of the crystallization medium can significantly impact the solubility and crystal form of 2,2'-(1,4-phenylenebis(oxy))diacetic acid due to its two carboxylic acid groups.

  • Low pH (Acidic): At a pH well below the pKa of the carboxylic acid groups (typically around 3-5 for aromatic carboxylic acids), the compound will be in its neutral, protonated form. This form is generally less soluble in aqueous solutions, which can be advantageous for crystallization from aqueous co-solvent systems. Acidifying a basic solution of the compound is a common method to induce crystallization.[1]

  • High pH (Basic): At a pH above the pKa values, the carboxylic acid groups will be deprotonated, forming a carboxylate salt. These salts are typically much more soluble in aqueous solutions, and crystallization is unlikely to occur. This property can be used for purification by extraction.[2]

Practical Implication: If you are crystallizing from a protic solvent system (e.g., ethanol/water), ensuring the pH is acidic can promote the crystallization of the neutral acid form. For purification, the compound can be dissolved in a dilute aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[2]

Q3: Can polymorphism be an issue with this compound?

A3: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a potential issue for flexible molecules like 2,2'-(1,4-phenylenebis(oxy))diacetic acid. Different polymorphs can have different physical properties, including solubility, melting point, and stability.

Controlling Polymorphism:

  • Solvent Choice: The solvent used for crystallization can have a significant influence on which polymorph is obtained.

  • Cooling Rate: The rate of cooling can affect whether a metastable or stable polymorph is formed. Slower cooling generally favors the formation of the most stable polymorph.

  • Temperature: The crystallization temperature can also dictate the resulting polymorphic form.

It is crucial to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.

References

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Wang, J.-G., Yan, P., Zhong, C.-j., & Yu, G.-z. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3470. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Phenylenedioxydiacetic acid. PubChem. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023, December 29). Hydroquinone. [Link]

  • Zahid, M., Grampp, G., Mansha, A., & Asim, S. (2014). pKa and pKa* values of hydroquinone and cyano-substituted hydroquinone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Investigation of the adductive crystallizations of aromatic dicarboxylic acids in organic solvents. Retrieved January 16, 2026, from [Link]

  • Wang, J.-G., Yan, P., Zhong, C.-j., & Yu, G.-z. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. ResearchGate. [https://www.researchgate.net/publication/235334237_22'4-Acetyl-13-phenylenebisoxy]diacetic_acid]([Link])

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Global Substance Registration System. (n.d.). HYDROQUINONE-O,O-DIACETIC ACID. Retrieved January 16, 2026, from [Link]

  • Tykwińska, M., Cysewski, P., & Jeliński, T. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. PloS one, 12(3), e0174119. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved January 16, 2026, from [Link]

  • Li, H., Yang, G., Wang, Y., & Li, Y. (2009). 2,2′-(p-Phenylenedithio)diacetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1206. [Link]

  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • Wang, J.-G., Yan, P., Zhong, C.-j., & Yu, G.-z. (2012). 2,2′-[4-Acetyl-1,3-phenyl-enebis(-oxy)]diacetic Acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3470. [Link]

  • Nawaz, M. R., Ali, Q., Shah, M. R., & Singh, K. (2008). Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1909. [Link]

Sources

Technical Support Center: Purification of Crude 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,4-phenylenedioxydiacetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. Here, we provide in-depth, field-proven answers to common challenges encountered during its purification, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,4-phenylenedioxydiacetic acid, primarily focusing on recrystallization, the most common and effective method.

Question 1: I performed a recrystallization, but my final yield is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization and typically points to one of several experimental factors. The key is to ensure the solution is saturated when hot and supersaturated when cold.

Causality & Solution:

  • Excess Solvent: The most common reason for low yield is using too much recrystallization solvent. 1,4-Phenylenedioxydiacetic acid, like many dicarboxylic acids, will have some solubility even in a "poor" cold solvent. An excessive volume of solvent will keep a significant portion of your product dissolved even after cooling, which is then lost during filtration.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture, waiting for it to return to a boil after each addition, until the solid just dissolves.[1][2]

  • Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost on the filter paper.

    • Solution: To prevent this, add a small excess of hot solvent (an extra 5-10% by volume) just before performing the hot filtration. This keeps the solution slightly below its saturation point. After filtration, you can boil off this excess solvent to return the solution to its saturation point before cooling.[3]

  • Inappropriate Solvent Choice: The ideal solvent is one in which the target compound has high solubility at high temperatures and very low solubility at low temperatures.[2] If the compound is moderately soluble at cold temperatures, your recovery will be poor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to identify the optimal one. Polar protic solvents like water or ethanol/water mixtures are often good starting points for dicarboxylic acids.[3][4]

  • Cooling Rate Too Rapid: While it may not drastically reduce the total crystalline mass, crash cooling (e.g., plunging a hot flask directly into an ice bath) can trap impurities and lead to fine, difficult-to-filter crystals, which can reduce the isolated yield.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, then place it in an ice bath to maximize precipitation.[1]

Question 2: My purified 1,4-phenylenedioxydiacetic acid is still yellow or brown. How can I remove colored impurities?

Answer:

Persistent color in the product indicates the presence of highly conjugated organic impurities that are co-crystallizing with your product. These are often byproducts from the synthesis, such as fluorenones or other oxidation products, which can be intensely colored.[5]

Causality & Solution:

Colored impurities are typically large, flat molecules with extensive pi-systems that adsorb strongly onto the surfaces of growing crystals. They can be effectively removed using activated charcoal (decolorizing carbon).

  • Mechanism: Activated charcoal has a very high surface area with a network of pores that readily adsorb large, non-polar, and colored molecules from the solution, while leaving the smaller, more polar 1,4-phenylenedioxydiacetic acid molecules free in the solvent.

  • Detailed Protocol:

    • Dissolve your crude product in the minimum amount of hot recrystallization solvent as usual.

    • Cool the solution slightly below its boiling point to prevent violent frothing.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight – just enough to cover the tip of a spatula). Adding too much will adsorb your product and reduce the yield.

    • Bring the mixture back to a boil for a few minutes to ensure maximum adsorption.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing in the funnel. Pre-heating the funnel and receiving flask with hot solvent vapor is highly recommended.

    • Allow the now colorless filtrate to cool and crystallize as normal.

Question 3: My solution has cooled, but no crystals have formed. What should I do?

Answer:

The failure to crystallize upon cooling indicates that you have a supersaturated solution that is reluctant to nucleate. Crystal formation requires both supersaturation and a nucleation event (the initial formation of a small seed crystal).

Causality & Solution:

If nucleation doesn't occur spontaneously, it must be induced. Here are three effective techniques, in order of preference:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a high-energy surface that acts as a template for crystal nucleation. Often, you will see crystals begin to form along the scratch mark.

  • Seeding: If you have a small crystal of pure 1,4-phenylenedioxydiacetic acid from a previous batch, add it to the cold solution. This "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization.

  • Reducing Solvent Volume: It's possible you added slightly too much solvent, and the solution is not sufficiently supersaturated even when cold. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt to cool it again.

  • Using an Anti-Solvent: If you are using a good solvent like ethanol, you can try adding a "poor" solvent (an "anti-solvent") in which your compound is insoluble, such as water or hexane, dropwise until the solution becomes cloudy (the "cloud point").[1] This indicates saturation has been reached. Gently heat to redissolve the cloudiness and then cool. This technique is known as mixed-solvent recrystallization.

Question 4: My product "oiled out" instead of forming crystals. How do I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of an impure solute mixture).

Causality & Solution:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of your product, making it more likely to oil out.

    • Solution: Try a preliminary purification step. An acid-base extraction is often effective for carboxylic acids.[4] Dissolve the crude material in a dilute base (like NaOH or NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the cleaner acid, which can then be recrystallized.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be too high, exceeding the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point. For example, if you used water (BP 100 °C) and the product oiled out, try an ethanol/water mixture, which will have a lower boiling point.[1][6]

  • Solution Cooled Too Quickly: Rapid cooling can cause the solute concentration to increase so quickly that it doesn't have time to form an ordered crystal lattice, separating as a disordered liquid instead.

    • Solution: After dissolving the solute in the hot solvent, allow it to cool much more slowly. Insulating the flask with glass wool or paper towels can help. If it still oils out, try reheating the solution to redissolve the oil, then add a small amount of additional solvent before attempting the slow cooling again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,4-phenylenedioxydiacetic acid? A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the Williamson ether synthesis between hydroquinone and a haloacetic acid (like chloroacetic acid) under basic conditions. Potential impurities include:

  • Unreacted Starting Materials: Residual hydroquinone or haloacetic acid.

  • Mono-substituted Product: 2-(4-hydroxyphenoxy)acetic acid, where only one of the phenolic hydroxyls has reacted.

  • Polymeric Byproducts: Ether linkages forming between multiple hydroquinone units.

  • Salts: Inorganic salts from the reaction (e.g., NaCl) if not properly washed.

Q2: What is the best recrystallization solvent for 1,4-phenylenedioxydiacetic acid? A2: Due to its two carboxylic acid groups and ether linkages, 1,4-phenylenedioxydiacetic acid is a polar molecule. The best solvents are typically polar protic solvents.

  • Water is a good first choice due to its high polarity and ability to form hydrogen bonds. The solubility is expected to be low in cold water and significantly higher in hot water.

  • Ethanol/Water Mixtures: This is an excellent and highly tunable solvent system. Dissolve the crude solid in hot ethanol (the "good" solvent) and add hot water (the "poor" solvent or anti-solvent) until the solution becomes turbid. Add a few drops of ethanol to clarify and then cool.[1]

  • Acetic Acid: Can be effective but is more difficult to remove completely from the final product.

Q3: Can I use methods other than recrystallization? A3: Yes, while recrystallization is often the most practical method, other techniques can be used, especially for difficult separations or to achieve very high purity.

  • Acid-Base Extraction: As mentioned in the troubleshooting section, this is a powerful technique to separate acidic products from neutral or basic impurities.[4]

  • Sublimation: This can be effective for removing non-volatile or ionic impurities, provided the compound has a sufficiently high vapor pressure below its melting point.[3]

  • Preparative Chromatography: For analytical-grade purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with a mobile phase like acetonitrile/water with an acid modifier (e.g., formic acid) can be employed.[3]

Q4: What are the primary safety precautions when handling 1,4-phenylenedioxydiacetic acid? A4: According to safety data sheets, 1,4-phenylenedioxydiacetic acid is classified as a skin and eye irritant.[4][7] Always handle this chemical with appropriate personal protective equipment (PPE).

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[4]

Detailed Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol provides a step-by-step guide for a robust and reliable purification of 1,4-phenylenedioxydiacetic acid.

1. Dissolution: a. Place 5.0 g of crude 1,4-phenylenedioxydiacetic acid into a 250 mL Erlenmeyer flask. b. Add a magnetic stir bar or a few boiling chips. c. Add approximately 40 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. d. Continue adding hot ethanol in small portions until the solid is completely dissolved. Note the total volume of ethanol used.

2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool for a minute. b. Add ~100 mg of activated charcoal to the solution. c. Reheat the mixture to boiling for 5 minutes.

3. Hot Filtration (Required if charcoal was used, otherwise optional): a. Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper. b. Place the receiving Erlenmeyer flask on the hot plate and bring a small amount of solvent to a boil in it to fill the flask with hot vapor. c. Quickly pour the hot solution through the fluted filter paper. If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve it.

4. Crystallization: a. Reheat the clear filtrate to boiling. b. Slowly add hot deionized water dropwise from a Pasteur pipette until the solution becomes persistently cloudy. c. Add a few drops of hot ethanol to make the solution clear again. d. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. e. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing: a. Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of cold 50:50 ethanol/water mixture to seal it. b. Turn on the vacuum and pour the cold crystal slurry into the funnel. c. Use a spatula to transfer any remaining crystals. d. Wash the crystals on the filter with two small portions of ice-cold 50:50 ethanol/water. This removes soluble impurities adhering to the crystal surfaces. e. Break the vacuum before adding the wash solvent each time, then reapply the vacuum to pull the solvent through.

6. Drying: a. Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. b. Transfer the crystals to a pre-weighed watch glass and spread them out. c. Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a moderate temperature (e.g., 60 °C).

Data Presentation & Visualization

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization. The following table provides guidance on common solvents. Empirical testing is always necessary.

Solvent ClassExample SolventsSuitability for 1,4-Phenylenedioxydiacetic AcidRationale
Polar Protic Water, Ethanol, Methanol, Acetic AcidExcellent Candidates The dicarboxylic acid functionality allows for strong hydrogen bonding with these solvents. Solubility is expected to increase significantly with temperature.[3]
Polar Aprotic Acetone, Ethyl Acetate, DMFGood to Moderate Candidates These solvents can dissolve the compound, but the difference in solubility between hot and cold may be less pronounced than with protic solvents. DMF is a very strong solvent and may be hard to remove.[8]
Non-Polar Hexane, Toluene, DichloromethanePoor Primary Solvents Due to the high polarity of the target molecule, it is unlikely to dissolve in these solvents. However, they are excellent choices as the "poor" solvent (anti-solvent) in a mixed-solvent system.[3]
Purification Workflow Diagram

This diagram illustrates the decision-making process during the recrystallization of 1,4-phenylenedioxydiacetic acid.

PurificationWorkflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_charcoal Add Activated Charcoal & Reheat check_color->add_charcoal Yes cool Cool Slowly to Room Temperature check_color->cool No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath check_crystals Crystals Formed? ice_bath->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No vacuum_filter Vacuum Filtration check_crystals->vacuum_filter Yes induce->ice_bath wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Decision workflow for the recrystallization of 1,4-phenylenedioxydiacetic acid.

Conceptual Diagram of Recrystallization

This diagram shows how impurities are separated during the purification process.

RecrystallizationConcept cluster_0 Step 1: Hot Saturated Solution cluster_1 Step 2: After Hot Filtration cluster_2 Step 3: After Cooling & Filtration A Product A1 Product B Soluble Impurity B1 Soluble Impurity C Insoluble Impurity C->B1 Hot Filtration Removes A2 Pure Crystals (Solid) A1->A2 Crystallizes Out B2 Soluble Impurity (in Filtrate) B1->B2 Stays in Solution

Caption: Conceptual separation of impurities via recrystallization.

References

  • Mazzoni, G., et al. Process for the purification of aromatic carboxylic acids. U.S. Patent 6,833,472B2, filed May 16, 2002, and issued December 21, 2004.
  • Reddit. What's the best solvent to remove these crystals and recrystallize it? r/chemistry. 2024. Available from: [Link].

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link].

  • Lai, T.L. Without distillation, is there any way to selectively remove a dicarboxylic acid from its mixture with monocarboxylic acid? ResearchGate. 2025. Available from: [Link].

  • Lee, B., et al. Method of purifying aromatic dicarboxylic acids. European Patent EP1091922B1, filed August 26, 1999, and issued April 11, 2001.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].

  • National Center for Biotechnology Information. 1,4-Phenylenedioxydiacetic acid. PubChem Compound Database. Available from: [Link].

  • Unknown. recrystallization-2.doc.pdf. Available from: [Link].

  • Unknown. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available from: [Link].

  • Unknown. Crystallization Solvents.pdf. Available from: [Link].

  • Adams, R. and Thal, A.F. Phenylacetic acid. Organic Syntheses Procedure. Available from: [Link].

  • Fischer, R., et al. Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S. Patent 5,698,735A, filed March 29, 1996, and issued December 16, 1997.
  • ResearchGate. Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. Available from: [Link].

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link].

  • IUPAC. SOLUBILITY DATA SERIES. Volume 19. Available from: [Link].

  • ResearchGate. Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Available from: [Link].

  • Beller, M., et al. Process for synthesizing phenylacetic acid by carbonylation of toluene. U.S. Patent Application US20130303798A1, filed May 11, 2012.
  • Chandler, J.L. Process for 1,4-phenylenediamine. U.S. Patent 4,400,537A, filed December 29, 1980, and issued August 23, 1983.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link].

  • Reppe, W., et al. Elimination of color-forming impurities from 1, 4-butanediol. U.S. Patent 2,768,214A, filed October 23, 1956.

Sources

Technical Support Center: Synthesis of 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-phenylenedioxydiacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of this synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of 1,4-phenylenedioxydiacetic acid, structured to provide direct solutions and preventative strategies.

General & Mechanistic Questions

Q1: What is the fundamental reaction mechanism for the synthesis of 1,4-phenylenedioxydiacetic acid?

A1: The synthesis is a classic example of the Williamson ether synthesis .[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves two key steps:

  • Deprotonation: The phenolic hydroxyl groups of hydroquinone are deprotonated by a strong base (e.g., sodium hydroxide, potassium hydroxide) to form the hydroquinone dianion. This dianion is a much stronger nucleophile than the neutral hydroquinone molecule.

  • Nucleophilic Attack: The hydroquinone dianion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid (or its ester). This attack displaces the chloride leaving group, forming a new carbon-oxygen ether bond. This occurs sequentially at both phenoxide positions.

G HQ Hydroquinone Dianion Hydroquinone Dianion (Nucleophile) HQ->Dianion Step 1: Deprotonation Base 2 NaOH (Base) Base->Dianion CAA 2 ClCH₂COOH (Chloroacetic Acid) Product_Salt Disodium Salt of Product CAA->Product_Salt Dianion->Product_Salt Step 2: SN2 Attack Final_Product 1,4-Phenylenedioxydiacetic Acid Product_Salt->Final_Product Step 3: Workup Acid 2 H⁺ (Acidification) Acid->Final_Product

Caption: General workflow for the synthesis of 1,4-phenylenedioxydiacetic acid.

Troubleshooting: Low Yield & Side Reactions

Q2: My reaction mixture turned dark brown or black shortly after adding the base. What caused this, and is the reaction salvageable?

A2: This is a very common issue caused by the oxidation of hydroquinone . Under the strongly alkaline conditions required for deprotonation, hydroquinone is extremely susceptible to oxidation by atmospheric oxygen, forming p-benzoquinone and other colored polymeric species.[4] This side reaction consumes your starting material and introduces impurities.

  • Causality: The hydroquinone dianion is electron-rich and readily loses electrons to an oxidant, most commonly dissolved O₂ in the solvent. This process is often catalyzed by trace metal ions.[4]

  • Prevention & Solution:

    • Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent (by sparging with N₂ or using freeze-pump-thaw cycles) and maintaining a positive pressure of inert gas throughout the reaction.

    • Order of Addition: Add the hydroquinone to the basic solution, rather than adding base to the hydroquinone. This ensures the hydroquinone is in a reducing environment as it deprotonates.

    • Salvage: While difficult, you may be able to isolate some product. The colored impurities can sometimes be removed during workup and purification (e.g., by charcoal treatment), but the yield will be significantly compromised. Prevention is the best strategy.

Q3: My yield is low, and I've isolated a significant amount of a byproduct. What is it likely to be?

A3: The most probable byproduct is the mono-substituted intermediate, 4-hydroxyphenoxyacetic acid .[5] This occurs when only one of the phenolic hydroxyl groups reacts with chloroacetic acid.

  • Causality:

    • Insufficient Base: If less than two full equivalents of base are used, not all of the hydroquinone will be converted to the dianion. The mono-anion is less nucleophilic and may not react completely.

    • Insufficient Chloroacetic Acid: Using less than two equivalents of the alkylating agent will naturally lead to incomplete reaction.

    • Short Reaction Time/Low Temperature: The second alkylation step may be slower than the first. If the reaction is not allowed to proceed to completion, the mono-substituted product will be a major component.

  • Prevention & Solution:

    • Stoichiometry: Use a slight excess of both the base (e.g., 2.1-2.2 equivalents) and chloroacetic acid (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

    • Reaction Conditions: Ensure adequate reaction time and temperature (e.g., refluxing) to facilitate the second substitution.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the mono-substituted intermediate before stopping the reaction.

G cluster_main Troubleshooting Low Yield Start Low Yield Obtained Q_Color Was the mixture dark brown/black? Start->Q_Color Q_Byproduct Is a major byproduct isolated? Q_Color->Q_Byproduct No Cause_Oxidation Probable Cause: Oxidation of Hydroquinone Q_Color->Cause_Oxidation Yes Cause_Mono Probable Cause: Incomplete Reaction (Mono-alkylation) Q_Byproduct->Cause_Mono Yes Cause_Purification Probable Cause: Purification Loss Q_Byproduct->Cause_Purification No Solution_Oxidation Solution: - Use inert atmosphere (N₂/Ar) - Degas solvents Cause_Oxidation->Solution_Oxidation Solution_Mono Solution: - Check stoichiometry (>2 eq. base & CAA) - Increase reaction time/temp - Monitor via TLC Cause_Mono->Solution_Mono Solution_Purification Solution: - Ensure complete precipitation (pH < 2) - Cool thoroughly before filtering - Optimize recrystallization solvent Cause_Purification->Solution_Purification

Sources

Technical Support Center: Controlling Polymorphism in 1,4-Phenylenedioxydiacetic Acid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling polymorphism in 1,4-phenylenedioxydiacetic acid crystals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for crystallization experiments. Here, we synthesize fundamental principles of crystal engineering with practical, field-proven insights to help you navigate the complexities of polymorphic control.

Introduction to Polymorphism in 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid is a molecule of significant interest in the development of coordination polymers and functional materials. Like many organic molecules, it can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph, having a unique arrangement of molecules in the crystal lattice, can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and mechanical strength.[1] Control over the polymorphic outcome is therefore critical for ensuring the reproducibility and performance of the final material.

This guide will address common challenges encountered during the crystallization of 1,4-phenylenedioxydiacetic acid and provide structured methodologies to selectively obtain desired polymorphic forms.

Frequently Asked Questions (FAQs)

FAQ 1: What are the known polymorphs of 1,4-phenylenedioxydiacetic acid and how are they characterized?

While comprehensive public data on all polymorphs of 1,4-phenylenedioxydiacetic acid is emerging, it is common for organic molecules to exhibit multiple crystalline forms. Based on analogous systems and general principles, we can anticipate the existence of at least a stable form and one or more metastable forms. For the purpose of this guide, we will refer to a stable Form II and a metastable Form I , a common scenario for compounds that exhibit polymorphism.

Characterization Techniques:

A combination of analytical techniques is essential for the unambiguous identification of different polymorphs.

Analytical TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Provides a unique fingerprint for each crystalline form based on the diffraction pattern.
Differential Scanning Calorimetry (DSC) Determines melting points and enthalpies of fusion, and can reveal solid-state phase transitions between polymorphs.
Thermogravimetric Analysis (TGA) Assesses thermal stability and can differentiate between anhydrous forms and solvates/hydrates.
Fourier-Transform Infrared (FTIR) Spectroscopy Detects differences in vibrational modes, particularly hydrogen bonding, between polymorphs.
Raman Spectroscopy Complements FTIR and is sensitive to molecular conformations and lattice vibrations.
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive crystal structure of a single polymorph. A known crystal structure for 1,4-phenylenedioxydiacetic acid is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 807752 .[2]
FAQ 2: How does the choice of solvent affect the polymorphic outcome?

The solvent plays a crucial role in determining which polymorph crystallizes.[3] Solvent-solute interactions can influence both the nucleation and growth kinetics of different crystalline forms.

  • Thermodynamic vs. Kinetic Control: In some cases, the choice of solvent can shift the thermodynamic stability of polymorphs. More commonly, the solvent kinetically favors the nucleation of a metastable form.

  • Solvent Polarity and Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with 1,4-phenylenedioxydiacetic acid can stabilize certain molecular conformations in solution, predisposing the system to nucleate a specific polymorph. For instance, protic solvents like ethanol might favor the formation of the stable Form II, while aprotic solvents such as acetone or ethyl acetate could lead to the metastable Form I, especially under rapid cooling.[3]

FAQ 3: What is the role of temperature and cooling rate in controlling polymorphism?

Temperature and cooling rate are critical parameters that dictate the level of supersaturation, which is the driving force for crystallization.[4]

  • High Supersaturation and Rapid Cooling: Generally, high supersaturation, often achieved through rapid cooling, favors the nucleation of metastable polymorphs (Form I).[5] This is because the system has less time to reach its most stable state.

  • Low Supersaturation and Slow Cooling: Conversely, low supersaturation, achieved through slow cooling, allows the system to approach equilibrium, favoring the nucleation and growth of the thermodynamically stable polymorph (Form II).[5]

The relationship between two polymorphs can be either monotropic (one form is always more stable) or enantiotropic (the stability order changes with temperature).[6] Understanding this relationship is key to designing a robust crystallization process.

Troubleshooting Guide

Problem 1: Inconsistent polymorphic form in batch crystallizations.

Possible Cause: Uncontrolled nucleation events due to variations in supersaturation, temperature, or the presence of seed crystals of an undesired polymorph.

Troubleshooting Steps:

  • Implement a Controlled Cooling Profile: Avoid "crash cooling." A linear or staged cooling profile will provide more consistent supersaturation levels.

  • Utilize Seeding: Seeding is a powerful technique to ensure the crystallization of the desired polymorph.[7] Introduce a small quantity of the desired polymorph's crystals (the "seeds") into the supersaturated solution to bypass the stochastic nature of primary nucleation.

  • Ensure Homogeneity: Inadequate mixing can lead to localized high supersaturation, causing the nucleation of metastable forms. Ensure your stirring is sufficient to maintain a uniform temperature and concentration.

Problem 2: Obtaining the metastable form (Form I) when the stable form (Form II) is desired.

Possible Cause: The crystallization is under kinetic control, favoring the faster-nucleating metastable form.

Troubleshooting Steps:

  • Decrease the Cooling Rate: A slower cooling rate will lower the effective supersaturation and provide more time for the system to nucleate the stable form.

  • Increase the Crystallization Temperature: If the polymorphs have an enantiotropic relationship, there may be a transition temperature above which Form II is more stable.

  • Solvent Selection: Switch to a solvent that is known to favor the crystallization of the stable form, such as ethanol.[3]

  • Slurry Conversion: If you have a batch of the metastable Form I, you can perform a solvent-mediated transformation. This involves creating a slurry of Form I in a suitable solvent and stirring it over time. The metastable form will dissolve and the stable Form II will precipitate.

Problem 3: Difficulty in obtaining the metastable form (Form I) for specific applications.

Possible Cause: The system readily crystallizes the stable form due to low supersaturation or the presence of stable form seeds.

Troubleshooting Steps:

  • Increase the Cooling Rate: Employ rapid cooling ("crash cooling") from a high temperature to generate high supersaturation.

  • Use a "Kinetic" Solvent: Select a solvent that kinetically favors the metastable form, such as acetone or ethyl acetate.[3]

  • Antisolvent Addition: Rapidly adding an antisolvent to a solution of 1,4-phenylenedioxydiacetic acid can generate a high level of supersaturation and promote the nucleation of the metastable form.

Problem 4: Poor crystal morphology (e.g., needles, plates) leading to processing issues.

Possible Cause: The crystal habit is influenced by the solvent, impurities, or the cooling rate.

Troubleshooting Steps:

  • Solvent Modification: The interaction of the solvent with different crystal faces can alter the growth rates and thus the crystal habit. Experiment with different solvents or solvent mixtures.

  • Additive Engineering: The presence of small amounts of "tailor-made" additives can selectively adsorb to certain crystal faces, inhibiting their growth and modifying the crystal habit.

  • Optimize Cooling Rate: A slower cooling rate can sometimes lead to more well-defined, equant crystals.

Experimental Protocols

Protocol 1: Selective Crystallization of the Stable Polymorph (Form II)
  • Dissolution: Dissolve 1,4-phenylenedioxydiacetic acid in a minimal amount of hot ethanol to create a saturated solution.

  • Cooling: Slowly cool the solution at a rate of 5-10 °C per hour with gentle stirring.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the saturation temperature), add a small amount (0.1-1% by weight) of pure Form II seed crystals.

  • Growth: Continue the slow cooling to allow the crystals to grow.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the polymorphic identity using PXRD and DSC.

Protocol 2: Selective Crystallization of the Metastable Polymorph (Form I)
  • Dissolution: Prepare a saturated solution of 1,4-phenylenedioxydiacetic acid in acetone at an elevated temperature.

  • Rapid Cooling: Quickly transfer the hot solution to a pre-chilled vessel at a low temperature (e.g., 0-5 °C) with vigorous stirring.

  • Isolation: Immediately filter the resulting precipitate, wash with cold acetone, and dry quickly under vacuum at a low temperature to prevent transformation to the stable form.

  • Characterization: Promptly analyze the crystals by PXRD and DSC to confirm the polymorphic form and assess purity.

Visualization of Concepts

Workflow for Polymorph Selection

Polymorph_Selection start Define Desired Polymorph (e.g., Stable Form II) dissolution Dissolve in Appropriate Solvent start->dissolution cooling Controlled Cooling dissolution->cooling seeding Seed with Desired Polymorph cooling->seeding growth Crystal Growth seeding->growth isolation Isolate and Dry Crystals growth->isolation characterization Characterize Polymorph (PXRD, DSC) isolation->characterization end Pure Desired Polymorph characterization->end

Caption: A generalized workflow for the selective crystallization of a desired polymorph.

Troubleshooting Decision Tree for Polymorphic Contamination

Troubleshooting_Polymorphism start Undesired Polymorph Detected check_cooling Is Cooling Rate Too High? start->check_cooling check_solvent Is Solvent Promoting Metastable Form? check_cooling->check_solvent No remedy_cooling Decrease Cooling Rate check_cooling->remedy_cooling Yes check_seeding Is Seeding Protocol in Place? check_solvent->check_seeding No remedy_solvent Change to a 'Stable Form' Promoting Solvent (e.g., Ethanol) check_solvent->remedy_solvent Yes remedy_seeding Implement Seeding with Desired Polymorph check_seeding->remedy_seeding No slurry_conversion Perform Slurry Conversion of Existing Batch check_seeding->slurry_conversion Yes, but still failing

Caption: A decision tree for troubleshooting the appearance of an undesired polymorph.

References

  • PubChem. 1,4-Phenylenedioxydiacetic acid. [Link]

  • Asian Journal of Pharmacy and Technology. Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]

  • Molecular Pharmaceutics. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • ACS Publications. Seeding the Desired Polymorph: Background, Possibilities, Limitations, and Case Studies. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]

  • YouTube. Crystal Classroom Pt3 Ep5 - DSC Thermodynamic Relationships. [Link]

Sources

"Side reactions to avoid in the synthesis of 1,4-phenylenedioxydiacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-phenylenedioxydiacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,4-phenylenedioxydiacetic acid and what is the core mechanism?

The most prevalent and straightforward method for synthesizing 1,4-phenylenedioxydiacetic acid is a double Williamson ether synthesis .[1][2][3] This reaction involves treating hydroquinone with two equivalents of a haloacetic acid, typically chloroacetic acid, in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The process unfolds in two sequential steps:

  • Deprotonation: The base removes the acidic protons from the hydroxyl groups of hydroquinone to form a highly nucleophilic phenoxide ion. The first deprotonation forms a monophenoxide, and the second forms the diphenoxide.

  • Nucleophilic Attack: The phenoxide ion(s) then attack the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage. This process occurs twice to yield the final di-substituted product.

Q2: My final product is a persistent off-white or brownish color, even after initial precipitation. What causes this discoloration and how can I prevent it?

This is the most frequently reported issue and is almost always due to the oxidation of hydroquinone . Hydroquinone and its corresponding phenoxide intermediates are highly susceptible to oxidation, especially under the basic (alkaline) conditions required for the Williamson ether synthesis.[6] This oxidation process generates p-benzoquinone and other colored polymeric byproducts, which contaminate the final product.

Prevention is key:

  • Inert Atmosphere: The most effective preventative measure is to conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen, the primary oxidant.

  • Reagent Quality: Use high-purity hydroquinone that has not been previously exposed to air for extended periods.

  • Temperature Control: Avoid unnecessarily high temperatures, which can accelerate oxidation.

If discoloration occurs, it can often be remedied during purification by recrystallizing the final product from hot water with the addition of a small amount of activated charcoal.

Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield - The major impurity is the mono-substituted product, 2-(4-hydroxyphenoxy)acetic acid.

Symptoms:

  • TLC analysis shows a significant spot corresponding to a more polar compound in addition to the desired product.

  • NMR of the crude product shows a mixture of the desired symmetric product and an asymmetric, mono-substituted species.

  • The final yield is significantly below the theoretical maximum (typically below 50-60%).

Causality: The formation of the di-substituted product requires two successful SN2 reactions. The second etherification step is often slower than the first. This can be due to several factors:

  • Stoichiometry: An insufficient amount of base or chloroacetic acid will lead to incomplete reaction, favoring the mono-ether.

  • Reaction Time: The reaction may not have been allowed to proceed long enough for the second substitution to reach completion.

  • Base Strength: If the base is not strong enough or concentrated enough to maintain a sufficient population of the diphenoxide ion, the reaction will stall at the intermediate stage.

Solutions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of both the base (e.g., 2.1-2.2 equivalents) and chloroacetic acid (e.g., 2.1-2.2 equivalents) relative to hydroquinone.Ensures that there are enough reagents to drive the reaction to completion for both etherification steps.
Reaction Time Extend the reflux or heating period. Monitor the reaction's progress using TLC until the hydroquinone and mono-substituted intermediate spots have disappeared or minimized.Provides the necessary time for the slower, second nucleophilic attack to occur.
Reagent Addition Add the chloroacetic acid solution dropwise to the hot, basic solution of hydroquinone.[1]This maintains a consistently high concentration of the phenoxide nucleophile and helps control the exothermic nature of the neutralization reaction.
Issue 2: Significant recovery of unreacted starting materials (Hydroquinone).

Symptoms:

  • The crude product contains a large fraction of hydroquinone, identifiable by TLC or NMR.

  • The yield of any ether product (mono- or di-substituted) is very low.

Causality: This issue points to a fundamental problem with the reaction conditions, preventing even the first etherification from occurring efficiently.

  • Ineffective Deprotonation: The base may be old, of low quality, or insufficient in quantity to deprotonate the hydroquinone effectively.

  • Hydrolysis of Chloroacetic Acid: Under hot, aqueous basic conditions, chloroacetic acid can be hydrolyzed to glycolic acid and sodium chloride. This side reaction consumes both the base and the electrophile, rendering them unavailable for the Williamson synthesis.

Solutions:

  • Verify Base Quality: Use fresh, high-purity NaOH or KOH pellets.

  • Control Temperature During Mixing: While the final reaction is heated, consider combining the hydroquinone and base at a lower temperature before initiating heating and adding the chloroacetic acid.

  • Solvent Choice: While often performed in water, using a polar aprotic solvent like DMF with a base like potassium carbonate (K₂CO₃) can sometimes reduce the rate of haloacetic acid hydrolysis.[7]

Visualizing the Reaction and Side Reactions

To better understand the process, the following diagrams illustrate the intended synthetic pathway and the primary competing side reactions.

Synthesis_Pathway HQ Hydroquinone Base1 + Base (1 eq) MonoPhenoxide Monophenoxide Ion Base2 + Base (1 eq) CAA1 + Chloroacetic Acid DiPhenoxide Diphenoxide Ion CAA2 + Chloroacetic Acid MonoEther Mono-substituted Product (Side Product) Product 1,4-Phenylenedioxydiacetic Acid (Target Product) CAA Chloroacetic Acid Base1->MonoPhenoxide Base2->DiPhenoxide CAA1->MonoEther CAA2->Product

Caption: Intended reaction pathway for the synthesis of the target product.

Side_Reactions HQ Hydroquinone O2_label [O₂], Base CAA Chloroacetic Acid H2O_label H₂O, Heat Base Base (OH⁻) Oxidation Oxidation Products (p-Benzoquinone, Polymers) Hydrolysis Glycolic Acid + Cl⁻ O2_label->Oxidation H2O_label->Hydrolysis

Caption: Major competing side reactions to avoid during synthesis.

Validated Experimental Protocol

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • Hydroquinone (1.0 eq)

  • Sodium Hydroxide (2.2 eq)

  • Chloroacetic Acid (2.2 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.

  • Inerting: Purge the entire apparatus with Nitrogen or Argon for 10-15 minutes to displace oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Base and Hydroquinone: In the flask, dissolve sodium hydroxide (2.2 eq) in deionized water. Once dissolved, add the hydroquinone (1.0 eq) and stir until a homogeneous solution is formed.

  • Heating: Heat the mixture to a gentle boil (reflux).

  • Reagent Addition: In a separate beaker, dissolve chloroacetic acid (2.2 eq) in a minimal amount of deionized water. Add this solution dropwise through the top of the condenser to the boiling hydroquinone solution over 20-30 minutes.[1]

  • Reaction: Continue to reflux the mixture for at least 2-3 hours after the addition is complete. Monitor the reaction by TLC if possible.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a beaker.

  • Acidification: While stirring vigorously in an ice bath, slowly add concentrated HCl to acidify the solution to a pH of approximately 1-2.[1] The target product will precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any remaining HCl.

  • Purification: Recrystallize the crude product from hot deionized water. If the product is colored, add a small amount of activated charcoal to the hot solution, stir for 5 minutes, and then filter through celite while hot to remove the charcoal before allowing the solution to cool and crystallize.

  • Drying: Dry the purified product in a vacuum oven to obtain pure 1,4-phenylenedioxydiacetic acid.

References
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from the University of Wisconsin-Madison Chemistry Department.
  • Williamson Ether Synthesis. (2023). Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Williamson ether synthesis. (2024). In Wikipedia.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Hydroquinone (EHC 157, 1994). (1994). INCHEM.
  • Synthesis of functionalised 1,4-benzenedicarboxylic acid derivatives... (n.d.).

Sources

"Solubility issues of 1,4-phenylenedioxydiacetic acid and how to solve them"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Phenylenedioxydiacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with 1,4-phenylenedioxydiacetic acid (CAS 2245-53-6). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to overcome these issues effectively.

Understanding the Challenge: The Nature of 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid is a crystalline solid characterized by a rigid aromatic core and two carboxylic acid functional groups. This structure results in strong intermolecular forces, specifically hydrogen bonding, and a stable crystal lattice, leading to its characteristically low solubility in water and many common organic solvents.[1] The key to enhancing its solubility lies in disrupting these intermolecular forces.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,4-phenylenedioxydiacetic acid not dissolving in water?

A1: 1,4-Phenylenedioxydiacetic acid is described as only slightly soluble in water.[1] Its molecular structure contains a non-polar benzene ring, which contributes to hydrophobic character. While the two carboxylic acid groups are polar, their ability to hydrogen bond with each other in the solid state is stronger than their interaction with water molecules, limiting dissolution. To achieve significant aqueous solubility, the carboxylic acid groups must be ionized.

Q2: I'm trying to use an organic solvent. Why am I still facing solubility issues?

A2: While more soluble in some polar organic solvents than in water, complete dissolution can still be challenging. The choice of solvent is critical. For the structurally similar compound 1,4-phenylenediacetic acid, solubility is noted in polar solvents like ethanol and DMF.[2][3] However, the high melting point of 1,4-phenylenedioxydiacetic acid (248-251 °C) suggests a very stable crystal lattice that requires significant energy or strong solute-solvent interactions to break down.[1] If you are using less polar solvents like ethers or hydrocarbons, you will likely encounter very poor solubility.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. This is a common technique used in recrystallization. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. For routine experimental setups, gentle warming (e.g., 40-60 °C) is often sufficient to aid dissolution in a suitable solvent, but this may not be a permanent solution, as the compound may precipitate out upon cooling.

Q4: What are the main strategies to effectively dissolve 1,4-phenylenedioxydiacetic acid?

A4: The two primary and most effective strategies are:

  • pH Adjustment (Salt Formation): By converting the carboxylic acid groups into carboxylate salts, you introduce ionic character, which dramatically increases aqueous solubility.[4][5]

  • Co-solvency: Using a mixture of solvents can modulate the polarity of the medium to better match the solute, enhancing solubility.[6][7]

These strategies are detailed in the Troubleshooting Guides below.

Troubleshooting Guides & Protocols

Issue 1: Poor Solubility in Aqueous Buffers

Your 1,4-phenylenedioxydiacetic acid is not dissolving in your neutral or acidic aqueous buffer (e.g., PBS pH 7.4, citrate buffer pH 5).

Root Cause Analysis: In its protonated (acidic) form, the compound is not sufficiently polar to dissolve in water. The carboxylic acid groups (-COOH) have a pKa (acid dissociation constant) that is likely in the range of typical carboxylic acids (approx. 3-5). At a pH below or near its pKa, the compound will be predominantly in its neutral, less soluble form. To dissolve it, the pH of the solution must be raised significantly above its pKa to deprotonate the carboxylic acids, forming a highly polar and much more soluble dicarboxylate salt (-COO⁻).[4][8]

Solution: pH-Adjusted Solubilization via Salt Formation

This protocol involves dissolving the compound by forming its water-soluble salt with a base.

dot

Caption: pH Adjustment Workflow for Solubilization.

Experimental Protocol 1: Preparation of a Stock Solution in Aqueous Base

Objective: To prepare a clear, aqueous stock solution of 1,4-phenylenedioxydiacetic acid by converting it to its sodium salt.

Materials:

  • 1,4-Phenylenedioxydiacetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH strips

  • Volumetric flask

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh: Accurately weigh the desired amount of 1,4-phenylenedioxydiacetic acid and transfer it to the volumetric flask.

  • Add Water: Add approximately 70-80% of the final desired volume of deionized water. The compound will likely remain as a suspension.

  • Initial Mixing: Place the flask on a magnetic stirrer and begin stirring.

  • Titrate with Base: Slowly add the 1 M NaOH solution dropwise to the stirring suspension.

  • Monitor Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • pH Adjustment: Check the pH of the solution. For complete deprotonation and stable solubilization, a final pH of >8 is recommended. Adjust as necessary with small additions of NaOH.

  • Final Volume: Once the compound is fully dissolved and the pH is stable, add deionized water to reach the final volume mark on the flask.

  • Homogenize: Continue stirring for another 10-15 minutes to ensure the solution is homogeneous.

Trustworthiness Check: The resulting solution should be clear and free of any precipitate. If the solution is to be added to a buffered medium (e.g., cell culture media), be aware that the pH of the final solution will be affected. It may be necessary to back-titrate the final experimental solution to the desired pH with a suitable acid (e.g., HCl), but watch carefully for any signs of precipitation as the pH is lowered.

Issue 2: Difficulty Dissolving in a Single Organic Solvent

You require an organic stock solution, but the compound has poor solubility in common solvents like ethanol or methanol alone, especially at higher concentrations.

Root Cause Analysis: While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents capable of disrupting hydrogen bonds, their use is not always desirable due to high boiling points or reactivity.[9][10] For other solvents like ethanol, the polarity may not be perfectly suited to solubilize both the aromatic and dicarboxylic acid portions of the molecule efficiently.

Solution: Co-Solvency

A co-solvent system can enhance solubility by creating a solvent mixture with a polarity that is more favorable for the solute.[6][11] For this compound, a mixture of a highly polar aprotic solvent with a less polar but miscible solvent can be effective.

dot

CoSolvency cluster_0 Initial State cluster_1 Solution A 1,4-Phenylenedioxydiacetic Acid (Solid) E Solubilized Compound A->E B Primary Solvent (e.g., Ethanol) (Low Solubility) D Solvent Mixture (Optimized Polarity) B->D C Co-Solvent (e.g., DMSO) (High Solubility) C->D D->E Enhanced Dissolution

Caption: Co-Solvency Strategy for Dissolution.

Experimental Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System

Objective: To prepare a concentrated stock solution of 1,4-phenylenedioxydiacetic acid using a DMSO and ethanol co-solvent system.

Materials:

  • 1,4-Phenylenedioxydiacetic Acid

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), anhydrous

  • Vial or flask with a screw cap

  • Vortex mixer or magnetic stirrer

Methodology:

  • Weigh: Add the desired amount of 1,4-phenylenedioxydiacetic acid to the vial.

  • Add Co-Solvent: Add a small volume of DMSO first. For example, for a final volume of 10 ml, start with 1-2 ml of DMSO.

  • Initial Dissolution: Vortex or stir the mixture. The compound should show high solubility in neat DMSO.

  • Add Primary Solvent: Once the solid is dissolved in the DMSO, slowly add the ethanol while mixing to reach the final desired concentration and volume.

  • Observe for Precipitation: If the compound begins to precipitate, you may need to increase the ratio of DMSO to ethanol.

  • Homogenize: Once the final mixture is prepared, vortex or stir thoroughly to ensure a homogeneous solution. Store tightly capped to prevent water absorption by the DMSO.

Trustworthiness Check: A stable co-solvent solution should remain clear upon storage at the recommended temperature. When diluting this stock into an aqueous buffer, be mindful of potential precipitation. The organic solvent concentration in the final working solution should be kept to a minimum to avoid artifacts in biological or chemical assays.

Summary of Solubility Strategies

StrategyPrimary MechanismBest ForKey Considerations
pH Adjustment Conversion to a highly polar ionic salt.Aqueous solutions, biological buffers.Final pH of the solution will be basic; may need adjustment. Risk of precipitation if pH is lowered.
Co-Solvency Modulating solvent polarity to better match the solute.[6]Organic stock solutions, non-aqueous reactions.Potential for precipitation upon dilution into aqueous media. Solvent may interfere with downstream applications.
Heating Increasing kinetic energy to overcome crystal lattice energy.Aiding initial dissolution in a suitable solvent.Compound may precipitate upon cooling. Risk of solvent evaporation and compound degradation.

Safety Information

Always handle 1,4-phenylenedioxydiacetic acid in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Reddit User Discussion. (2023). Dicarboxylic acid solubility. r/Mcat. [Link]

  • Ghorab, M. K., et al. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • ChemBK. (2024). 1,4-Phenylenedioxydiacetic acid. [Link]

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). 1,4-Phenylenedioxydiacetic acid. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. [Link]

  • ResearchGate. (2016). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • Pharmaceutical Online. (n.d.). How To Improve API Solubility By Salt And Cocrystal Formation. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Phenylenediacetic acid (CAS 7325-46-4). [Link]

  • ResearchGate. (2018). (PDF) Principles of Salt Formation. [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192. [Link]

  • Jordi Labs. (n.d.). Polymer Solubility Index. [Link]

  • Reddit User Discussion. (2022). DMF Work-up and Solubility Issues. r/Chempros. [Link]

  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Jordi Labs. (n.d.). Polymer Solubility Index. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • gChem. (n.d.). DMSO. [Link]

Sources

Technical Support Center: Optimizing 1,4-Phenylenedioxydiacetic Acid Crystal Aspect Ratio

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the crystal aspect ratio of 1,4-phenylenedioxydiacetic acid (PDDA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their crystallization processes. Here, we address common challenges in a practical question-and-answer format, grounded in established scientific principles to ensure you achieve consistent and desirable crystal morphologies.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for any professional working with PDDA crystallization.

Q1: What is the typical crystal habit of 1,4-phenylenedioxydiacetic acid, and why is it often problematic?

By default, 1,4-phenylenedioxydiacetic acid, like many dicarboxylic acids, has a strong tendency to form high aspect ratio, needle-like crystals. This morphology is often driven by the molecule's structure, which can favor rapid growth along a specific crystallographic axis due to strong one-dimensional intermolecular interactions, such as hydrogen bonding.[1][2]

Problematic needle-like crystals can lead to significant downstream processing issues, including:

  • Poor Filtration and Drying: A bed of needles creates a poorly permeable filter cake, trapping mother liquor and dramatically increasing drying times.[3]

  • Low Bulk Density: High aspect ratio crystals pack inefficiently, leading to larger processing volumes and difficulties in formulation.

  • Poor Flowability: Needle-shaped particles exhibit poor flow properties, which can cause hopper blockages and inconsistent die filling during tableting.[3]

  • Crystal Breakage: Long, thin crystals are prone to breakage during handling, which generates fines and broadens the particle size distribution.[4]

Q2: What are the primary experimental factors that control crystal aspect ratio?

The final habit of a crystal is determined by the relative growth rates of its different faces. To move from a needle-like to a more equant (block-like) habit, the goal is to inhibit growth on the fastest-growing faces or promote growth on the slower-growing faces. The key experimental levers you can pull are:

  • Supersaturation: This is the primary driving force for both crystal nucleation and growth.[5][6] High levels of supersaturation often lead to nucleation-dominated processes and rapid, anisotropic growth, favoring needles.[6][7]

  • Solvent Choice: The solvent system has a profound impact on crystal habit. Solvent molecules can interact differently with various crystal faces, effectively inhibiting growth on specific faces and altering the overall shape.[1][8][9]

  • Cooling Rate: In cooling crystallization, the cooling rate directly controls the rate of supersaturation generation.[5][10]

  • Additives and Impurities: Even small amounts of impurities or intentionally added "habit-modifying" additives can adsorb onto specific crystal faces, blocking growth sites and dramatically altering the aspect ratio.[11][12]

  • Hydrodynamics (Stirring): The stirring rate affects mass transfer to the crystal surface and can influence nucleation rates, which in turn impacts morphology.[13]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q3: My PDDA crystals are consistently long needles. How can I grow more block-like, equant crystals?

This is the most common challenge. A needle-like morphology indicates that growth along one axis is significantly faster than along others. To combat this, you must reduce the level of supersaturation to transition from a kinetically controlled (fast) growth regime to one that is closer to thermodynamic control (slow).

Explanation of Causality: High supersaturation provides a large chemical potential difference for molecules to rapidly join the crystal lattice. This often leads to a "nucleation burst" where many small crystals form and grow quickly in their preferred direction, resulting in needles.[5][6][7] By lowering supersaturation, you allow molecules more time to diffuse and integrate into the most energetically favorable positions on all crystal faces, promoting more uniform, isotropic growth.[14]

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate is the most direct way to lower the effective supersaturation during the crystallization process.[5] Instead of a linear cool-down, consider a controlled or multi-stage profile.

  • Increase the Crystallization Temperature: Since PDDA is slightly soluble in water, crystallizing at a higher temperature (with a correspondingly higher starting concentration) can sometimes lead to slower, more controlled growth, although this must be balanced against solubility limits.[15][16]

  • Employ Seeding: Introducing seed crystals at a low level of supersaturation can provide templates for growth, consuming supersaturation as it is generated and preventing the high levels that lead to primary nucleation of needles.[17][18] The key is to add seeds within the "metastable zone" where spontaneous nucleation is unlikely.

  • Use an Anti-Solvent Addition Strategy: Instead of cooling, consider dissolving PDDA in a good solvent (e.g., ethanol[19]) and slowly adding a miscible anti-solvent (like water) at a constant temperature. The slow, controlled addition rate gives you direct command over the rate of supersaturation generation.

Q4: I've tried slowing the cooling rate, but I still get needles. What should I try next?

If manipulating supersaturation through cooling profiles is insufficient, the solvent system is the next critical parameter to investigate. The interaction between solvent molecules and the growing crystal faces can be a more powerful habit modifier than kinetics alone.

Explanation of Causality: Solvents can preferentially adsorb to certain crystal faces, effectively blocking sites for solute molecules to attach.[8] If a solvent can inhibit the fast-growing faces that form the length of the needle, the crystal will be forced to grow wider, thus reducing the aspect ratio. This is a molecular recognition process dependent on the functionalities of both the solute and the solvent.[1][2]

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale crystallization experiments in a variety of solvents or solvent mixtures. For a dicarboxylic acid like PDDA, consider solvents with different hydrogen bonding capabilities.

  • Co-Solvent Systems: Systematically vary the composition of a binary solvent system (e.g., ethanol/water, acetone/water). The changing polarity and molecular interactions across the composition range can reveal an optimal ratio for aspect ratio control.[9]

  • Additive Screening: Introduce a small amount (0.1-2 wt%) of a "tailor-made" additive. For an acid like PDDA, other structurally similar dicarboxylic acids or molecules with similar end-groups can act as effective habit modifiers by disrupting growth on the fastest-growing faces.[11][12]

Section 3: Experimental Protocols & Data

This section provides standardized protocols and data visualization to guide your optimization strategy.

Protocol 1: Systematic Solvent Screening for Aspect Ratio Modification

This protocol outlines a method for rapidly screening solvents to identify candidates that produce lower aspect ratio crystals of PDDA.

Methodology:

  • Prepare saturated solutions of PDDA in a range of candidate solvents (see Table 1) at an elevated temperature (e.g., 60°C).

  • Filter the hot, saturated solutions into clean vials.

  • Allow the vials to cool slowly and undisturbed to room temperature.

  • After 24 hours, collect the crystals by filtration.

  • Wash the crystals sparingly with the cold mother liquor and dry them.

  • Analyze the crystal morphology using optical microscopy and quantify the aspect ratio (Length/Width) for a representative sample of crystals from each solvent.

Table 1: Example Solvent Screening Data for PDDA

Solvent System Polarity Index Hydrogen Bond Donor/Acceptor Typical Observed Crystal Habit Average Aspect Ratio (L/W)
Water 10.2 Both Long Needles ~15:1
Ethanol 4.3 Both Shorter Needles / Rods ~8:1
Acetone 5.1 Acceptor Plates / Rods ~5:1
Acetonitrile 5.8 Acceptor Small Prisms ~3:1

| Ethanol/Water (1:1) | Varies | Both | Rods | ~6:1 |

Note: Data is illustrative and will vary based on precise experimental conditions.

Diagram 1: General Workflow for Crystal Aspect Ratio Optimization

This diagram illustrates the logical decision-making process for troubleshooting and optimizing crystal morphology.

G cluster_0 Phase 1: Initial Assessment & Kinetic Control cluster_1 Phase 2: Thermodynamic & Interfacial Control start Initial Crystallization: High Aspect Ratio (Needles) kinetics Modify Supersaturation Profile start->kinetics slow_cool Decrease Cooling Rate kinetics->slow_cool seeding Implement Seeding Protocol kinetics->seeding antisolvent Use Anti-Solvent Addition kinetics->antisolvent check1 Aspect Ratio Improved? slow_cool->check1 seeding->check1 antisolvent->check1 thermo Modify Chemical Environment check1->thermo No end_node Optimized Process: Low Aspect Ratio Crystals check1->end_node Yes solvent Screen Solvents / Co-solvents thermo->solvent additive Screen Habit Modifying Additives thermo->additive check2 Aspect Ratio Optimized? solvent->check2 additive->check2 check2->kinetics No, Re-evaluate Kinetics check2->end_node Yes G supersaturation High Supersaturation Low Supersaturation high_S_outcomes Fast Cooling Spontaneous Nucleation Anisotropic Growth High Aspect Ratio (Needles) supersaturation:f0->high_S_outcomes Leads to low_S_outcomes Slow Cooling / Seeding Controlled Growth Isotropic Growth Low Aspect Ratio (Equant) supersaturation:f1->low_S_outcomes Leads to

Caption: Impact of supersaturation on crystal morphology.

References

  • ChemBK. (2024). 1,4-Phenylenedioxydiacetic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Lovette, M. et al. (2014). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. Crystal Growth & Design. Retrieved from [Link]

  • Reddit r/crystallography. (2022). How to reduce many needle crystal formation? Retrieved from [Link]

  • Kar, P. et al. (2023). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Omega. Retrieved from [Link]

  • Tan, L. et al. (2016). Effects of solvent and supersaturation on crystal morphology of cefaclor dihydrate: a combined experimental and computer simulation study. RSC Advances. Retrieved from [Link]

  • Kim, K. & Kim, K. (2007). Effect of Supersaturation on the Morphology of Coated Surface in Coating by Solution Crystallization. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Uppsala University. Retrieved from [Link]

  • McArdle, P. et al. (2011). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Crystal Growth & Design. Retrieved from [Link]

  • US Patent US20060078573A1. (2006). Methods of modifying crystal habit. Google Patents.
  • Svärd, M. & Rasmuson, Å. C. (2016). Needle-Shaped Crystals: Causality and Solvent Selection Guidance Based on Periodic Bond Chains. Crystal Growth & Design. Retrieved from [Link]

  • McArdle, P. & Erxleben, A. (2024). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm. Retrieved from [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Liu, X. et al. (2020). Effect of Molecular Structure of Organic Acids on the Crystal Habit of α-CaSO4·0.5H2O from Phosphogypsum. Minerals. Retrieved from [Link]

  • Technobis. (2023). Industrial importance of controlling crystal habit. Retrieved from [Link]

  • Google Patents. (1993). Crystallization method for organic acid or organic acid ester.
  • National Center for Biotechnology Information. (n.d.). 1,4-Phenylenedioxydiacetic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2022). Left: 1,4-Phenylenediacetic acid. Right: 1,4-Phenylenedipropionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 2,2′-(p-Phenylenedithio)diacetic acid. Retrieved from [Link]

  • Park, J. et al. (2023). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. Scientific Reports. Retrieved from [Link]

  • Liu, W. et al. (2020). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. Processes. Retrieved from [Link]

  • Nagy, Z. K. & Lakatos, B. G. (2008). Numerical analysis of crystallization of high aspect ratio crystals with breakage. Chemical Engineering Science. Retrieved from [Link]

  • ResearchGate. (2023). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. Retrieved from [Link]

  • Li, M. et al. (2019). Optimizing the Aspect Ratio of Cephalexin in Reactive Crystallization by Controlling Supersaturation and Seeding Policy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1,3- and 1,4-Phenylenedioxydiacetic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Supramolecular Design

In the realm of crystal engineering and materials science, the subtle distinction between positional isomers can be the determining factor in the final architecture and, consequently, the function of a supramolecular assembly. This guide provides an in-depth comparison of two such isomers: 1,3-phenylenedioxydiacetic acid (1,3-H₂PDDA) and 1,4-phenylenedioxydiacetic acid (1,4-H₂PDDA). While sharing the same molecular formula (C₁₀H₁₀O₆) and molecular weight, the geometric disparity arising from the meta versus para substitution on the phenyl ring dictates their behavior as ligand tectons, profoundly influencing the topology, dimensionality, and properties of the resulting coordination polymers. For researchers in materials science and drug development, understanding these differences is paramount for the rational design of metal-organic frameworks (MOFs) and other functional materials with tailored properties.

Structural and Conformational Analysis: The Angular vs. Linear Dichotomy

The fundamental difference between the two isomers lies in the spatial orientation of the two oxydiacetic acid arms. The 1,4-isomer, with its para-substitution, is an essentially linear and rigid molecule. This linearity makes it an ideal "strut" or "linker" for constructing extended, often porous, one-, two-, or three-dimensional networks.

In contrast, the 1,3-isomer possesses an inherent bend due to the meta-substitution, with an approximate 120° angle between the two functional arms. This angular geometry predetermines it to act as a "kinked" or "V-shaped" building block, often leading to the formation of complex, folded, or helical supramolecular structures rather than simple linear chains.

Caption: Chemical structures of 1,4- (linear) and 1,3- (angular) isomers.

Physicochemical Properties: A Side-by-Side Comparison

While their chemical formulas are identical, slight differences in their physical properties arise from the way the molecules pack in the solid state, a direct consequence of their differing symmetries.

Property1,3-Phenylenedioxydiacetic Acid1,4-Phenylenedioxydiacetic Acid
Molecular Formula C₁₀H₁₀O₆C₁₀H₁₀O₆
Molecular Weight 226.18 g/mol [1]226.18 g/mol [1]
Appearance White to off-white powderWhite to light yellow powder or crystals[2]
Melting Point ~172-178 °C~248-251 °C[2]
Solubility Slightly soluble in water; soluble in methanolSlightly soluble in water[3]
CAS Number 60233-41-22245-53-6[1]

The significantly higher melting point of the 1,4-isomer suggests a more stable and efficient crystal lattice packing, which is typical for linear, symmetric molecules compared to their bent counterparts.

Synthesis of Isomers: The Williamson Ether Synthesis Approach

Both isomers are typically synthesized via the Williamson ether synthesis. This classic and robust method involves the reaction of the corresponding dihydroxyphenol (resorcinol for the 1,3-isomer, hydroquinone for the 1,4-isomer) with an α-haloacetate, such as ethyl chloroacetate, under basic conditions, followed by saponification of the resulting ester to yield the dicarboxylic acid.

G General Synthesis Workflow start Dihydroxyphenol (Resorcinol or Hydroquinone) reagent1 + Ethyl Chloroacetate + Base (e.g., K₂CO₃) step1 Williamson Ether Synthesis (SN2 Reaction) start->step1 reagent1->step1 intermediate Diester Intermediate step1->intermediate reagent2 + Base (e.g., NaOH) then H₃O⁺ step2 Saponification (Hydrolysis) intermediate->step2 reagent2->step2 product Phenylenedioxydiacetic Acid (1,3- or 1,4-isomer) step2->product

Caption: General workflow for the synthesis of phenylenedioxydiacetic acids.

Detailed Experimental Protocol: Synthesis of 1,4-Phenylenedioxydiacetic Acid Disodium Salt

This protocol is adapted from a procedure used for preparing the salt for coordination polymer synthesis.[3]

  • Materials: 1,4-Phenylenedioxydiacetic acid (H₂(p-pda)), sodium hydroxide (NaOH), de-ionized water, ethanol, diethyl ether.

  • Procedure:

    • Suspend a known quantity of 1,4-phenylenedioxydiacetic acid in de-ionized water in a round-bottom flask.

    • Slowly add two molar equivalents of a concentrated sodium hydroxide solution to the suspension with stirring. Continue stirring until a clear solution is obtained.

    • Evaporate the solution to dryness using a rotary evaporator.

    • Add ethanol to the solid residue and reflux the mixture for one hour to dissolve the salt and leave behind any unreacted starting materials.

    • Filter the hot solution if necessary.

    • Allow the ethanolic solution to cool, then provoke precipitation of the disodium salt (Na₂(p-pda)) by adding diethyl ether.

    • Collect the resulting microcrystalline solid by filtration and dry in the open air. A yield of approximately 90% can be expected.[3]

Impact on Coordination Chemistry: Directing Supramolecular Architecture

The geometric constraints of these isomers are the primary drivers for the assembly of coordination polymers.[4]

  • 1,4-H₂PDDA (The Linear Linker): When reacted with metal ions, the 1,4-isomer typically acts as a bridging ligand to connect metal centers into extended architectures. Its linearity is conducive to forming predictable structures such as 1D "ladder" or "railroad" chains, 2D square-grid networks, and 3D interpenetrated frameworks.[3][4] The resulting frameworks can exhibit significant porosity after the removal of solvent molecules, making them candidates for gas storage or guest encapsulation.[3]

  • 1,3-H₂PDDA (The Angular Node): The V-shape of the 1,3-isomer frustrates the formation of simple linear or grid-like structures. Instead, it promotes the assembly of more intricate topologies. It can act as a 5-connected node to build complex 3D networks or form fascinating helical and spiral chains around a central metal axis.[5] These complex structures are of interest for their unique photoluminescent and chiral properties.

Caption: Conceptual view of how linear vs. angular ligands form different networks.

Applications: From Materials to Potential Biomedical Uses

The distinct architectures derived from these isomers lead to different application areas.

  • 1,4-Phenylenedioxydiacetic Acid:

    • MOF Construction: It is a widely used building block for creating metal-organic frameworks with potential applications in gas separation and storage due to its ability to form porous structures.[3]

    • Fluorescent Probes: Its derivatives have been investigated for use as fluorescent whitening agents.

  • 1,3-Phenylenedioxydiacetic Acid:

    • Photoluminescent Materials: Coordination polymers synthesized from the 1,3-isomer and lanthanide ions have shown bright emission performance, making them potential materials for photoluminescent devices.[5]

    • Biomaterial Functionalization: It has been used to functionalize biomacromolecules like collagen, suggesting applications in modifying biological tissues.

While direct applications in drug formulations are not extensively documented, the porous MOFs derived from the 1,4-isomer represent a class of materials actively being researched for advanced drug delivery systems, where the pores can be loaded with therapeutic agents for controlled release.

Conclusion

The cases of 1,3- and 1,4-phenylenedioxydiacetic acid are a powerful illustration of the principle that in molecular design, geometry is destiny. The simple shift of a functional group from the para to the meta position transforms a rigid, linear linker into a flexible, angular node. This fundamental change provides researchers with a simple yet powerful tool to control the outcome of self-assembly processes. The linear 1,4-isomer is the architect's choice for robust, extended frameworks, while the angular 1,3-isomer is the artist's tool for crafting intricate, helical, and complex structures. For scientists and developers, the selection of the correct isomer is not a trivial choice but a critical design decision that dictates the path to achieving desired material properties and functions.

References

  • Yang, G.-P., et al. (2011). Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2, 1,4-bpeb and phenylenediacetic acids. CrystEngComm, 13, 1851-1857. [Link]

  • Jaffrès, P.-A., et al. (2014). Synthesis and crystal structure of a new coordination polymer based on lanthanum and 1,4-phenylenediacetate ligands. Acta Crystallographica Section E, E70, m110-m113. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75251, 1,4-Phenylenedioxydiacetic acid. [Link]

  • Pastrana-Dávila, M., et al. (2024). Synthesis, Structural Analysis and Bright Emission Performance of a New Family of 3D Lanthanide Coordination Polymers Based on 1,3‐phenylenediacetic Acid. ChemistrySelect. [Link]

Sources

A Tale of Two Linkers: A Comparative Guide to 1,4-Phenylenedioxydiacetic Acid and Terephthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical design parameter that dictates the final architecture, stability, and functionality of these highly porous materials. This guide provides a comprehensive comparison between two dicarboxylate linkers: the rigid and well-established terephthalic acid (H₂bdc) and the more flexible 1,4-phenylenedioxydiacetic acid (pholda). By examining their impact on the resulting MOF properties, we aim to equip researchers, particularly those in drug development, with the insights needed to make informed decisions in the rational design of MOFs for specific applications.

The Contenders: Rigidity vs. Flexibility

At the heart of this comparison lies the fundamental difference in the structural nature of the two linkers.

  • Terephthalic acid (H₂bdc) is a linear and rigid aromatic dicarboxylate. Its phenyl ring offers electronic conjugation and a predictable, straight-line connection between metal nodes. This rigidity is a cornerstone for the construction of robust and thermally stable MOFs with permanent porosity, exemplified by the iconic UiO-66 and MIL-53 series.[1][2]

  • 1,4-Phenylenedioxydiacetic acid (pholda) , on the other hand, introduces a degree of flexibility. The presence of ether linkages and methylene groups between the phenyl ring and the carboxylate functionalities allows for conformational freedom. This inherent flexibility can lead to dynamic MOF structures that respond to external stimuli such as guest molecules, temperature, or pressure, a phenomenon often referred to as "breathing."[3]

Head-to-Head Comparison: An Isoreticular Case Study of Ga-MIL-53

To provide a direct and objective comparison, we will focus on an isoreticular series of MOFs with the MIL-53 topology, using gallium (Ga) as the metal node. The MIL-53 framework is renowned for its "breathing" behavior, making it an excellent platform to study the influence of linker flexibility.

PropertyGa-MIL-53 (with Terephthalic Acid)Ga-MIL-53-PDA (with 1,4-Phenylenedioxydiacetic Acid)
Framework Topology MIL-53MIL-53
Flexibility Exhibits significant "breathing" with large pore (lp) and narrow pore (np) forms.[4][5]Shows "subtle flexibility" upon de/rehydration without drastic structural changes.[6]
BET Surface Area ~1140 m²/g[5]Data not explicitly available in the reviewed literature, but porosity has been confirmed.
Thermal Stability Stable up to approximately 350°C.[5]Decomposes in a second step starting around 300°C.[7]
Chemical Stability Stable in water and various organic solvents.[5]Stable in a range of tested solvents.[7]

The "Breathing" Phenomenon: A Closer Look

The flexibility of the linker directly impacts the dynamic behavior of the MOF.

Ga-MIL-53 (Terephthalic Acid): This framework undergoes a pronounced "breathing" effect. In its hydrated, as-synthesized form, it exists in a narrow-pore (np) configuration. Upon heating and removal of guest water molecules, it can transition to a large-pore (lp) form.[4][5] This transition involves a significant change in the unit cell volume and pore dimensions, driven by the scissoring-like movement of the inorganic chains relative to each other, which is accommodated by the rigid terephthalate linkers.

Ga-MIL-53-PDA (1,4-Phenylenedioxydiacetic Acid): In contrast, the MOF constructed with the more flexible pholda linker, Ga-MIL-53-PDA, exhibits a more "subtle flexibility."[6] While it responds to the removal and uptake of water molecules, the structural changes are not as dramatic as those observed in the terephthalic acid analogue. This suggests that the inherent flexibility of the pholda linker itself accommodates the strain of guest removal, rather than inducing a large-scale framework transformation.

Causality Behind Experimental Choices: The Role of Linker Geometry

The choice between a rigid and a flexible linker is a strategic one, driven by the desired application.

  • For applications requiring high stability and permanent porosity , such as gas storage and separation under demanding conditions, a rigid linker like terephthalic acid is often preferred. The predictable and robust frameworks it forms ensure that the pores remain accessible.

  • For applications in drug delivery, sensing, and catalysis , the dynamic nature of MOFs with flexible linkers can be highly advantageous. The "breathing" effect can allow for the encapsulation of large drug molecules that might not fit into a rigid framework, followed by a controlled release triggered by changes in the physiological environment.[3][6] The flexibility can also lead to selective adsorption of molecules by adapting the pore shape and size to the guest.

Experimental Protocols

Synthesis of Ga-MIL-53-PDA ([Ga(OH)(O₂C-C₈H₈-CO₂)]·H₂O)

This protocol is based on the synthesis reported by Reinsch et al.[3]

Materials:

  • Gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O)

  • 1,4-Phenylenedioxydiacetic acid (H₂PDA)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a typical synthesis, a hydrothermal reaction is carried out.

  • Solutions of gallium nitrate and 1,4-phenylenediacetic acid are prepared in deionized water.

  • A solution of sodium hydroxide is added to the reaction mixture.

  • The mixture is sealed in a Teflon-lined autoclave and heated at 100 °C for 24 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with deionized water, and dried.

Synthesis of Ga-MIL-53 ([Ga(OH)(O₂C-C₆H₄-CO₂)])

This protocol is a general method for the synthesis of MIL-53 type materials.[5]

Materials:

  • Gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O)

  • Terephthalic acid (H₂bdc)

  • Deionized water

Procedure:

  • Gallium nitrate and terephthalic acid are mixed in deionized water.

  • The mixture is placed in a Teflon-lined autoclave.

  • The autoclave is heated under hydrothermal conditions, typically at a temperature around 210 °C for a few hours.[5]

  • After cooling, the solid product is recovered by filtration, washed with water, and dried.

Visualizing the Concepts

Figure 1: Logical relationship between linker type and resulting MOF properties.

Synthesis_Workflow start Start: Precursor Solutions hydrothermal Hydrothermal Synthesis (Autoclave, Heat) start->hydrothermal filtration Filtration & Washing hydrothermal->filtration drying Drying filtration->drying characterization Characterization (PXRD, TGA, etc.) drying->characterization end Final MOF Product characterization->end

Figure 2: General experimental workflow for the synthesis of MOFs.

Conclusion and Future Outlook

The choice between 1,4-phenylenedioxydiacetic acid and terephthalic acid as linkers for MOF synthesis is a clear demonstration of the structure-property relationship in these materials. Terephthalic acid, with its inherent rigidity, is the linker of choice for creating robust frameworks with high, permanent porosity, ideal for applications like gas storage. In contrast, 1,4-phenylenedioxydiacetic acid introduces a crucial element of flexibility, leading to dynamic MOFs with stimuli-responsive behavior. This flexibility opens up exciting possibilities in fields such as drug delivery, where the ability of a MOF to adapt its structure to encapsulate and release therapeutic agents in a controlled manner is paramount.

Future research will likely focus on fine-tuning the degree of flexibility by designing linkers with varying lengths and functional groups. The development of isoreticular series of MOFs with a spectrum of flexibilities will allow for a more precise correlation between the dynamic behavior of the framework and its performance in specific applications. For drug development professionals, understanding and harnessing the flexibility of MOFs will be a key step in designing the next generation of advanced drug delivery systems.

References

  • Reinsch, H., & Rabe, T. (2019). A Ga-MIL-53-type Framework based on 1,4-Phenylenediacetate Showing Subtle Flexibility. Zeitschrift für anorganische und allgemeine Chemie, 645(21), 1276-1281.
  • Bousquet, J., et al. (2014). Classification of different flexibility modes of MOFs. Chemical Society Reviews, 43(16), 5934-5954.
  • Coudert, F.-X. (2015). Responsive metal-organic frameworks and framework materials: a chemistry- and physics-based classification. Chemical Society Reviews, 44(1), 214-230.
  • Reinsch, H., & Rabe, T. (2019). A Ga-MIL-53-type Framework based on 1,4-Phenylenediacetate Showing Subtle Flexibility. Zeitschrift für anorganische und allgemeine Chemie, 645(21), 1276-1281. [Link]

  • Reinsch, H., & Rabe, T. (2019). Structures and properties of gallium-MOFs with MIL-53-topology based on aliphatic linker molecules. Dalton Transactions, 48(43), 16295-16302. [Link]

  • Reinsch, H., & Rabe, T. (2019). Thermogravimetric curve of [Ga(OH)(O 2 C-C 8 H 8 -CO 2 )]· H 2 O. ResearchGate. [Link]

  • Bourrelly, S., et al. (2013). Mechanism of Water Adsorption in the Large Pore Form of the Gallium-Based MIL-53 Metal Organic Framework. The Journal of Physical Chemistry C, 117(35), 18149-18157.
  • Coudert, F.-X., et al. (2013). Temperature-Induced Structural Transitions in the Gallium-Based MIL-53 Metal-Organic Framework. The Journal of Physical Chemistry C, 117(12), 6234-6241.
  • Loiseau, T., et al. (2005). XRD and IR structural investigations of a particular breathing effect in the MOF-type gallium terephthalate MIL-53(Ga). Dalton Transactions, (21), 3568-3573. [Link]

  • Qian, J., et al. (2012). Structure stability of metal-organic framework MIL-53 (Al) in aqueous solutions.
  • Navale, S. T., et al. (2021). Thermodynamic, Thermal, and Structural Stability of Bimetallic MIL-53 (Al1–xCrx). The Journal of Physical Chemistry C, 125(25), 13867-13876.
  • Horcajada, P., et al. (2014). Flexible metal-organic frameworks. Chemical Society Reviews, 43(16), 6062-6096.
  • Navale, S. T., et al. (2021). Thermodynamic, Thermal, and Structural Stability of Bimetallic MIL-53 (Al1–xCrx). [Link]

  • Llewellyn, P. L., et al. (2014). PXRD patterns of (a) MIL-53 (as), (b) MIL-53 (ht), (c) MIL-53 (lt), and MIL-53 loaded with (d) pyridine, (e) isopropylamine, (f) ethylbenzene, (g) styrene (0.5:1 Al), and (h) styrene (1:1 Al). ResearchGate. [Link]

  • Ongari, D., et al. (2017). Data-driven matching of experimental crystal structures and gas adsorption isotherms of metal-organic frameworks. Molecular Systems Design & Engineering, 2(4), 481-491.
  • Polat, H. M., et al. (2019). TGA curves of MIL‐53(Al) (red lines), the bulk ILs (blue lines), and... ResearchGate. [Link]

  • Vlaisavljevich, B., et al. (2015). Thermodynamics of the Flexible Metal-Organic Framework Material MIL-53(Cr) From First Principles. The Journal of Physical Chemistry C, 119(42), 23933-23942.
  • Qian, J., et al. (2012). Surface area and pore volume of soaked MIL-53 (Al) frameworks. ResearchGate. [Link]

  • Gagliardi, L., et al. (2017). In Search of the Reason for the Breathing Effect of MIL53 Metal-Organic Framework: An ab Initio Multiconfigurational Study. Frontiers in Chemistry, 5, 9. [Link]

  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Proceedings, 2(1), 28.
  • Deng, H., et al. (2012). Synthesis and Characterization of Metal-Organic Framework-74 Containing 2, 4, 6, 8, and 10 Different Metals.
  • AbdulHalim, R. M., et al. (2021). Synthesis and Applications of Isoreticular Metal-Organic Frameworks IRMOFs-n (n=1, 3, 6, 8).
  • Al-Munsif, S., et al. (2023). Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation. International Journal of Hydrogen Energy, 48(96), 37819-37830.
  • Martín-Illán, G., et al. (2021). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society, 143(38), 15654-15661.
  • Kim, M., et al. (2018). Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Inorganic Chemistry, 57(19), 12148-12154.
  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68 [Video]. YouTube. [Link]

  • Qian, J., et al. (2012). Structure stability of metal-organic framework MIL-53 (Al) in aqueous solutions.
  • Atuchin, V. V., et al. (2022). Design of Metal-Organic Polymers MIL-53(M3+): Preparation and Characterization of MIL-53(Fe) and Graphene Oxide Composite. Polymers, 14(15), 3183.
  • Nguyen, T. T. T., et al. (2021). Synthesis of MIL-53(Fe) Metal-Organic Framework Material and Its Application as a Catalyst for Fenton-Type Oxidation of Organic Pollutants. Journal of Chemistry, 2021, 1-13.
  • Moran, C. M., et al. (2018). Structured Growth of Metal-Organic Framework MIL-53(Al) from Solid Aluminum Carbide Precursor. ACS Applied Materials & Interfaces, 10(28), 23835-23842.
  • Mazaj, M., et al. (2022). Unraveling the molecular mechanism of MIL-53(Al) crystallization.

Sources

A Comparative Guide to Alternative Linkers for Coordination Polymers: Moving Beyond 1,4-Phenylenedioxydiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is paramount for achieving desired material properties. The organic linker is a critical component in this design, dictating the framework's topology, porosity, stability, and functionality. For years, 1,4-phenylenedioxydiacetic acid has been a reliable and widely used building block. However, the quest for enhanced performance and novel functionalities has spurred the exploration of a diverse array of alternative linkers. This guide provides an in-depth technical comparison of these alternatives, supported by experimental data, to empower researchers in the strategic selection of linkers for their specific applications.

The Benchmark: 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid is a semi-flexible linker characterized by a central phenoxy ring flanked by two oxyacetic acid moieties. Its ethereal oxygen atoms and carboxylate groups provide multiple coordination sites, leading to a variety of network dimensionalities. CPs derived from this linker typically exhibit moderate thermal stability and interesting luminescent properties, particularly with lanthanide metals. However, the flexibility of the ether linkage can sometimes lead to less predictable and potentially less robust framework structures compared to more rigid linkers.

Strategic Alternatives: Enhancing Performance Through Linker Design

The limitations of 1,4-phenylenedioxydiacetic acid have driven the scientific community to design and synthesize a multitude of alternative dicarboxylate linkers. These can be broadly categorized based on the nature of their core aromatic unit and the presence of additional functional groups. This guide will focus on two prominent classes of alternatives: biphenyl-based and pyridine-based dicarboxylic acids.

Biphenyl-Based Dicarboxylic Acids: Rigidity and Extended Structures

Replacing the central phenoxy ring of 1,4-phenylenedioxydiacetic acid with a more rigid biphenyl unit offers a straightforward strategy to enhance the structural robustness and porosity of CPs. The biphenyl core provides a linear and more extended scaffold, which can lead to the formation of higher-dimensional and more porous frameworks.[1][2]

The use of biphenyl-dicarboxylate linkers, such as 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L¹) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid (H₄L²), has been shown to generate a wide range of CP architectures, from 1D chains to complex 3D frameworks.[1][2] The final structure is highly dependent on the metal ion, the presence of co-ligands, and the reaction conditions.[1][2] For instance, the reaction of these linkers with various metal(II) chlorides under hydrothermal conditions has yielded molecular dimers, 1D and 2D CPs, as well as 3D MOFs, some of which exhibit unique interpenetrated networks.[1][2]

Property1,4-Phenylenedioxydiacetic Acid Derived CPsBiphenyl Dicarboxylate Derived CPsRationale for Difference
Thermal Stability ModerateGenerally HigherThe rigid biphenyl unit imparts greater thermal stability to the resulting framework compared to the more flexible ether linkage.[1]
Porosity Often lower, dependent on packingCan be significantly higherThe extended and rigid nature of the biphenyl linker can lead to the formation of larger pores and higher surface areas.
Catalytic Activity ModeratePotentially higher, especially with functionalizationThe robust framework can provide a stable platform for catalytic sites, and functional groups on the biphenyl ring can enhance activity.[1][3]
Luminescence Good, especially with lanthanidesGood, with potential for tunable emissionsThe biphenyl core can act as an efficient antenna for sensitizing lanthanide emission.

Experimental Insight: In a study comparing CPs synthesized from dihydroxy-functionalized biphenyl dicarboxylic acids, a Zn(II)-based CP demonstrated effective and recyclable heterogeneous catalysis for the Henry reaction.[1][3] This highlights the potential of these linkers in creating functional materials for organic synthesis.

Pyridine-Based Dicarboxylic Acids: Introducing Functionality and Catalytic Prowess

Incorporating a nitrogen-containing heterocycle, such as pyridine, into the dicarboxylic acid linker introduces a new level of functionality. The pyridine nitrogen can act as an additional coordination site, influencing the resulting network topology and providing a basic site that can be exploited for catalysis.[4] 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) is a prime example of such a linker.[4]

The adaptable coordination modes of pyridine-dicarboxylic acid linkers, involving both the carboxylate groups and the pyridine nitrogen, lead to a rich structural chemistry.[4] Hydrothermal synthesis using H₂pdba with various metal ions and co-ligands has produced 2D layered structures and 3D MOFs.[4] A notable example is a 3D copper(II) MOF that exhibits excellent catalytic activity in the Knoevenagel condensation, with product yields up to 99%.[4] This catalyst was also found to be recyclable, underscoring the benefits of incorporating functional linkers into robust frameworks.[4]

Property1,4-Phenylenedioxydiacetic Acid Derived CPsPyridine-Based Dicarboxylate Derived CPsRationale for Difference
Structural Dimensionality Variable (1D, 2D, 3D)Often higher (2D, 3D)The additional coordination site of the pyridine nitrogen can promote the formation of higher-dimensional networks.[4]
Catalytic Activity Primarily Lewis acidic metal sitesEnhanced, with potential for bifunctional catalysisThe pyridine nitrogen can act as a basic site, complementing the Lewis acidic metal centers for cooperative catalysis.[4][5]
Luminescence Good, especially with lanthanidesCan be influenced by the pyridine ringThe electronic properties of the pyridine ring can affect the energy transfer processes in luminescent CPs.
pH Stability ModeratePotentially higherThe incorporation of the pyridine moiety can in some cases enhance the chemical stability of the framework.

Experimental Methodologies: A Guide to Synthesis

The synthesis of coordination polymers with these alternative linkers is most commonly achieved through hydrothermal or solvothermal methods. These techniques allow for the crystallization of high-quality single crystals suitable for structural determination.

General Hydrothermal Synthesis Protocol

A representative hydrothermal synthesis of a coordination polymer using a dicarboxylic acid linker is detailed below. Note that specific parameters such as temperature, time, and reactant ratios will need to be optimized for each specific system.

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, CuCl₂·2H₂O)

  • Dicarboxylic acid linker (e.g., 4,4′-biphenyldicarboxylic acid, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid)

  • Solvent (typically deionized water or a water/organic solvent mixture)

  • Base (optional, e.g., NaOH, to deprotonate the carboxylic acid)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, the metal salt (e.g., 0.1 mmol) and the dicarboxylic acid linker (e.g., 0.1 mmol) are combined in a Teflon-lined autoclave.

  • The solvent (e.g., 10-15 mL of deionized water) is added to the autoclave.

  • If necessary, a small amount of base is added to facilitate the deprotonation of the carboxylic acid and improve its solubility.

  • The autoclave is sealed and heated in an oven at a specific temperature (typically between 120-180 °C) for a set period (usually 24-72 hours).

  • After the reaction is complete, the oven is slowly cooled to room temperature to allow for the formation of well-defined crystals.

  • The resulting crystalline product is collected by filtration, washed with deionized water and an organic solvent (e.g., ethanol or acetone), and dried in air.

Workflow for Hydrothermal Synthesis

G cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Metal Salt Metal Salt Autoclave Autoclave Metal Salt->Autoclave Linker Linker Linker->Autoclave Solvent Solvent Solvent->Autoclave Base (optional) Base (optional) Base (optional)->Autoclave Heating Heating Autoclave->Heating Seal & Heat Cooling Cooling Heating->Cooling Slow Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Crystals Crystals Drying->Crystals

Caption: Hydrothermal synthesis workflow for coordination polymers.

Logical Relationships in Linker Design

The choice of an alternative linker over 1,4-phenylenedioxydiacetic acid is a strategic decision driven by the desired properties of the final coordination polymer. The following diagram illustrates the logical relationships between linker characteristics and the resulting material performance.

G cluster_linker Linker Characteristics cluster_properties Coordination Polymer Properties Rigidity Increased Rigidity (e.g., Biphenyl) Stability Enhanced Thermal & Chemical Stability Rigidity->Stability Porosity Higher Porosity & Surface Area Rigidity->Porosity Functionality Added Functionality (e.g., Pyridine-N) Functionality->Stability Catalysis Improved Catalytic Activity & Selectivity Functionality->Catalysis Length Increased Length Length->Porosity Luminescence Tunable Luminescent Properties Catalysis->Luminescence Can influence

Caption: Impact of linker choice on CP properties.

Conclusion and Future Outlook

The strategic selection of organic linkers is a powerful tool for tailoring the properties of coordination polymers. While 1,4-phenylenedioxydiacetic acid remains a valuable building block, alternative linkers based on rigid aromatic cores like biphenyl and functionalized systems like pyridine-dicarboxylic acids offer significant advantages in terms of thermal stability, porosity, and catalytic activity. By understanding the structure-property relationships and employing rational design principles, researchers can continue to develop novel coordination polymers with enhanced performance for a wide range of applications, from catalysis and separations to drug delivery and sensing. The ongoing exploration of new linker geometries, functionalities, and synthetic methodologies promises a bright future for this exciting class of materials.

References

  • Gu, J. Z., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(49), 19675–19686. [Link]

  • Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(49), 19675–19686. [Link]

  • Gu, J. Z., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12577–12590. [Link]

  • Kirillov, A. M., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12577–12590. [Link]

  • Gu, J. Z., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12577–12590. [Link]

  • Głuchowska, H., et al. (2021). Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. Materials, 14(13), 3545. [Link]

  • Szeluga, M., et al. (2021). New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. Molecules, 26(17), 5287. [Link]

  • Li, Y., et al. (2020). A new family of lanthanide coordination polymers based on 3,3'-[(5-carboxylato-1,3-phenylene)bis(oxy)]dibenzoate: synthesis, crystal structures and magnetic and luminescence properties. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 8), 756–764. [Link]

  • Abrahams, B. F., et al. (2007). Syntheses, structures and luminescent properties of new lanthanide-based coordination polymers based on 1,4-benzenedicarboxylate (bdc). Dalton Transactions, (35), 3936–3942. [Link]

  • Wang, C., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Catalysts, 13(1), 130. [Link]

  • Rostamnia, S., et al. (2022). Pd-grafted Open Metal Site Copper-benzene-1,4-dicarboxylate Metal Organic Frameworks (Cu-BDC MOF's) as Promising Interfacial Catalysts for Sustainable Suzuki Coupling. Catalysis Letters, 152(11), 3329–3340. [Link]

  • He, G., et al. (2023). Gram-Scale Synthesis of Heterogeneous Cu-MOFs Catalyst with Dual Functionalities for Late-stage Dicarbofunctionalization of Alkenes. Research Square. [Link]

  • Sari, Y. K., et al. (2023). Synthesis of Cu-1,4-Benzene Dicarboxylate Metal-Organic Frameworks (Cu-BDC MOFs) from Plastic Was. Trends in Sciences, 20(10), 6939. [Link]

  • Al-Shakban, M., et al. (2024). Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation. Scientific Reports, 14(1), 1-13. [Link]

  • Mphahlele, K. R., et al. (2022). Structural Characterization, Magnetic and Luminescent Properties of Praseodymium(III)-4,4,4-Trifluoro-1-(2-Naphthyl)Butane-1,3-Dionato(1-) Complexes. Molecules, 27(23), 8530. [Link]

  • Zhang, X., et al. (2018). Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. Dalton Transactions, 47(10), 3449–3457. [Link]

  • Mussa, N. S., et al. (2024). Recent developments in the field of MOF-based catalytic systems: A review. Coordination Chemistry Reviews, 500, 215539. [Link]

  • Barczewski, M., et al. (2024). Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). Journal of Materials Science, 59(4), 1735–1753. [Link]

  • Wang, F., et al. (2024). Two new coordination polymers based on tartaric acid ligand: Syntheses, crystal structure and thermal stability. Journal of Molecular Structure, 1301, 137299. [Link]

  • Wang, L., et al. (2014). A series of lanthanide(III) metal-organic frameworks derived from a pyridyl-dicarboxylate ligand: single-molecule magnet behaviour and luminescence properties. Dalton Transactions, 43(40), 15096–15102. [Link]

  • Zhang, Y., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. Molecules, 27(19), 6401. [Link]

  • Chen, Y., et al. (2015). Crystal structures and luminescent properties of new lanthanide(III) complexes derived from 2-phenyl-4-pyrimidinecarboxylate. Journal of Coordination Chemistry, 68(21), 3750-3764. [Link]

  • Li, H., et al. (2008). Synthesis and Fluorescence Properties of Lanthanide (III) Perchlorate Complexes with Naphthyl-Naphthalinesulphonylpropyl Sulfoxide. Chinese Journal of Chemistry, 26(10), 1833-1838. [Link]

  • Zych, A., et al. (2022). A Top-Down Approach and Thermal Characterization of Luminescent Hybrid BPA.DA-MMA@Ln2L3 Materials Based on Lanthanide(III) 1H-Pyrazole-3,5-Dicarboxylates. Materials, 15(24), 8847. [Link]

  • Arslan Biçer, F. (2020). Hydrothermal Synthesis and Crystal Structure of Zn(II) Coordination Polymer with the Rigid 4,4'-azobispyridine. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 43-48. [Link]

  • Wang, C. J., et al. (2013). Hydrothermal synthesis, crystal structural, and thermal properties of a 1D zinc coordination polymer based on benzoate and flexible bis(benzimidazole) ligands. Russian Journal of Coordination Chemistry, 39(2), 143-146. [Link]

  • Li, Y., et al. (2001). Hydrothermal synthesis and characterization of the coordination polymer [Zn(bbdc)(H2O)]n (bbdc = 4,4'-bibenzenedicarboxylate) possessing a 3D network structure. Inorganic Chemistry Communications, 4(9), 464-466. [Link]

  • D'Alessandro, G., et al. (2023). Understanding structure–property relationships in coordination polymers: a comparative study of the copper(ii) and zinc(ii) coordination mechanism. Nanoscale, 15(28), 11957-11965. [Link]

  • Thanh, T. V., et al. (2017). A robust one-dimensional copper(ii) coordination polymer with pre-existing coordinatively unsaturated sites for multifunctional catalysis. Catalysis Science & Technology, 7(15), 3296-3301. [Link]

  • Pan, L., et al. (2001). Reactions and Reactivity of Co−bpdc Coordination Polymers (bpdc = 4,4'-biphenyldicarboxylate). Inorganic Chemistry, 40(12), 2851–2857. [Link]

  • Zhang, L., et al. (2015). Syntheses, Structures and Properties of Two Coordination Polymers Constructed by 3-Nitrobenzene-1,2-dicarboxylate Acid and Zn/Co. Journal of Cluster Science, 26(6), 2003-2011. [Link]

  • Niu, D. (2014). Syntheses, Structures And Properties Of Coordination Polymers Based On A Flexible Dicarboxylate And Various N-donor Ligands. Master's Thesis. [Link]

  • Cui, Y., et al. (2012). Syntheses, Structures, and Photoluminescent Properties of Coordination Polymers Based on 1,4-Bis(imidazol-l-yl-methyl)benzene and Various Aromatic Dicarboxylic Acids. Crystal Growth & Design, 12(9), 4347–4356. [Link]

  • Sun, Y., et al. (2011). Synthesis, structures and properties of two carboxylate-bridged coordination polymers with linear and ladder chain motifs. Inorganica Chimica Acta, 376(1), 533-538. [Link]

  • Clegg, W., et al. (2005). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm, 7(104), 628-633. [Link]

  • Wang, X., et al. (2017). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Polymers, 9(12), 682. [Link]

  • Liu, Y. (2018). Lanthanide Luminescent Metal-Organic Frameworks with Linear Dicarboxylate Ligands: Synthesis, Structure and Sensing. TSpace Repository. [Link]

  • de Lill, J. R., et al. (2020). 1D lanthanide coordination polymers based on lanthanides and 4'-hydroxi-4-biphenylcarboxylic acid: Synthesis, structures and luminescence properties. Journal of Solid State Chemistry, 289, 121469. [Link]

  • Goswami, A., et al. (2023). Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites: Intermolecular C–N, C–O, and C–S Cross-Coupling; Stereoselective Intramolecular C–N Coupling; and Aziridination Reactions. Inorganic Chemistry, 62(33), 13245–13259. [Link]

  • Zhang, X., et al. (2016). Hydrothermal synthesis and crystal structure of a novel 2-D coordination polymer [Mn 2(pdc) 2(H 2O) 3] n 2 nH 2O (pdc=pyridine-2,3-dicarboxylate). Journal of Coordination Chemistry, 69(11-13), 1956-1964. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 1,4-Phenylenedioxydiacetic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid (PODS), with the chemical formula C₁₀H₁₀O₆, is a symmetrical organic compound featuring a central benzene ring linked to two oxyacetic acid groups.[1] While its applications are specialized, it serves as a critical building block in the synthesis of complex molecules, including metal-organic frameworks and other polymers. In any research or development context, particularly those leading to pharmaceutical applications, the purity of starting materials is not merely a quality metric; it is a foundational pillar of experimental validity and product safety. The presence of uncharacterized impurities, such as starting materials or by-products from synthesis, can fundamentally alter reaction kinetics, final product structure, and biological activity.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of non-volatile organic acids like PODS. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target analyte from closely related impurities. This guide provides a comprehensive framework for the validation of an HPLC method for determining the purity of 1,4-phenylenedioxydiacetic acid. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring a scientifically sound and regulatory-compliant approach.[2][3][4][5] This document is designed not as a rigid protocol but as a logical guide, explaining the causality behind each validation step to empower researchers, scientists, and drug development professionals.

Part 1: The HPLC Validation Framework: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][5] For a purity assay, this means the method must be selective for the analyte, accurate, precise, and reliable over the range of expected concentrations. The following sections detail the core validation parameters.

Specificity: Ensuring Analytical Certainty

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a PODS purity method, this involves demonstrating that the signal measured comes solely from PODS and not from any potential synthetic precursors (e.g., hydroquinone, chloroacetic acid) or degradation products.

Experimental Protocol for Specificity:

  • Forced Degradation: Subject a sample of 1,4-phenylenedioxydiacetic acid to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.

  • Impurity Spiking: Prepare a solution of high-purity PODS and spike it with known levels of all available potential impurities and starting materials.

  • Analysis: Analyze the unstressed sample, the stressed samples, the spiked sample, and a placebo (if applicable) using the proposed HPLC method.

  • Peak Purity Assessment: Employ a photodiode array (PDA) detector to perform peak purity analysis on the PODS peak in all chromatograms. The peak purity index should be close to unity, indicating no co-eluting impurities. The method is deemed specific if the principal peak is spectrally homogeneous and well-resolved from all other peaks generated during the stress and spiking studies.

Caption: Diagram 1: Concept of Chromatographic Specificity.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (e.g., peak area). The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[2] For a purity assay, the range is typically established from 80% to 120% of the nominal test concentration.

Experimental Protocol for Linearity:

  • Stock Solution: Prepare a stock solution of a certified 1,4-phenylenedioxydiacetic acid reference standard in a suitable diluent.

  • Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. A typical range for a purity assay might be 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be minimal and not statistically different from zero.

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[2] It is typically determined by applying the method to a sample with a known concentration and comparing the measured result to the true value.

Experimental Protocol for Accuracy:

  • Sample Preparation: Prepare samples by spiking a placebo matrix (or a known batch of PODS) with the reference standard at three different concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and calculate the concentration of PODS in each.

  • Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol for Precision:

  • Repeatability:

    • Prepare six independent test samples of PODS at 100% of the target concentration.

    • Analyze the samples on the same day by the same analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.

    • Compare the results from both studies using appropriate statistical tests (e.g., F-test for variance, t-test for means) and calculate the overall %RSD for all 12 measurements.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 1.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For a purity method, the LOQ is particularly important as it defines the lower limit for accurately reporting impurity levels.

Experimental Protocol for LOD/LOQ (Signal-to-Noise Method):

  • Determine LOD: Sequentially inject solutions of decreasing PODS concentration until a peak is observed that is distinguishable from the baseline noise, typically with a signal-to-noise (S/N) ratio of 3:1.

  • Determine LOQ: Inject solutions of decreasing PODS concentration until the peak response meets the criteria for acceptable precision and accuracy, typically with an S/N ratio of 10:1. The precision at the LOQ should be confirmed by injecting at least six replicates and ensuring the %RSD is acceptable (e.g., ≤ 10%).

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Experimental Protocol for Robustness:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact of these changes on system suitability parameters like resolution, peak tailing, and retention time. The method is robust if the results remain within the acceptance criteria defined during method development.

Part 2: A Validated HPLC Method for 1,4-Phenylenedioxydiacetic Acid

This section provides a practical, step-by-step reversed-phase HPLC (RP-HPLC) method suitable for the purity determination of PODS. The choice of RP-HPLC is logical because PODS is a moderately polar organic acid, making it well-suited for retention on a non-polar C18 stationary phase with a polar mobile phase.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Reference Standard: 1,4-Phenylenedioxydiacetic acid, purity ≥ 99.5%.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Buffer: Phosphoric acid (reagent grade).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 provides excellent hydrophobic retention for the phenyl ring.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.5) suppresses the ionization of the carboxylic acid groups, ensuring good retention and symmetrical peak shape.
Mobile Phase B AcetonitrileA common organic modifier for adjusting elution strength in RP-HPLC.
Gradient 0-15 min: 20% B; 15-20 min: 20-80% B; 20-25 min: 80% BA gradient is used to ensure elution of any late-eluting, more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmWavelength selected based on the UV absorbance maximum of the phenyl ring system.
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of PODS reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the PODS sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh_Standard Weigh ~10 mg Reference Standard Dissolve_Standard Dissolve & Dilute to 100 mL with Diluent Weigh_Standard->Dissolve_Standard Weigh_Sample Weigh ~10 mg Test Sample Dissolve_Sample Dissolve & Dilute to 100 mL with Diluent Weigh_Sample->Dissolve_Sample Inject Inject 10 µL into HPLC System Dissolve_Standard->Inject System Suitability & Calibration Dissolve_Sample->Inject Purity Test Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 225 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) (Area Normalization) Integrate->Calculate

Caption: Diagram 2: Experimental Workflow for PODS Purity Analysis.

Summary of Validation Data (Illustrative)

The following tables summarize the kind of results expected from a successful validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
80.0 801,500
90.0 902,100
100.0 1,001,800
110.0 1,103,200
120.0 1,202,500
Result Value

| | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Mean Recovery (%) %RSD
Accuracy 80% 99.5 0.45
100% 100.3 0.31
120% 100.8 0.52
Precision Repeatability (n=6) - 0.38

| | Intermediate (n=12) | - | 0.75 |

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this analysis, other techniques exist for the analysis of organic acids.[6] Understanding their capabilities provides context for why HPLC is the preferred method.

Table 3: Comparison of Analytical Techniques for PODS Purity

Technique Principle Advantages for PODS Analysis Disadvantages for PODS Analysis
HPLC-UV Differential partitioning between a liquid mobile phase and solid stationary phase. High resolution, excellent quantitation, robust, widely available. Requires solvents, moderate run times.
Gas Chromatography (GC) Partitioning between a gas mobile phase and liquid/solid stationary phase. High efficiency for volatile compounds. PODS is non-volatile and requires derivatization, adding complexity and potential for error.[7][8]
Ion Chromatography (IC) Ion-exchange separation with conductivity detection. Excellent for separating a wide range of organic and inorganic ions. May offer lower resolution for structurally similar neutral impurities; conductivity detection is less specific than UV.

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Very high efficiency, minimal sample/solvent usage. | Lower concentration sensitivity, can have issues with reproducibility of migration times. |

The comparative analysis clearly favors HPLC for its balance of specificity, quantitative accuracy, robustness, and direct applicability without the need for derivatization, making it the most reliable choice for validating the purity of 1,4-phenylenedioxydiacetic acid in a regulated or quality-controlled environment.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: 1,4-Phenylenedioxydiacetic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: 1,4-Phenylenedioxydiacetic acid - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Methods for Organic Acids Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Separation of m-Phenylenedioxydi(acetic acid) on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Various Analysis Techniques for Organic Acids and Examples of Their Application Source: Shimadzu URL: [Link]

  • Title: Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry Source: Analytical and Bioanalytical Chemistry, Springer URL: [Link]

Sources

"Comparative study of the thermal stability of different phenylenebis(oxy)diacetic acid isomers"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Thermal Stability of Phenylenebis(oxy)diacetic Acid Isomers

For researchers and professionals in materials science and drug development, understanding the thermal stability of chemical compounds is not merely a procedural step but a critical determinant of a product's viability, safety, and shelf-life. Phenylenebis(oxy)diacetic acid, with its ortho, meta, and para isomers, presents a compelling case study in how subtle structural variations can profoundly impact thermal behavior. These isomers are valued as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs), and their stability under thermal stress is paramount for the integrity of these advanced materials.

This guide provides a comprehensive framework for comparing the thermal stability of the three primary isomers of phenylenebis(oxy)diacetic acid: 2,2'-(1,2-phenylenebis(oxy))diacetic acid (ortho), 2,2'-(1,3-phenylenebis(oxy))diacetic acid (meta), and 2,2'-(1,4-phenylenebis(oxy))diacetic acid (para). We will delve into the established methodologies for this analysis, explain the causality behind experimental choices, and present a clear protocol for generating reliable, comparative data.

The Isomers: Structural Differences and Their Implications

The positioning of the two (oxy)diacetic acid groups on the central phenylene ring dictates the molecule's symmetry, polarity, and potential for intra- and intermolecular interactions. These factors are decisive in determining the crystal packing efficiency and, consequently, the energy required to induce melting or decomposition.

  • Ortho (1,2-) Isomer: The proximity of the two substituent groups can lead to steric hindrance and potential intramolecular hydrogen bonding, which may influence its decomposition pathway.

  • Meta (1,3-) Isomer: This asymmetrical arrangement results in a different packing structure compared to its more symmetrical counterparts.

  • Para (1,4-) Isomer: The high degree of symmetry in the para isomer often allows for more efficient crystal packing, which is hypothesized to contribute to greater thermal stability.

Core Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To quantitatively assess thermal stability, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is the definitive method for determining decomposition temperatures, identifying the loss of volatile components, and analyzing the composition of materials.[2] A typical output, a thermogram, plots mass percentage against temperature, with each "step" in the curve representing a mass loss event.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[4] When used in conjunction with TGA, DSC can differentiate between endothermic events with no mass loss (like melting) and those that involve decomposition.[5]

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow for a rigorous comparative study of the isomers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation P1 Procure Isomers (Ortho, Meta, Para) P2 Dry samples to remove residual solvent/moisture P1->P2 P3 Accurately weigh 5-10 mg of each sample into TGA pans P2->P3 A1 Perform TGA Scan (e.g., 25°C to 600°C @ 10°C/min) under N2 atmosphere P3->A1 A2 Perform DSC Scan (Identify melting points) P3->A2 D1 Plot Mass (%) vs. Temperature (°C) A1->D1 D5 Correlate with DSC data to distinguish melting from decomposition A2->D5 D2 Calculate 1st Derivative (DTG) to identify peak decomposition temps D1->D2 D3 Determine Onset Decomposition Temp (Tonset) D2->D3 D4 Compare Tonset and Peak Temps for all three isomers D3->D4 D4->D5

Caption: Workflow for comparative thermal analysis of isomers.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

The protocol below is a self-validating system designed for generating reproducible data. The causality behind each parameter is crucial for scientific integrity.

Objective: To determine and compare the decomposition temperatures of ortho, meta, and para-phenylenebis(oxy)diacetic acid.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/SDTA 851e).[1][6]

Materials:

  • Samples of each isomer (purity ≥98%).

  • High-purity nitrogen gas (for inert atmosphere).

  • Alumina or platinum crucibles (pans).[6]

Step-by-Step Procedure:

  • Instrument Preparation & Calibration:

    • Rationale: A properly calibrated instrument is fundamental to data accuracy. Temperature and mass calibrations ensure that the measured values are true reflections of the sample's behavior.

    • Action: Turn on the TGA instrument and allow it to stabilize. Perform routine weight and temperature calibrations as per the manufacturer's guidelines, often using certified reference materials (e.g., Curie point standards for temperature).[5]

  • Sample Preparation:

    • Rationale: Residual solvents or moisture can cause initial mass loss at low temperatures, obscuring the true decomposition onset of the compound itself.[2][7] A small sample size prevents thermal gradients within the sample and ensures uniform heating.[6]

    • Action: Ensure all samples are thoroughly dried under vacuum at a temperature well below their melting point. Tare a clean TGA crucible on the microbalance. Place 5-10 mg of the isomer sample into the crucible and record the initial mass precisely.

  • Setting Up the TGA Method:

    • Rationale: An inert atmosphere (nitrogen) is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.[5] A linear heating rate of 10 °C/minute is standard; it is slow enough to allow for good resolution between thermal events but fast enough to complete the experiment in a reasonable timeframe.

    • Action: In the instrument software, create a method with the following parameters:

      • Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[6]

      • Temperature Program:

        • Equilibrate at 30 °C.

        • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. (The final temperature should be sufficient to ensure complete decomposition).

        • Hold at 600 °C for 5 minutes to ensure all reactions are complete.

  • Running the Experiment:

    • Rationale: Running a blank (an empty crucible) under the exact same conditions allows for the subtraction of any instrumental drift or buoyancy effects, leading to a more accurate sample mass loss curve.[6]

    • Action: Place the sample-loaded crucible into the TGA autosampler or furnace. Start the experimental method. After completing the runs for all three isomers, run a blank experiment using an empty crucible with the same method.

  • Data Analysis:

    • Rationale: The onset temperature (Tonset) marks the beginning of decomposition and is a key indicator of stability. The peak of the first derivative (DTG) curve indicates the temperature at which the rate of mass loss is maximal.[5]

    • Action:

      • Subtract the blank curve from each sample's thermogram to get the corrected data.[6]

      • Plot the corrected mass (%) as a function of temperature (°C).

      • Determine the onset temperature of decomposition for each major mass loss step. This is often calculated by the software as the intersection of the tangent from the baseline and the tangent from the point of maximum slope.

      • Plot the first derivative of the mass loss curve (DTG). The peak of this curve corresponds to the temperature of the fastest decomposition rate.

      • Tabulate the results for direct comparison.

Comparative Data Summary & Interpretation

ParameterOrtho IsomerMeta IsomerPara Isomer
CAS Number 5411-14-3-2245-53-6[8]
Molecular Formula C₁₀H₁₀O₆C₁₀H₁₀O₆C₁₀H₁₀O₆[9]
Molecular Weight 226.19226.18226.18[9]
Melting Point (°C) Data to be determinedData to be determinedData to be determined
Tonset of Decomposition (°C) Data to be determinedData to be determinedData to be determined
Peak Decomposition Temp (°C) Data to be determinedData to be determinedData to be determined
Primary Mass Loss (%) Data to be determinedData to be determinedData to be determined
Residue at 600°C (%) Data to be determinedData to be determinedData to be determined

Interpreting the Results:

The primary expectation is that the thermal stability will follow the order: para > meta > ortho .

  • The high symmetry of the para isomer is expected to result in a more stable crystal lattice, requiring more energy to disrupt, thus leading to a higher decomposition temperature.[10]

  • The decomposition of carboxylic acids often proceeds via decarboxylation (loss of CO₂) or the loss of water.[11] The mass loss percentage should be correlated with the loss of specific functional groups to elucidate the decomposition mechanism.

  • A higher Tonset value directly corresponds to greater thermal stability.[12] A compound that begins to decompose at a higher temperature is considered more stable.

Conclusion

This guide provides a robust framework for the comparative study of phenylenebis(oxy)diacetic acid isomers. While direct comparative data is sparse, the provided methodology empowers researchers to generate this critical information with high fidelity. By employing standardized TGA and DSC protocols, scientists can elucidate the structure-stability relationships among these isomers, enabling the selection of the optimal candidate for applications in high-performance materials and pharmaceutical formulations where thermal resilience is non-negotiable. The principles and protocols detailed herein are broadly applicable to the thermal analysis of a wide range of organic compounds.

References

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 24). 31.1: Thermogravimetry. Retrieved from [Link]

  • Zhang, L., Li, G., & Xu, J. (2011). Bis(4-pyridyl) disulfide–2,2′-[(p-phenylenebis(oxy)]diacetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. University of Wisconsin-Madison. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 10 THERMOGRAVIMETRIC ANALYSIS. Retrieved from [Link]

  • Saadatkhah, N., et al. (2020). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction and thermal decomposition reactions of compound 3. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Wang, J. G., Yan, P., Zhong, C. J., & Yu, G. Z. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3470. Retrieved from [Link]

  • ResearchGate. (2012). 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Phenylenedioxydiacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry C, 123(42), 25513–25519. Retrieved from [Link]

  • Siger, A., et al. (2022). DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. Foods, 11(15), 2298. Retrieved from [Link]

  • PubMed. (2012). 2,2'-[4-Acetyl-1,3-phenyl-enebis(-oxy)]diacetic Acid. Retrieved from [Link]

  • Ali, S., et al. (2009). [Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o345. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization of a Novel 1,1'-[1,4-phenylenebis(1,3,4- thiadiazol-5,2-diyl)] bis (3-chloro-4-(4-hydroxyphenyl) azetidin-2-one and evaluation its Biological activities. Retrieved from [Link]

  • Getsoian, A. B., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(7), 3676–3685. Retrieved from [Link]

  • Ghorab, M. M., et al. (2013). Thermal analysis of some antidiabetic pharmaceutical compounds. Advanced Pharmaceutical Bulletin, 3(2), 419–424. Retrieved from [Link]

  • Ghorab, M. M., et al. (2013). Thermal analysis of some antidiabetic pharmaceutical compounds. Advanced Pharmaceutical Bulletin, 3(2), 419–424. Retrieved from [Link]

  • Defense Technical Information Center. (1965). THE THERMAL DECOMPOSITION OF 3,5-DIPHENYL-1,2,4- OXADIAZOLE AND 2,5-DIPHENY-1,3,4- OXADIAZOLE. Retrieved from [Link]

  • Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Retrieved from [Link]

  • Jaworski, J. S., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(11), 3326. Retrieved from [Link]

  • Chow, R., et al. (2016). Effect of Milling on DSC Thermogram of Excipient Adipic Acid. AAPS PharmSciTech, 17(5), 1109–1117. Retrieved from [Link]

  • ResearchGate. (2021). Thermal stability of irradiated solutions of 2,2′-bipyridine-6,6′-dicarboxylic acid bis(N-ethyl-4-hexylanilide) in fluorinated sulfones. Retrieved from [Link]

Sources

A Comparative Guide to the Luminescence of 1,4-Phenylenedioxydiacetic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the luminescence properties of metal complexes formed with 1,4-phenylenedioxydiacetic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, underlying photophysical principles, and comparative performance of these promising materials.

Introduction: The Versatility of 1,4-Phenylenedioxydiacetic Acid as a Ligand

1,4-Phenylenedioxydiacetic acid, hereafter referred to as H₂L, is a versatile organic ligand featuring a rigid phenylene core flanked by two flexible oxydiacetic acid arms.[1] This unique architecture, combining a central aromatic sensitizer with peripheral carboxylic acid binding sites, makes it an exceptional candidate for constructing coordination polymers and metal-organic frameworks (MOFs) with significant luminescent potential.

The coordination of H₂L with various metal ions, particularly lanthanides (Ln³⁺) and d-block metals, gives rise to complexes with diverse structural motifs and intriguing photophysical properties.[2][3] These properties are highly sought after for applications in bioimaging, chemical sensing, and optoelectronic devices.[4][5][6] This guide aims to provide a clear, data-driven comparison of the luminescence observed in different H₂L-metal systems, explaining the causal relationships between the choice of metal ion, the resulting structure, and the photoluminescent performance.

Fundamental Principles of Luminescence in H₂L-Metal Complexes

The luminescence of these complexes typically arises from two primary mechanisms, depending on the coordinated metal ion.

The Antenna Effect in Lanthanide Complexes

Lanthanide ions (e.g., Eu³⁺, Tb³⁺) possess characteristic, sharp, and long-lived emission bands, but they suffer from very low absorption coefficients due to their forbidden f-f electronic transitions.[7] To overcome this, the H₂L ligand acts as an "antenna".[8][9] The process, illustrated below, involves several key steps:

  • Excitation: The aromatic core of the H₂L ligand strongly absorbs UV light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited ligand efficiently transitions from the singlet state to a longer-lived triplet state (T₁).

  • Energy Transfer (ET): If the energy of the ligand's triplet state is appropriately matched (typically higher than the accepting level of the lanthanide ion), it can transfer its energy to the Ln³⁺ ion, populating one of its emissive excited states.

  • Lanthanide Emission: The excited Ln³⁺ ion then relaxes to its ground state by emitting photons, resulting in its characteristic line-like emission.[10]

This ligand-sensitized process dramatically enhances the luminescence intensity of the lanthanide ion.[9][10][11]

Antenna_Effect cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited) S0->S1 1. Absorption (UV Photon) T1 T₁ (Triplet Excited) S1->T1 2. Intersystem Crossing (ISC) Ln_E Emissive State T1->Ln_E 3. Energy Transfer (ET) Ln_G Ground State Ln_E->Ln_G 4. Characteristic Emission (Visible) Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Characterization Reactants 1. Combine Reactants - H₂L Ligand - Ln(NO₃)₃·xH₂O - H₂O/DMF Solvent Teflon 2. Seal in Teflon-lined Autoclave Reactants->Teflon Heating 3. Heat at 120-180 °C (24-72 hours) Teflon->Heating Cooling 4. Slow Cool to Room Temp (e.g., 5 °C/hour) Heating->Cooling Filter 5. Filter & Wash (H₂O, Ethanol) Cooling->Filter Dry 6. Dry in Vacuo Filter->Dry Analyze 7. Characterize (PXRD, TGA, PL Spec) Dry->Analyze

Sources

"Structural comparison of coordination polymers from different isomers of phenylenebis(oxy)diacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

In the field of crystal engineering and materials science, the rational design and synthesis of coordination polymers with desired structures and properties is a paramount objective. The selection of organic ligands plays a pivotal role in dictating the final architecture and functionality of these materials. This guide provides an in-depth structural and performance comparison of coordination polymers synthesized from the three isomers of phenylenebis(oxy)diacetic acid: 1,2-phenylenebis(oxy)diacetic acid (H₂o-pbo H₂a), 1,3-phenylenebis(oxy)diacetic acid (H₂m-pbo H₂a), and 1,4-phenylenebis(oxy)diacetic acid (H₂p-pbo H₂a).

The positional isomerism of the carboxylate groups on the phenylene ring significantly influences the flexibility, coordination modes, and ultimately the dimensionality and topology of the resulting coordination polymers. This guide will explore these structural nuances and their impact on material properties such as thermal stability and luminescence, providing researchers, scientists, and drug development professionals with a comprehensive understanding to aid in the rational design of novel functional materials.

The Influence of Isomeric Ligands on Coordination Polymer Architecture

The conformation of the phenylenebis(oxy)diacetic acid isomers is a critical determinant of the final structure of the coordination polymer. The flexible ether linkages and the rotational freedom of the carboxylate groups allow for a variety of coordination modes. However, the substitution pattern on the central phenyl ring imposes distinct steric and geometric constraints.

  • 1,2-Phenylenebis(oxy)diacetic acid (ortho-isomer): The proximity of the two oxyacetic acid arms in the ortho position often leads to a cis-conformation of the carboxylate groups. This arrangement can favor the formation of discrete polynuclear complexes or lower-dimensional (1D or 2D) coordination polymers. The close proximity of the coordinating groups can also lead to chelation with a single metal center.

  • 1,3-Phenylenebis(oxy)diacetic acid (meta-isomer): The meta-substitution pattern results in a divergent arrangement of the coordinating arms. This geometry is well-suited for bridging multiple metal centers, often leading to the formation of 2D or 3D networks. The flexibility of the ligand allows for the adoption of various conformations to accommodate different metal coordination environments.

  • 1,4-Phenylenebis(oxy)diacetic acid (para-isomer): The linear and rigid nature of the para-isomer makes it an excellent candidate for constructing extended 1D chains or 2D layered structures. The large separation between the carboxylate groups minimizes steric hindrance and promotes the formation of predictable, well-ordered frameworks.

The interplay between the ligand's isomeric form, the coordination preference of the metal ion, and the reaction conditions (e.g., solvent, temperature, pH) ultimately dictates the self-assembly process and the final topology of the coordination polymer.[1][2]

Structural Comparison of Coordination Polymers

The structural diversity of coordination polymers derived from the isomers of phenylenebis(oxy)diacetic acid is vast. The following sections provide a comparative overview of typical structures formed with lanthanide and transition metal ions.

Coordination Polymers of 1,2-Phenylenebis(oxy)diacetic Acid

Coordination polymers based on the ortho-isomer have been synthesized with lanthanide ions, often resulting in two-dimensional (2D) structures.[1][2] For instance, solvothermal reactions of lanthanide(III) salts with 1,2-phenylenediacetic acid in DMF have yielded complexes with the general formula Ln₂(1,2-pda)₃(DMF)₂.[1][2]

In these structures, the 1,2-phenylenediacetate ligand exhibits diverse coordination modes, acting as a pentadentate or hexadentate linker. The carboxylate groups can adopt bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating modes.[2] The cis-conformation of the carboxylate groups in some of the ligands facilitates the connection of lanthanide ions into linear chains, which are then further linked into 2D layers.[1]

G cluster_ligand 1,2-pboH₂a Ligand cluster_metal Metal Centers L1 Carboxylate 1 Phenyl Phenyl Ring L1->Phenyl ortho M1 Metal 1 L1->M1 Chelating/ Bridging L2 Carboxylate 2 L2->Phenyl ortho L2->M1 M2 Metal 2 L2->M2 Bridging caption Typical coordination modes of the ortho-isomer.

Coordination Polymers of 1,3-Phenylenebis(oxy)diacetic Acid

The divergent nature of the meta-isomer promotes the formation of extended networks. Lanthanide coordination polymers synthesized with a derivative of 1,3-phenylenebis(oxy)diacetic acid have been shown to form 2D networks.[3] These structures are often based on binuclear lanthanide units that are further connected by the organic ligands.[3] The flexibility of the ligand allows it to bridge multiple metal centers, leading to robust frameworks.

G cluster_ligand 1,3-pboH₂a Ligand cluster_metal Metal Centers L1 Carboxylate 1 Phenyl Phenyl Ring L1->Phenyl meta M1 Metal 1 L1->M1 Bridging L2 Carboxylate 2 L2->Phenyl meta M2 Metal 2 L2->M2 Bridging M3 Metal 3 M1->M3 M2->M3 caption Bridging coordination of the meta-isomer.

Coordination Polymers of 1,4-Phenylenebis(oxy)diacetic Acid

The linear geometry of the para-isomer is highly conducive to the formation of extended structures. For example, a three-dimensional coordination polymer of lanthanum has been synthesized using 1,4-phenylenediacetic acid, where the ligand bridges multiple metal centers to create a complex framework. In some cases, the presence of co-ligands can influence the final dimensionality of the structure.[4]

G cluster_ligand 1,4-pboH₂a Ligand cluster_metal Metal Centers L1 Carboxylate 1 Phenyl Phenyl Ring L1->Phenyl para M1 Metal 1 L1->M1 Bridging L2 Carboxylate 2 L2->Phenyl para M2 Metal 2 L2->M2 Bridging M1->M2 Extended Chain caption Linear bridging of the para-isomer.

Comparative Performance Analysis

The structural variations arising from the use of different isomers of phenylenebis(oxy)diacetic acid have a direct impact on the physicochemical properties of the resulting coordination polymers.

Thermal Stability
IsomerTypical DimensionalityExpected Relative Thermal Stability
1,2- (ortho) 1D/2DModerate
1,3- (meta) 2D/3DHigh
1,4- (para) 1D/2D/3DHigh
Luminescence Properties

Lanthanide coordination polymers are well-known for their characteristic luminescence properties, which arise from the "antenna effect." In this process, the organic ligand absorbs energy and transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on the coordination environment of the lanthanide ion and the nature of the organic ligand.

Lanthanide coordination polymers derived from 1,2-phenylenediacetic acid have been shown to exhibit characteristic luminescence.[2] For example, europium and terbium complexes display red and green emission, respectively.[2] The luminescence properties of coordination polymers from the other isomers have also been investigated, with studies showing that the ligand structure plays a crucial role in the sensitization of the lanthanide ion's emission.[3][5] A systematic comparison of the quantum yields and lifetimes of luminescence for coordination polymers derived from all three isomers would be highly valuable for the rational design of efficient luminescent materials.

Experimental Protocols

The synthesis of coordination polymers from phenylenebis(oxy)diacetic acid isomers is typically achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of the ligand and a metal salt in a sealed vessel at elevated temperatures. The choice of solvent can significantly influence the final crystal structure.[1]

General Hydrothermal Synthesis of a Lanthanide Coordination Polymer

This protocol provides a general procedure for the synthesis of a lanthanide coordination polymer. The specific quantities and reaction conditions may need to be optimized for each specific ligand isomer and metal salt.

Materials:

  • Phenylenebis(oxy)diacetic acid isomer (e.g., H₂o-pbo H₂a)

  • Lanthanide(III) salt (e.g., Eu(NO₃)₃·6H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of DMF and water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the phenylenebis(oxy)diacetic acid isomer (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the lanthanide salt (e.g., 0.1 mmol of Eu(NO₃)₃·6H₂O) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired temperature (typically between 120 and 180 °C).

  • Maintain the reaction at this temperature for a specified period (typically 24 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the solvent used for the reaction, and dry them in air.

G A Dissolve Ligand in Solvent C Combine Solutions in Autoclave A->C B Dissolve Metal Salt in Solvent B->C D Heat in Oven C->D E Slow Cooling D->E F Filter and Wash Crystals E->F G Dry Crystals F->G caption General workflow for hydrothermal synthesis.

Characterization

The synthesized coordination polymers should be characterized using a variety of techniques to determine their structure and properties.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from SCXRD data.

  • Infrared (IR) Spectroscopy: Provides information about the coordination of the carboxylate groups to the metal ion. A shift in the stretching frequencies of the C=O and C-O bonds upon coordination is indicative of ligand-metal bond formation.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the coordination polymer and to determine the temperature at which it decomposes.

  • Photoluminescence Spectroscopy: Used to investigate the luminescence properties of the coordination polymers, including excitation and emission spectra, quantum yields, and lifetimes.

Conclusion and Future Outlook

The isomers of phenylenebis(oxy)diacetic acid are versatile building blocks for the construction of a wide range of coordination polymers with diverse structures and properties. The positional isomerism of the carboxylate groups has a profound impact on the resulting architectures, with the ortho-, meta-, and para-isomers favoring the formation of different dimensionalities and network topologies.

This guide has provided a comparative overview of the structural and performance aspects of these materials, highlighting the key differences and similarities. Further systematic studies are needed to fully elucidate the structure-property relationships for this class of coordination polymers. In particular, a direct comparative analysis of the thermal stability and luminescence properties of coordination polymers derived from all three isomers with the same metal ion would be highly valuable. Such studies will undoubtedly contribute to the rational design of new functional materials with tailored properties for applications in areas such as catalysis, sensing, and drug delivery.

References

Sources

Navigating the Synthesis of 1,4-Phenylenedioxydiacetic Acid: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Key Building Block.

Introduction: The Significance of 1,4-Phenylenedioxydiacetic Acid

1,4-Phenylenedioxydiacetic acid is a versatile bifunctional molecule that serves as a crucial building block in supramolecular chemistry, coordination polymers, and the development of novel pharmaceutical agents. Its rigid phenylene backbone and flexible carboxylic acid moieties make it an ideal linker for creating complex molecular architectures. Given its importance, the selection of a synthetic route that is not only efficient in terms of yield but also cost-effective and scalable is a critical consideration for researchers and process chemists. This guide provides an in-depth evaluation of the primary synthetic routes to 1,4-phenylenedioxydiacetic acid, offering a comparative analysis based on experimental data, cost of raw materials, and considerations for industrial-scale production.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and well-established method for the synthesis of 1,4-phenylenedioxydiacetic acid is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In this specific case, hydroquinone is treated with two equivalents of a haloacetic acid, typically chloroacetic acid, in the presence of a base.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#F1F3F4"; "Hydroquinone" [fillcolor="#FFFFFF"]; "Chloroacetic_Acid" [label="Chloroacetic Acid (2 eq.)", fillcolor="#FFFFFF"]; "Base" [fillcolor="#FFFFFF"]; }

subgraph "cluster_product" { label = "Product"; bgcolor="#F1F3F4"; "Product" [label="1,4-Phenylenedioxydiacetic Acid", shape=ellipse, fillcolor="#FFFFFF"]; }

"Hydroquinone" -> "Reaction" [label="Nucleophile"]; "Chloroacetic_Acid" -> "Reaction" [label="Electrophile"]; "Base" -> "Reaction" [label="Deprotonation"]; "Reaction" [label="Williamson Ether Synthesis\n(SN2 Reaction)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" -> "Product";

caption [label="Figure 1: General schematic of the Williamson ether synthesis for 1,4-phenylenedioxydiacetic acid.", fontsize=10]; } .

Causality in Experimental Choices: The choice of a strong base is crucial to deprotonate the weakly acidic phenolic hydroxyl groups of hydroquinone, thereby generating the more nucleophilic phenoxide ions required for the SN2 reaction. The selection of the solvent is also critical; it must be able to dissolve the reactants and facilitate the reaction, often requiring polar aprotic solvents to enhance the nucleophilicity of the phenoxide.

Route 1: The Classical Williamson Ether Synthesis

This traditional approach typically involves the use of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent.

Experimental Protocol: Classical Williamson Ether Synthesis
  • Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in an appropriate solvent (e.g., water, ethanol, or a mixture).

  • Base Addition: Add a stoichiometric amount of a strong base, such as sodium hydroxide (2.0 eq) or potassium hydroxide (2.0 eq), to the solution and stir until the hydroquinone is fully deprotonated to form the disodium or dipotassium salt.

  • Haloacetate Addition: Slowly add a solution of chloroacetic acid (2.0 eq), neutralized with a base, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 1,4-phenylenedioxydiacetic acid. The precipitate is then collected by filtration, washed with cold water to remove inorganic salts, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product of high purity.

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

To overcome the challenges of solubility and reaction rates in the classical method, phase-transfer catalysis (PTC) offers a significant improvement. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the haloacetate is dissolved, thereby accelerating the reaction.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis
  • Reaction Setup: In a round-bottom flask, combine hydroquinone (1.0 eq), an aqueous solution of a base (e.g., 50% NaOH), and an organic solvent (e.g., toluene or chlorobenzene).

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 1-5 mol%).

  • Reagent Addition: Add chloroacetic acid (2.0 eq) to the biphasic mixture.

  • Reaction: Vigorously stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time. The catalyst transports the hydroxide ions to the organic phase to deprotonate the hydroquinone and then transfers the resulting phenoxide to the organic phase to react with the chloroacetic acid.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and separate the aqueous and organic layers. Acidify the aqueous layer with a strong acid to precipitate the product. Filter, wash with water, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent.

dot graph "PTC_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Start" [label="Biphasic System\n(Aqueous Base & Organic Reactants)", shape=ellipse, fillcolor="#FFFFFF"]; "PTC" [label="Phase-Transfer Catalyst (e.g., TBAB)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Accelerated SN2 Reaction in Organic Phase"]; "Separation" [label="Phase Separation"]; "Acidification" [label="Acidification of Aqueous Phase"]; "Isolation" [label="Filtration & Washing"]; "Purification" [label="Recrystallization"]; "End" [label="Pure 1,4-Phenylenedioxydiacetic Acid", shape=ellipse, fillcolor="#FFFFFF"];

"Start" -> "PTC"; "PTC" -> "Reaction"; "Reaction" -> "Separation"; "Separation" -> "Acidification"; "Acidification" -> "Isolation"; "Isolation" -> "Purification"; "Purification" -> "End";

caption [label="Figure 2: Workflow for the phase-transfer catalyzed synthesis.", fontsize=10]; } .

Route 3: Microwave-Assisted Williamson Ether Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times and often improve yields.[1] By directly heating the reactants and solvent, microwave irradiation can lead to rapid temperature increases and enhanced reaction kinetics.[2]

Experimental Protocol: Microwave-Assisted Synthesis
  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine hydroquinone (1.0 eq), chloroacetic acid (2.0 eq), and a suitable base (e.g., K₂CO₃ or NaOH) in a high-boiling polar solvent like dimethylformamide (DMF) or water.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[3] The reaction progress can be monitored by TLC after cooling.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Transfer the contents to a beaker and acidify with an acid to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization.

Comparative Analysis: A Data-Driven Evaluation

Parameter Route 1: Classical Williamson Synthesis Route 2: PTC Synthesis Route 3: Microwave-Assisted Synthesis
Typical Yield Moderate to Good (60-80%)Good to Excellent (80-95%)Good to Excellent (85-98%)
Reaction Time Several hours (e.g., 4-8 hours)Shorter than classical (e.g., 2-4 hours)Very short (e.g., 10-30 minutes)[1]
Reaction Temperature Reflux temperature of the solvent80-100 °C120-150 °C
Key Reagents Hydroquinone, Chloroacetic acid, Strong base (NaOH, KOH)Hydroquinone, Chloroacetic acid, Base, Phase-transfer catalyst (e.g., TBAB)Hydroquinone, Chloroacetic acid, Base, High-boiling solvent (e.g., DMF)
Scalability Readily scalable, but can be slowHighly scalable and often preferred for industrial processesScalability can be a challenge depending on microwave reactor size
Environmental Impact Use of organic solvents can be a concern.[4]Biphasic system can simplify product isolation and solvent recycling.Reduced reaction times and potentially solvent-free conditions can be more environmentally friendly.[4]

Cost-Effectiveness Evaluation

The cost-effectiveness of each route is a multifactorial assessment that includes the price of raw materials, energy consumption, reaction time (which translates to labor and equipment usage costs), and waste disposal.

Component Route 1: Classical Route 2: PTC Route 3: Microwave
Raw Material Cost Base cost of hydroquinone, chloroacetic acid, and base.Additional cost of the phase-transfer catalyst.Solvents like DMF can be more expensive.
Energy Cost Prolonged heating leads to higher energy consumption.Moderate heating for a shorter duration.Short reaction time but high-power microwave irradiation.
Throughput Lower due to long reaction times.Higher due to faster reaction and easier work-up.Potentially very high for small-scale, but may be limited by batch size.
Overall Cost-Effectiveness Lower initial cost but can be less efficient for large scale.Higher initial catalyst cost but often more cost-effective at scale due to higher throughput and efficiency.High initial equipment cost; best for rapid, small-scale synthesis and library generation.

Indicative Raw Material Prices (per kg, subject to market fluctuations):

  • Hydroquinone: ~$10 - $20 USD[5][6]

  • Chloroacetic Acid: ~$0.44 - $1.27 USD[7][8]

  • Sodium Hydroxide: ~$0.11 - $0.31 USD[9][10]

  • Potassium Carbonate: ~$0.86 - $1.57 USD[11][12]

  • Tetrabutylammonium Bromide (TBAB): ~$3 - $8 USD[13][14]

  • Toluene (per L): ~$0.50 - $1.00 USD[15][16]

  • Dimethylformamide (DMF) (per L): ~$1 - $2 USD[17][18]

Conclusion and Recommendations

For laboratory-scale synthesis where time is a critical factor and access to a microwave reactor is available, the Microwave-Assisted Williamson Ether Synthesis offers a rapid and high-yielding route. Its primary drawback is the initial capital investment for the equipment and potential challenges in direct scalability.

For industrial-scale production and processes where efficiency and throughput are paramount, the Phase-Transfer Catalyzed Williamson Ether Synthesis stands out as the most cost-effective and robust method. The initial investment in the phase-transfer catalyst is often offset by significantly reduced reaction times, higher yields, and simplified work-up procedures, leading to lower overall manufacturing costs.

The Classical Williamson Ether Synthesis , while being the most straightforward in terms of reagent requirements, is often hampered by longer reaction times and potentially lower yields. It remains a viable option for smaller-scale preparations where the cost of a phase-transfer catalyst or specialized microwave equipment is a limiting factor.

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as the desired scale of production, available equipment, and the overall economic and environmental goals of the project.

References

  • Brainly. (2023, February 8). Is amide synthesis or Williamson ether synthesis more environmentally friendly? Retrieved from [Link]

  • Tridge. (2024). Global Potassium carbonate Price. Retrieved from [Link]

  • Procurement Tactics. (n.d.). Chloroacetic Acid Prices – Historical Graph [Realtime Updates]. Retrieved from [Link]

  • BusinessAnalytiq. (n.d.). Chloroacetic acid price index. Retrieved from [Link]

  • BusinessAnalytiq. (n.d.). Sodium hydroxide price index. Retrieved from [Link]

  • TradeIndia. (n.d.). Buy Tetrabutyl Ammonium Bromide (TBAB). Retrieved from [Link]

  • BusinessAnalytiq. (n.d.). Potassium Carbonate price index. Retrieved from [Link]

  • IndexBox. (2025, February 18). Toluene Price Per Litre. Retrieved from [Link]

  • Tradeindia. (n.d.). Tetrabutylammonium Bromide at Best Price from Manufacturers, Suppliers & Dealers. Retrieved from [Link]

  • IMARC Group. (n.d.). Potassium Carbonate Price Index, Chart, Trend & Forecast. Retrieved from [Link]

  • IndiaMART. (n.d.). Hydroquinone - Quinol Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Sodium hydroxide, 1 kg. Retrieved from [Link]

  • IndiaMART. (n.d.). Tetrabutylammonium Bromide - 1643-19-2 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Potassium carbonate, 1 kg. Retrieved from [Link]

  • IndiaMART. (n.d.). Mono Chloro Acetic Acid - Chloroacetic Acid Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Tradeindia. (n.d.). Dimethylformamide at Best Price from Manufacturers, Suppliers & Dealers. Retrieved from [Link]

  • IndiaMART. (n.d.). Potassium Carbonate Granules Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Sdfine. (n.d.). n,n-dimethylformamide (for synthesis). Retrieved from [Link]

  • Lab Alley. (2025, January 15). Dimethylformamide 99.8% Lab Grade. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Tetrabutylammonium Bromide | Price | per kg | USD. Retrieved from [Link]

  • IndiaMART. (n.d.). Dimethylformamide - 68-12-2 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Hydroquinone | Price | per kg | USD. Retrieved from [Link]

  • Lab Alley. (2025, January 18). Hydroquinone Crystals 99% NF Grade. Retrieved from [Link]

  • IndiaMART. (n.d.). Toluene Solvent Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Accio. (2025, December 10). Hydroquinone Money Gram: Best Prices & Suppliers. Retrieved from [Link]

  • IMARC Group. (n.d.). Hydroquinone Price Trend, Chart 2025, Index and Forecast. Retrieved from [Link]

  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 143-148.
  • Patneedi, C. B., et al. (2015). Microwave mediated synthesis in pharmaceutical chemistry. Indo American Journal of Pharmaceutical Research, 5(4), 176-185.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • B-Pagliaro, A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Patneedi, C. B., & et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Indo American Journal of Pharmaceutical Research, 8(2), 176-185.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. (n.d.).
  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube.
  • Kumar, A., et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 14(1), 1-12.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- (CAS No. 2245-53-6). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, from acquisition to disposal. This document offers a procedural, step-by-step methodology grounded in established safety protocols and regulatory standards to ensure the safe and compliant management of this chemical waste.

Hazard Identification and Regulatory Framework: The "Why" Behind the Protocol

Understanding the inherent risks and the governing regulations is the foundation of safe chemical handling. Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is a phenoxyacetic acid derivative, and while specific toxicological data may be limited, the hazards of this chemical class are well-documented.

1.1. Inherent Chemical Hazards

This compound is typically an off-white to light tan powder.[1] Based on aggregated data and information on related phenoxyacetic acid compounds, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation, particularly if the powder is inhaled.[2][3]

  • Acute Toxicity (H302): May be harmful if swallowed.[2][3]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste . Disposal in standard trash or down the drain is strictly prohibited.[4]

1.2. Governing Regulatory Standards

Proper disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal bodies govern this process:

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates the creation of a Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for safe handling and disposal, provision of Personal Protective Equipment (PPE), and comprehensive employee training.[6][7]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its final disposal—a framework known as "cradle-to-grave."[8][9] As a generator of hazardous waste, your laboratory is responsible for its proper identification, management, and transfer to a licensed disposal facility.[8][9]

Hazard CategoryGHS PictogramHazard Statement
Skin Irritation Exclamation MarkH315: Causes skin irritation[1][2]
Eye Irritation Exclamation MarkH319: Causes serious eye irritation[2][3]
Acute Toxicity (Oral) Exclamation MarkH302: Harmful if swallowed[2][3]
Respiratory Irritation Exclamation MarkH335: May cause respiratory irritation[2][3]

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, it is critical to establish a safe working environment. This is achieved through a combination of engineering controls and appropriate PPE, which serves as the primary defense against exposure.[10]

  • Engineering Control: All handling and packaging of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- waste must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of fine powder or dust.[4]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Lab Coat: A full-sleeved lab coat to protect against skin contact.

    • Safety Goggles: Chemical splash goggles are mandatory to prevent eye exposure.

    • Chemical-Resistant Gloves: Nitrile or other suitable chemical-resistant gloves are required. Always use proper glove removal technique to avoid contaminating your skin.[2]

Step-by-Step Waste Management and Disposal Procedure

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, secure, and compliant.

Step 1: Waste Characterization and Segregation

  • Action: Designate all Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- and any items that have come into contact with it as hazardous waste.[4][8] This includes the primary chemical, contaminated gloves, weigh paper, pipette tips, and any contaminated wipes.

  • Causality: This step is mandated by the EPA's hazardous waste determination guidelines.[8] Proper characterization prevents the commingling of incompatible waste streams.[8]

  • Action: Maintain separate waste streams for solids and any contaminated liquids (e.g., solvent used for rinsing glassware). Do not mix different types of waste.[4]

Step 2: Containerization

  • Action: Select a dedicated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended to minimize the risk of breakage and leaks.[4]

  • Causality: Proper containerization is a core requirement for preventing spills and environmental contamination.[11] The container must remain closed unless waste is actively being added.[11]

Step 3: Labeling

  • Action: Immediately affix a hazardous waste label or tag to the container, as provided by your institution's Environmental Health & Safety (EHS) department.[4]

  • Fill out the label completely, including:

    • The full chemical name: "Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Solid waste with trace contamination" or "Contaminated lab debris")

    • The date accumulation started

  • Causality: Accurate labeling is required by the EPA and the Department of Transportation (DOT) for tracking hazardous waste and ensuring it is handled appropriately by all personnel.[9][11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled, closed waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Action: It is a best practice to place the primary waste container inside a larger, secondary containment bin to contain any potential leaks.[4]

  • Causality: SAAs are an EPA-regulated concept allowing for the safe collection of waste at the point of generation before it is moved to a central storage facility.[11]

Step 5: Scheduling Final Disposal

  • Action: Once the container is full (not exceeding 90% capacity) or the waste is no longer being generated, contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[4][8]

  • Causality: Final treatment and disposal of hazardous waste must be performed by a permitted facility.[12] The most common disposal method for this type of organic solid waste is high-temperature incineration by a licensed contractor.[2]

Visualization: Waste Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-.

DisposalWorkflow start Waste Generated (Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- & contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Affix & Fill Out Hazardous Waste Label container->labeling segregation Step 4: Segregate Waste (Keep Solids & Liquids Separate) labeling->segregation accumulation Step 5: Store in Designated Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment segregation->accumulation segregation->spill pickup Step 6: Schedule Pickup Contact Institutional EHS or Licensed Waste Contractor accumulation->pickup spill_proc Follow Spill Cleanup Protocol: 1. Evacuate & Secure Area 2. Wear Full PPE 3. Contain & Clean Up Spill 4. Package waste for disposal spill->spill_proc Activate spill_proc->accumulation Contain & Package Spill Debris

Sources

A Comprehensive Guide to the Safe Handling of Acetic Acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-. The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Substance Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, also known as 1,4-Phenylenedioxydiacetic acid, is a solid, off-white to light tan powder.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling to prevent adverse health effects.

Key Identifiers:

CharacteristicValue
Chemical Name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
Synonyms 1,4-Phenylenedioxydiacetic acid, Hydroquinone-O,O'-diacetic acid
CAS Number 2245-53-6[1][2][3]
Molecular Formula C₁₀H₁₀O₆[1][2]
Physical Form Powder[1][4]

GHS Hazard Classification:

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

The causality behind these classifications lies in the acidic nature and fine particulate form of the compound. As a powder, it can easily become airborne, leading to inhalation and contact with mucous membranes. Its acidic properties can disrupt cellular integrity upon contact with skin and eyes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE is not merely a checklist but a risk-based assessment to create a barrier between the researcher and the chemical hazard.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Start Start Handling Procedure CheckQuantity Small Quantity (<1g) and Low Dust Potential? Start->CheckQuantity BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat CheckQuantity->BasePPE Yes EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat CheckQuantity->EnhancedPPE No CheckHood Working in a Certified Fume Hood? Respiratory Add Respiratory Protection: - N95 or P100 Respirator CheckHood->Respiratory No End Proceed with Handling CheckHood->End Yes BasePPE->CheckHood EnhancedPPE->CheckHood Respiratory->End Disposal_Workflow Start Waste Generated (Unused Chemical, Contaminated PPE) Containerize Place in a Designated Hazardous Waste Container Start->Containerize Label Label Container with 'Hazardous Waste' and Contents Containerize->Label Store Store in a Secure, Designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS End Professional Disposal ContactEHS->End

Caption: Waste disposal workflow for Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-.

Key Disposal Principles:

  • Segregation: Treat all waste material, including unused compound and contaminated PPE (gloves, wipes, etc.), as hazardous waste.

  • Containerization: Use only compatible and properly sealed containers for waste collection.

  • Labeling: Clearly label all waste containers with their contents and the associated hazards.

  • Regulatory Compliance: All disposal must be conducted through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. [5][6][7][8]Do not dispose of this chemical down the drain or in regular trash.

By internalizing and consistently applying these safety protocols, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • 1,4-Phenylenedioxydiacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- (2245-53-6). (n.d.). Pi Chemicals. Retrieved from [Link]

  • A Guide to Respirators Used for Dust in Construction. (2020, August 17). CDC Blogs. Retrieved from [Link]

  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Resistant Gloves. (n.d.). Unisafe Gloves. Retrieved from [Link]

  • Safety Data Sheet Acetic Acid, Glacial. (2020, December 3). Redox. Retrieved from [Link]

  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • How to Treat Acid Waste: A Comprehensive Guide. (2024, October 1). Greenflow. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Chemical Resistant Gloves. (n.d.). Scandia Gear. Retrieved from [Link]

  • 3 Ways to Dispose of Acid Safely. (n.d.). wikiHow. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.